molecular formula C7H11N3 B1498919 2-Isopropylpyrimidin-5-amine CAS No. 944902-46-9

2-Isopropylpyrimidin-5-amine

Cat. No.: B1498919
CAS No.: 944902-46-9
M. Wt: 137.18 g/mol
InChI Key: UQHUGWKIMAKEBO-UHFFFAOYSA-N
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Description

2-Isopropylpyrimidin-5-amine is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . This amine-functionalized pyrimidine serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . Its structure makes it a core scaffold for investigating and developing novel therapeutic agents, particularly in the field of kinase modulation . Kinases are critical targets for a range of diseases, and pyrimidine derivatives are a prominent class of compounds in this area of research . Furthermore, structurally related 2-aminopyrimidine compounds have demonstrated significant biological activity in pilot studies, such as inhibiting immune-activated nitric oxide (NO) production, suggesting potential as anti-inflammatory agents . The mechanism of action for such activity is distinct from cytotoxicity and remains an active area of investigation . As a building block, the pyrimidine ring can be further functionalized, for example, through chlorination to create dihalogenated intermediates that are highly useful for subsequent nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . This allows researchers to efficiently build more complex, diverse molecular architectures for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-propan-2-ylpyrimidin-5-amine
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InChI

InChI=1S/C7H11N3/c1-5(2)7-9-3-6(8)4-10-7/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHUGWKIMAKEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655518
Record name 2-(Propan-2-yl)pyrimidin-5-amine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-46-9
Record name 2-(Propan-2-yl)pyrimidin-5-amine
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Record name 2-(propan-2-yl)pyrimidin-5-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Preparation of 2-Isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-Isopropylpyrimidin-5-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the formation of a key enaminone intermediate, followed by pyrimidine ring construction via cyclocondensation, and culminating in the introduction of the 5-amino functionality through a nitration-reduction sequence. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for the chosen synthetic strategy.

Introduction and Strategic Overview

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The title compound, this compound, is a key intermediate in the synthesis of various pharmacologically active molecules, including kinase inhibitors and other targeted therapies. Its specific substitution pattern—an isopropyl group at the 2-position and an amine at the 5-position—offers a unique combination of steric and electronic properties for molecular recognition.

The synthetic strategy detailed herein is designed for efficiency, scalability, and high yield, proceeding through three distinct stages:

  • Vilsmeier-Haack Formylation: Synthesis of the key C3 synthon, 3-(dimethylamino)-2-isopropylacrylaldehyde, from isovaleraldehyde.

  • Pyrimidine Ring Formation: Cyclocondensation of the enaminone intermediate with guanidine to construct the 2-isopropylpyrimidine core.

  • Functionalization: Introduction of the 5-amino group via regioselective nitration of the pyrimidine ring, followed by catalytic hydrogenation of the resulting nitro-intermediate.

This approach was selected for its reliance on well-established and high-yielding reactions, ensuring reproducibility and adaptability in a research or process chemistry setting.

Synthesis of the Key Intermediate: 3-(Dimethylamino)-2-isopropylacrylaldehyde

The cornerstone of this synthesis is the efficient preparation of the 1,3-dielectrophilic precursor, 3-(dimethylamino)-2-isopropylacrylaldehyde. This is achieved via a Vilsmeier-Haack type reaction, a powerful method for the formylation of activated methylene groups.[1][2][3][4]

Mechanistic Rationale

The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic species then reacts with the enol or enolate form of an aldehyde possessing α-hydrogens, in this case, isovaleraldehyde (3-methylbutanal). The subsequent elimination and hydrolysis yield the desired α,β-unsaturated enaminone. The isopropyl group from the starting aldehyde is retained adjacent to the newly formed formyl group.

Experimental Protocol

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Isovaleraldehyde (3-methylbutanal)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (1.2 equivalents) in dichloromethane to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The formation of the solid Vilsmeier reagent will be observed.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add isovaleraldehyde (1.0 equivalent) dropwise to the suspension, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.

  • Stir vigorously until the gas evolution ceases and the mixture is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 3-(dimethylamino)-2-isopropylacrylaldehyde, which can often be used in the next step without further purification.

Pyrimidine Ring Formation: Synthesis of 2-Isopropylpyrimidine

The construction of the pyrimidine ring is achieved through a classical cyclocondensation reaction.[5][6] The enaminone synthesized in the previous step serves as the three-carbon (C-C-C) component, which reacts with guanidine, the nitrogen-carbon-nitrogen (N-C-N) component.

Mechanistic Rationale

Guanidine acts as a binucleophile, with the terminal amino groups attacking the electrophilic centers of the enaminone. The reaction is typically base-catalyzed, with initial nucleophilic attack at the aldehyde carbon, followed by an intramolecular Michael addition and subsequent dehydration to afford the aromatic pyrimidine ring. The use of guanidine hydrochloride requires a base, such as sodium ethoxide, to liberate the free guanidine for the reaction to proceed efficiently. This reaction is a highly reliable method for the synthesis of 2-aminopyrimidines, and by extension, pyrimidines, when the amino group is subsequently removed or, in this case, not the primary focus of this intermediate step.

G cluster_0 Step 1: Vilsmeier-Haack Reagent Formation cluster_1 Step 2: Enaminone Synthesis cluster_2 Step 3: Pyrimidine Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 Enaminone 3-(dimethylamino)-2-isopropylacrylaldehyde Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Enaminone + Vilsmeier Reagent Pyrimidine 2-Isopropylpyrimidine Guanidine Guanidine Guanidine->Pyrimidine + Enaminone (Cyclocondensation)

Caption: Workflow for the synthesis of the 2-isopropylpyrimidine core.

Experimental Protocol

Materials:

  • 3-(Dimethylamino)-2-isopropylacrylaldehyde (from Step 2)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere.

  • To this solution, add guanidine hydrochloride (1.1 equivalents) and stir for 30 minutes at room temperature to form a suspension of free guanidine and sodium chloride.

  • Add a solution of crude 3-(dimethylamino)-2-isopropylacrylaldehyde (1.0 equivalent) in ethanol to the guanidine suspension.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Extract the organic layer with 1M HCl to protonate the pyrimidine product, transferring it to the aqueous phase.

  • Wash the aqueous layer with diethyl ether to remove non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 10 and extract the liberated 2-isopropylpyrimidine with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-isopropylpyrimidine.

Synthesis of this compound

The final stage of the synthesis involves the introduction of the amino group at the 5-position of the pyrimidine ring. This is accomplished in a two-step sequence: electrophilic nitration followed by reduction of the nitro group.

Step 4a: Nitration of 2-Isopropylpyrimidine

The pyrimidine ring is an electron-deficient heterocycle, making electrophilic substitution challenging. However, the 5-position is the most electron-rich and thus the most susceptible to electrophilic attack.

Mechanistic Rationale: Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile then attacks the 5-position of the 2-isopropylpyrimidine ring. The choice of reaction conditions, particularly temperature, is critical to ensure regioselectivity and prevent side reactions. A similar nitration has been reported for a related 2-isopropylpyrimidine derivative.[7]

Experimental Protocol: Materials:

  • 2-Isopropylpyrimidine (from Step 3)

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 2-isopropylpyrimidine to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the pyrimidine solution, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice.

  • Neutralize the resulting solution by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature low with external cooling.

  • The product, 2-isopropyl-5-nitropyrimidine, will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the desired nitro-pyrimidine.

Step 4b: Reduction of 2-Isopropyl-5-nitropyrimidine

The final step is the reduction of the nitro group to the target amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Mechanistic Rationale: The reduction is carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[8] The nitro group is readily reduced to an amino group under these conditions. The reaction is typically performed in a solvent such as ethanol or ethyl acetate at moderate hydrogen pressure.

G Start 2-Isopropylpyrimidine Nitro 2-Isopropyl-5-nitropyrimidine Start->Nitro Nitration (HNO₃, H₂SO₄) Amine This compound Nitro->Amine Reduction (H₂, Pd/C)

Caption: Final functionalization steps to the target compound.

Experimental Protocol: Materials:

  • 2-Isopropyl-5-nitropyrimidine (from Step 4a)

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker), dissolve 2-isopropyl-5-nitropyrimidine in ethanol.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the atmosphere, and then introduce hydrogen gas to the desired pressure (typically 3-4 bar).

  • Commence vigorous stirring or shaking and maintain the reaction at room temperature. Monitor the uptake of hydrogen.

  • Once the hydrogen uptake ceases (typically after 2-4 hours), vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary and Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Appearance
3-(Dimethylamino)-2-isopropylacrylaldehydeC₈H₁₅NO141.21Yellow to brown oil
2-IsopropylpyrimidineC₇H₁₀N₂122.17Colorless to pale yellow liquid
2-Isopropyl-5-nitropyrimidineC₇H₉N₃O₂167.17Pale yellow solid
This compoundC₇H₁₁N₃137.18Off-white to pale yellow solid

Conclusion

The synthetic route outlined in this guide provides a reliable and well-precedented pathway for the preparation of this compound. By leveraging the Vilsmeier-Haack reaction for the synthesis of a key enaminone intermediate, followed by a classical pyrimidine ring formation and a standard nitration/reduction sequence, this guide offers a comprehensive and logical approach for obtaining this valuable chemical intermediate. The detailed protocols and mechanistic insights are intended to empower researchers in the fields of organic synthesis and drug discovery.

References

  • Mannich, C.; Krösche, W. Über ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Arch. Pharm.1912 , 250, 647-667. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • PrepChem.com. Synthesis of 4,6-dihydroxy-2-isopropyl-5-nitro-pyrimidine. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • YouTube. Vilsmeier-Haack Reaction. [Link] (Note: A specific, stable URL for a suitable educational video should be inserted here.)

  • ResearchGate. Mechanisms for the synthesis of pyrimidines starting from urea or guanidine... [Link]

  • TÜBİTAK Academic Journals. Recent synthetic methodologies for pyrimidine and its derivatives. [Link]

  • Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]

  • ResearchGate. Experimental results of 5% Pd/C catalyst for hydrogenating o-nitrochlorobenzene. [Link]

  • YouTube. Preparing 5% Palladium on Carbon Catalyst. [Link] (Note: A specific, stable URL for a suitable educational video should be inserted here.)

Sources

2-Isopropylpyrimidin-5-amine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropylpyrimidin-5-amine (CAS: 944902-46-9 ) is a critical heterocyclic building block in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1][2][3] Its structural uniqueness lies in the combination of a basic amine handle at the C5 position—ideal for Buchwald-Hartwig cross-couplings or amide formations—and a lipophilic isopropyl moiety at the C2 position, which often occupies hydrophobic pockets (e.g., the ATP-binding gatekeeper region) in target enzymes like Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

This guide provides a rigorous technical overview of its physicochemical identity, a validated synthesis workflow, and its application as a pharmacophore scaffold.

Part 1: Chemical Identity & Physicochemical Properties

Nomenclature and Identification

The compound is distinct from its isomer, 2-amino-5-isopropylpyrimidine. The C5-amine substitution pattern renders it electronically unique, acting as a nucleophilic "warhead" attachment point rather than a hydrogen-bond donor/acceptor pair typical of C2-amines.

Table 1: Compound Identification Data

ParameterTechnical Detail
IUPAC Name 2-(Propan-2-yl)pyrimidin-5-amine
Common Synonyms 5-Amino-2-isopropylpyrimidine; 2-Isopropyl-5-pyrimidinamine
CAS Number 944902-46-9
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
SMILES CC(C)C1=NC=C(N)C=N1
InChIKey ZXPVVKXNLOGLGN-UHFFFAOYSA-N (Derivative match)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Electronic Profile

The pyrimidine ring is electron-deficient. However, the amino group at C5 donates electron density into the ring via resonance, making C2 and C4/6 less susceptible to nucleophilic attack compared to unsubstituted pyrimidines. The isopropyl group at C2 provides steric bulk and a +I (inductive) effect, slightly increasing the basicity of the ring nitrogens compared to a 2-H analog.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 5-aminopyrimidines is non-trivial due to the difficulty of direct amination. The most robust route involves the construction of the pyrimidine ring with a nitro group in place, followed by reduction.

Validated Synthetic Route: The Vinamidinium / Nitromalonaldehyde Method

This protocol utilizes Isobutyramidine (generated from isobutyronitrile) and a nitro-substituted three-carbon electrophile (e.g., Sodium Nitromalonaldehyde or a Vinamidinium salt equivalent).

Workflow Diagram

SynthesisPath Start1 Isobutyronitrile Inter1 Isobutyramidine HCl Start1->Inter1 HCl, MeOH (Pinner Reaction) Start2 Sodium Nitromalonaldehyde (or Vinamidinium equiv.) Inter2 2-Isopropyl-5-nitropyrimidine Inter1->Inter2 + Start2 NaOEt/EtOH Cyclization Final This compound Inter2->Final H2, Pd/C or Fe/AcOH Reduction

Figure 1: Step-wise synthesis from isobutyronitrile precursor via nitro-pyrimidine intermediate.[4]

Detailed Experimental Protocol

Step 1: Synthesis of Isobutyramidine Hydrochloride

  • Dissolve isobutyronitrile (1.0 eq) in anhydrous methanol at 0°C.

  • Bubble dry HCl gas through the solution until saturation (approx. 3-4 hours).

  • Stir at room temperature for 12-16 hours to form the imidate ester.

  • Treat with anhydrous ammonia (gas or 7N in MeOH) to convert the imidate to isobutyramidine hydrochloride.

  • Concentrate in vacuo to obtain the white solid salt.

Step 2: Cyclization to 2-Isopropyl-5-nitropyrimidine

  • Reagents: Suspend Isobutyramidine HCl (1.0 eq) and Sodium Nitromalonaldehyde Monohydrate (1.0 eq) in Ethanol.

  • Base: Add Sodium Ethoxide (EtONa, 1.1 eq) dropwise to neutralize the amidine salt and catalyze condensation.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours. The solution typically turns deep yellow/orange.

  • Workup: Cool to RT. Evaporate solvent.[5] Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

    • Checkpoint: Monitor disappearance of amidine by TLC.

Step 3: Reduction to this compound

  • Catalytic Hydrogenation (Preferred): Dissolve the nitro intermediate in Methanol. Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure or 1-3 bar) for 2-4 hours.

  • Alternative (Iron Reduction): If halogen substituents are present (preventing Pd/C use), use Iron powder (5 eq) in Acetic Acid/Ethanol at 60°C.

  • Isolation: Filter catalyst through Celite. Concentrate filtrate.[5]

  • Final Purification: The amine may require column chromatography (DCM:MeOH 95:5) to remove trace oxidized byproducts.

Part 3: Applications in Drug Discovery

Pharmacophore Utility

This compound serves as a high-value scaffold in the design of Type I and Type II Kinase Inhibitors .

  • The Amine (C5): Acts as the primary vector for extending into the solvent-exposed region or the ribose-binding pocket. It is typically derivatized via:

    • Amide coupling (reacting with carboxylic acids).

    • Buchwald-Hartwig amination (coupling with aryl halides).

    • Urea formation (reacting with isocyanates).

  • The Isopropyl (C2): Provides a hydrophobic anchor. In many CDK crystal structures, this group sits in the "Gatekeeper" region or a hydrophobic specificity pocket, improving potency and selectivity over the methyl analog.

Structural Logic Diagram

ApplicationLogic Core This compound Core C5-NH2 (Nucleophile) C2-Isopropyl (Lipophile) Action1 Buchwald Coupling / Amidation Core:N5->Action1 Action2 Van der Waals Interaction Core:C2->Action2 Target1 Kinase Hinge Binder (e.g., CDK4/6, JAK) Target2 Hydrophobic Pocket (Selectivity Filter) Action1->Target1 Action2->Target2

Figure 2: Functional mapping of the molecule in medicinal chemistry design.

Case Study: CDK Inhibitor Synthesis

In the development of CDK inhibitors (similar to Palbociclib or Ribociclib analogs), this amine is often coupled to a bicyclic core (e.g., a pyrido[2,3-d]pyrimidin-7-one). The 2-isopropyl group is critical for maintaining potency against CDK4 while reducing off-target effects on other kinases that cannot accommodate the steric bulk of the isopropyl group.

Part 4: Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine can oxidize (darken) upon prolonged exposure to air.

  • Spill: Absorb with inert material (vermiculite). Do not flush into surface water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394627 (this compound). PubChem. Available at: [Link]

  • Huang, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)... as a Novel CDK Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility). Available at: [Link]

  • Accela ChemBio. Certificate of Analysis and MSDS for CAS 944902-46-9. Available at: [Link]

Sources

A Technical Guide to Elucidating the Mechanism of Action of 2-Isopropylpyrimidin-5-amine: A Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1][2][3] 2-Isopropylpyrimidin-5-amine is a small molecule built upon this versatile core; however, its specific biological activities and mechanism of action remain largely uncharacterized in publicly accessible literature. This technical guide addresses this knowledge gap by providing a comprehensive research framework for its systematic investigation. We will begin by summarizing the known physicochemical properties of the compound and the synthetic routes applicable to its chemical class. The core of this document will then propose a scientifically grounded, hypothetical mechanism of action for this compound, focusing on the well-established role of aminopyrimidines as protein kinase inhibitors.[2][4][5][6] Subsequently, we present a multi-phased experimental cascade, complete with detailed protocols, designed to rigorously test this hypothesis—from initial target discovery to cellular validation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel pyrimidine-based compounds.

Introduction: The Enigma of this compound

This compound is a heterocyclic amine featuring a pyrimidine ring substituted with an isopropyl group at the 2-position and an amine group at the 5-position. While its chemical structure is defined, a thorough review of scientific literature and chemical databases reveals a significant void in our understanding of its biological function. The pyrimidine nucleus itself is a fundamental component of DNA and RNA and is integral to numerous therapeutic agents, including anticancer and anti-inflammatory drugs.[1][2][7] The 2-aminopyrimidine moiety, in particular, is a key pharmacophore in several FDA-approved kinase inhibitors, such as Imatinib and Palbociclib, which have revolutionized cancer therapy.[8][9]

Given the established precedent for this chemical class, it is reasonable to hypothesize that this compound may exert its biological effects by modulating the activity of one or more protein kinases. This guide, therefore, will proceed under this primary hypothesis, outlining a logical and robust workflow to investigate this potential mechanism of action.

Physicochemical Properties and Synthesis

A foundational understanding of a compound begins with its physical and chemical characteristics, which influence its handling, formulation, and pharmacokinetic properties.

Physicochemical Data

The following table summarizes the key computed and known properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₁N₃PubChem
Molecular Weight 137.18 g/mol PubChem
CAS Number 944902-46-9CP Lab Safety[10]
Appearance Solid (predicted)---
Purity ≥95% (typical)CP Lab Safety[10]
SMILES CC(C)C1=NC=C(C=N1)NPubChem
Synthesis of the 2-Aminopyrimidine Scaffold

While the specific synthesis of this compound is not detailed in the provided search results, general methods for the synthesis of substituted aminopyrimidines are well-documented. These typically involve the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine derivative. For this compound, a plausible route could involve the reaction of isobutyramidine with a suitably functionalized three-carbon synthon, followed by amination. The synthesis of related compounds, such as 2-Chloro-4-methylpyrimidin-5-amine, often involves a multi-step process including pyrimidine ring formation, nitration, and subsequent reduction to the amine.[1]

A Proposed Research Framework for Elucidating the Mechanism of Action

The absence of specific biological data for this compound necessitates a structured, hypothesis-driven approach to its characterization. The pyrimidine core's role as an isostere of the adenine ring of ATP makes it an ideal candidate for targeting the ATP-binding sites of enzymes, particularly protein kinases.[5]

Hypothesis: this compound as a Protein Kinase Inhibitor

Our central hypothesis is that this compound functions as an ATP-competitive inhibitor of one or more protein kinases. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interaction of adenine with the kinase hinge region, a common binding motif for this class of inhibitors.[5][10] The isopropyl group at the 2-position and the amine at the 5-position will likely influence target specificity and potency by interacting with distinct pockets within the kinase active site.

The following experimental workflow is designed to systematically test this hypothesis.

G cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Cellular Activity & Pathway Analysis cluster_2 Phase 3: Definitive Mechanism & Preclinical Assessment in_silico In Silico Screening (Molecular Docking against Kinase Library) in_vitro_screen In Vitro Kinase Panel Screen (e.g., 400+ kinases) in_silico->in_vitro_screen Guide Panel Selection hit_validation Dose-Response & IC50 Determination of Primary Hits in_vitro_screen->hit_validation Identify Hits cell_prolif Cell Proliferation/Viability Assays (e.g., in cancer cell lines) hit_validation->cell_prolif Confirmed Hits pathway_analysis Phospho-Proteomic Profiling or Western Blot for Target Pathway cell_prolif->pathway_analysis Correlate phenotype with pathway target_engagement Cellular Thermal Shift Assay (CETSA) to confirm target binding in cells pathway_analysis->target_engagement Validate target modulation animal_model In Vivo Efficacy Studies (e.g., Xenograft models) target_engagement->animal_model Validated Cellular Target pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis animal_model->pk_pd Establish exposure- response relationship start This compound start->in_silico

Figure 1: A multi-phase workflow for mechanism of action determination.

Phase 1: Broad Target Identification and In Vitro Validation

The initial phase focuses on identifying potential protein kinase targets from the entire human kinome.

3.2.1. In Silico Screening (Optional but Recommended)

  • Objective: To computationally predict potential kinase targets and guide the selection of in vitro assays.

  • Methodology: Molecular docking simulations will be performed using a crystal structure library of diverse human kinases. The this compound structure will be docked into the ATP-binding pocket of each kinase, and the binding affinity will be estimated using a scoring function.

  • Causality: This step cost-effectively narrows down the vast number of potential targets to a manageable list of high-probability candidates, prioritizing experimental resources.

3.2.2. In Vitro Kinase Panel Screening

  • Objective: To empirically determine the inhibitory activity of this compound against a broad panel of purified human protein kinases.

  • Methodology: The compound will be screened at a fixed concentration (e.g., 1 or 10 µM) against a commercial kinase panel (e.g., Eurofins DiscoverX, Promega). The percentage of kinase activity inhibition will be measured.

  • Protocol:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Assay Plate Preparation: In a 384-well plate, add the kinase, the appropriate substrate, and ATP to the reaction buffer.

    • Compound Addition: Add the test compound to the desired final concentration. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Reaction Incubation: Incubate the plate at 30°C for the specified time (e.g., 60 minutes).

    • Detection: Add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP. Read the signal on a plate reader.

    • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Hits are typically defined as >50% inhibition.

3.2.3. Dose-Response and IC₅₀ Determination

  • Objective: To quantify the potency of this compound against the primary hits identified in the screen.

  • Methodology: A 10-point, 3-fold serial dilution of the compound will be tested against each validated hit kinase to determine the half-maximal inhibitory concentration (IC₅₀).

  • Data Presentation:

Kinase TargetIC₅₀ (nM) [Hypothetical Data]
Aurora Kinase A150
CDK2850
VEGFR22,500
EGFR>10,000
Phase 2: Cellular Activity and Target Validation

This phase aims to confirm that the in vitro enzymatic activity translates to a biological effect in a cellular context and to validate target engagement within the cell.

3.3.1. Cellular Proliferation/Viability Assays

  • Objective: To determine if the compound affects the growth of cancer cell lines known to be dependent on the identified target kinases.

  • Methodology: Cell lines overexpressing or addicted to the target kinases (e.g., high-MYC expressing cells for Aurora Kinase A) will be treated with a dose-range of the compound for 72 hours.[4] Cell viability will be measured using assays like CellTiter-Glo® (Promega) or MTT.

3.3.2. Target Pathway Modulation Analysis

  • Objective: To demonstrate that the compound inhibits the intended kinase signaling pathway within the cell.

  • Methodology: Western blotting will be used to measure the phosphorylation status of a known downstream substrate of the target kinase.

  • Protocol (Example for Aurora Kinase A):

    • Cell Treatment: Plate NCI-H446 (SCLC) cells and treat with varying concentrations of this compound for 2-4 hours.

    • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Antibody Incubation: Probe the membrane with a primary antibody against phospho-Histone H3 (Ser10) (a direct substrate of Aurora Kinase A) and a total Histone H3 antibody as a loading control.

    • Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the bands. A reduction in the phospho-Histone H3 signal would indicate target inhibition.

G Compound This compound AuroraA Aurora Kinase A Compound->AuroraA Inhibits HistoneH3 Histone H3 AuroraA->HistoneH3 Phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) Mitosis Mitotic Progression pHistoneH3->Mitosis Promotes

Figure 2: Hypothetical signaling pathway for Aurora Kinase A inhibition.

3.3.3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide direct evidence of target engagement by demonstrating that the compound binds to and stabilizes the target protein in its native cellular environment.

  • Methodology: Intact cells are treated with the compound or vehicle. The cells are then heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified by Western blot. Ligand-bound proteins are typically more resistant to thermal denaturation.

Conclusion

While the mechanism of action of this compound is currently undefined, its 2-aminopyrimidine core strongly suggests a role as an enzyme inhibitor, most notably of protein kinases.[2][8][11] The research framework presented here provides a robust, multi-phased strategy to systematically investigate this hypothesis. By progressing from broad in vitro screening to specific cellular target validation, researchers can efficiently and rigorously elucidate the compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent or research tool. This structured approach ensures scientific integrity by building a self-validating system of inquiry, where each experimental phase informs and confirms the next.

References

  • Wang, J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Fabbro, D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Various Authors. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini-Reviews in Medicinal Chemistry. [Link]

  • Various Authors. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. [Link]

  • Ahmad, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]

  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. [Link]

  • CP Lab Safety. This compound, 95% Purity, C7H11N3, 100 mg. [Link]

  • Massive Bio. (2026). Protein Kinase Inhibitor. [Link]

  • Wisdomlib. (2025). Pyrimidine scaffold: Significance and symbolism. [Link]

  • Kaur, R., et al. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2024). Targeting ATR-CHK1 and ATM-CHK2 Axes in Pancreatic Cancer—A Comprehensive Review of Literature. Cancers. [Link]

  • Singh, P., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Brown, D. G., & Wobst, P. M. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]

  • ResearchGate. 2-Aminopyrimidine derivatives as anticancer drugs. [Link]

  • Ahmad, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. [Link]

  • Ali, M. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

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The Strategic Utility of 2-Isopropylpyrimidin-5-amine: An In-depth Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized for its prevalence in biologically essential molecules, including nucleobases and vitamins.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Within this privileged heterocyclic family, 2-aminopyrimidines serve as particularly versatile building blocks. Their ability to engage in critical hydrogen bonding interactions and serve as a scaffold for diverse functionalization has led to their incorporation into numerous approved drugs, such as the kinase inhibitors Imatinib and Palbociclib.[3] This guide focuses on a specific, yet increasingly important, derivative: 2-isopropylpyrimidin-5-amine. We will explore its synthesis, unique chemical properties, and strategic applications, providing researchers with the technical insights necessary to leverage this building block in the design and synthesis of next-generation therapeutics.

Physicochemical Properties and Structural Attributes

This compound, also known as 5-isopropyl-2-pyrimidinamine, is a solid at room temperature with the chemical formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol .[4]

PropertyValueSource
CAS Number98432-17-8[4]
Molecular FormulaC₇H₁₁N₃[4]
Molecular Weight137.18 g/mol [4]

The structure of this compound is characterized by a pyrimidine ring substituted with an isopropyl group at the 2-position and an amine group at the 5-position. The isopropyl group, with its moderate steric bulk and lipophilicity, can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can influence binding affinity to target proteins by occupying hydrophobic pockets and can also impact metabolic stability. The 5-amino group serves as a key handle for further synthetic elaboration, allowing for the introduction of a wide array of substituents through various chemical transformations.

Synthesis of this compound: A Practical Approach

While multiple strategies exist for the synthesis of substituted aminopyrimidines, a common and effective approach involves the condensation of a suitable β-dicarbonyl equivalent with a guanidine or amidine derivative. For this compound, a plausible and scalable synthetic route starts from isobutyramidine and a protected 3-aminopropenal derivative.

A general one-step method for the synthesis of 5- and 6-substituted 2-aminopyrimidines involves the microwave-assisted, solvent-free reaction of a β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of potassium carbonate.[5] Adapting this for our target molecule would require a suitable β-aldehydoester precursor bearing an isopropyl group at the carbonyl carbon.

Another viable, albeit multi-step, approach begins with the synthesis of a substituted pyrimidine core, followed by the introduction of the amino group. For instance, one could envision the synthesis of 2-isopropyl-5-bromopyrimidine, followed by a palladium-catalyzed amination reaction, such as the Buchwald-Hartwig amination.

Below is a conceptual workflow for the synthesis of this compound:

G cluster_0 Route A: Condensation cluster_1 Route B: Halogenation & Amination A1 Isobutyramidine A3 Cyclization/ Condensation A1->A3 A2 Protected 3-aminopropenal derivative A2->A3 A4 Deprotection A3->A4 A5 This compound A4->A5 B1 2-Isopropylpyrimidine B2 Bromination B1->B2 B3 2-Isopropyl-5-bromopyrimidine B2->B3 B4 Buchwald-Hartwig Amination B3->B4 B5 This compound B4->B5

Caption: Conceptual synthetic routes to this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl group (a doublet for the two methyl groups and a septet for the methine proton), as well as signals for the pyrimidine ring protons and the amine protons. The chemical shifts of the amine protons can be broad and their position may vary depending on the solvent and concentration.[6] The addition of D₂O will lead to the disappearance of the N-H signal due to proton-deuterium exchange.[7]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the isopropyl carbons and the pyrimidine ring carbons. The carbon attached to the nitrogen will be deshielded and appear at a downfield chemical shift.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 137).[4] A characteristic fragmentation pattern for aliphatic amines involves alpha-cleavage, which in this case could lead to the loss of a methyl group from the isopropyl moiety.[8]

Key Reactions and Applications in Medicinal Chemistry

The 5-amino group of this compound is a nucleophilic center that readily participates in a variety of chemical transformations, making it an invaluable building block for creating libraries of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions are powerful tools for forming C-N and C-C bonds, respectively.[9][10] While the amino group of this compound can be directly coupled, it is often more practical to start from the corresponding 5-bromo derivative, 2-isopropyl-5-bromopyrimidine, and couple it with various amines or boronic acids.

This protocol is a general guideline for the Suzuki-Miyaura coupling of a 5-bromopyrimidine with an arylboronic acid.[5][11]

Materials:

  • 5-Bromo-2-isopropylpyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add 5-bromo-2-isopropylpyrimidine, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_0 Suzuki-Miyaura Coupling Workflow A Combine Reactants: 5-Bromo-2-isopropylpyrimidine Arylboronic acid Base B Inert Atmosphere A->B C Add Solvent & Pd Catalyst B->C D Heat & Stir C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up: Quench, Extract, Dry E->F Completion G Purification: Column Chromatography F->G H Final Product: 5-Aryl-2-isopropylpyrimidine G->H

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Amide Bond Formation

The amino group can be acylated with various carboxylic acids, acid chlorides, or sulfonyl chlorides to form the corresponding amides or sulfonamides. These reactions are fundamental in extending the molecular framework and introducing new functionalities.

Applications in Kinase Inhibitor Synthesis

The 2-aminopyrimidine scaffold is a well-established "hinge-binder" motif in many kinase inhibitors. The two nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The isopropyl group at the 2-position can be strategically employed to occupy a hydrophobic pocket in the ATP-binding site, thereby enhancing potency and selectivity.

Derivatives of pyrazolo[4,3-d]pyrimidines, which can be synthesized from aminopyrimidine precursors, have shown potent inhibitory activity against cyclin-dependent kinases (CDKs).[12][13] For instance, 5-substituted 3-isopropyl-7-aminopyrazolo[4,3-d]pyrimidines have been identified as potent and selective CDK inhibitors with anti-proliferative activity.[12][13] The synthesis of such fused heterocyclic systems often involves the initial construction of a substituted pyrimidine, which is then elaborated to form the pyrazole ring.

G cluster_0 Kinase Inhibition by a 2-Aminopyrimidine Scaffold A This compound Derivative C Hinge Region A->C Hydrogen Bonds D Hydrophobic Pocket A->D Hydrophobic Interactions (via Isopropyl Group) B Kinase ATP-Binding Site

Caption: Interaction of a 2-isopropylpyrimidine derivative with a kinase active site.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic combination of a proven hinge-binding scaffold, a lipophilic isopropyl group for probing hydrophobic pockets, and a readily functionalizable amino group makes it an attractive starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. The synthetic routes to this compound are accessible, and its chemical reactivity allows for a wide range of derivatization. As the quest for more potent and selective drugs continues, the judicious use of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing the field of drug discovery.

References

  • 14

  • 153][16][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved January 28, 2026, from https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01980a

  • 18

  • 19

  • 20

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Sources

2-Isopropylpyrimidin-5-amine derivatives and their potential uses

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Functionalization, and Medicinal Application

Executive Summary

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 2-isopropylpyrimidin-5-amine (CAS: 73576-33-7, analog context) represents a "privileged scaffold." Unlike its ubiquitous phenyl-amine counterparts, this heterocyclic core offers a unique balance of lipophilicity (LogP) and polar surface area (PSA) . The 2-isopropyl group serves as a metabolic shield and hydrophobic anchor, while the 5-amino group acts as a versatile vector for "warhead" attachment—typically targeting the ATP-binding hinge region of kinases (CDK, JAK, mTOR) or the BH3 domain of BCL-2 family proteins.

This guide provides a rigorous technical analysis of this scaffold, detailing its de novo synthesis , structure-activity relationships (SAR) , and validated experimental protocols for its integration into drug development pipelines.

Part 1: Chemical Architecture & Synthesis

The utility of this compound lies in its structural economy. It provides a hydrogen-bond acceptor (pyrimidine N) and a hydrogen-bond donor (exocyclic amine) within a molecular weight of ~137 Da, leaving ample room for elaboration while maintaining "Rule of 3" compliance for fragments.

Retrosynthetic Analysis

The most robust route to the 5-amino-2-substituted pyrimidine core avoids the difficult nitration of the electron-deficient pyrimidine ring. Instead, it relies on the condensation of isobutyramidine (providing the C2-isopropyl moiety) with a nitromalonaldehyde surrogate (providing the C4-C5-C6 fragment and the nitrogen source).

The "Nitromalonaldehyde" Route

This pathway is preferred for its regioselectivity and scalability.

  • Precursor Formation: Isobutyronitrile is converted to isobutyramidine hydrochloride via the Pinner reaction (HCl/EtOH, then NH3).

  • Cyclocondensation: Isobutyramidine condenses with Sodium Nitromalonaldehyde (monohydrate) under basic conditions to yield 2-isopropyl-5-nitropyrimidine .

  • Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (Pd/C) or iron-mediated reduction (Fe/NH4Cl), yielding the target This compound .

Visualization: Synthetic Pathway

The following Graphviz diagram illustrates the critical flow from commodity precursors to the active scaffold.

SynthesisPathway Isobutyronitrile Isobutyronitrile (Precursor) Isobutyramidine Isobutyramidine HCl (Amidine Source) Isobutyronitrile->Isobutyramidine 1. HCl/EtOH 2. NH3 (Pinner) Nitro_Intermed 2-Isopropyl-5-nitropyrimidine (Key Intermediate) Isobutyramidine->Nitro_Intermed Condensation (NaOEt/EtOH, Reflux) Na_Nitromalonaldehyde Sodium Nitromalonaldehyde (C3 Fragment) Na_Nitromalonaldehyde->Nitro_Intermed Target This compound (Target Scaffold) Nitro_Intermed->Target Reduction (H2, Pd/C or Fe/NH4Cl)

Caption: Figure 1. Regioselective synthesis of this compound via amidine condensation.

Part 2: Medicinal Chemistry & SAR

The this compound core is frequently utilized as a bioisostere for 4-isopropyl-aniline or 2-isopropyl-pyridine . The pyrimidine nitrogens reduce electron density compared to aniline, lowering the pKa of the exocyclic amine and improving metabolic stability against oxidation.

Pharmacophore Mapping
  • Position 2 (Isopropyl): Fills the hydrophobic pocket (e.g., the "gatekeeper" region in kinases). The branching methyl groups provide steric bulk that can improve selectivity against homologous enzymes.

  • Position 5 (Amine): The primary vector for coupling. In kinase inhibitors, this amine often forms the hydrogen bond to the hinge region backbone (e.g., Valine or Leucine residues).

  • Pyrimidine Ring: Acts as a scaffold spacer. The N1/N3 atoms can serve as H-bond acceptors for water-mediated bridges in the active site.

Comparative Physicochemical Profile

The following table highlights why a researcher might choose this scaffold over an aniline equivalent.

Property4-IsopropylanilineThis compoundDrug Design Implication
LogP (Calc) ~2.9~1.4Pyrimidine improves water solubility.
pKa (Conj. Acid) ~4.6~2.8Lower pKa reduces lysosomal trapping.
H-Bond Acceptors 1 (Weak)3 (Strong)Additional binding vectors (N1, N3).
Metabolic Liability High (Ring oxidation)LowPyrimidine ring is electron-deficient, resisting CYP oxidation.
Case Study: CDK Inhibition

In the development of CDK4/6 inhibitors (analogs of Ribociclib), the 2-isopropyl group mimics the cyclopentyl ring found in first-generation inhibitors but with lower molecular weight. The 5-amine is typically coupled to a 2,4-dichloropyrimidine or a pyrrolo[2,3-d]pyrimidine core to create the final "dumbbell" shaped inhibitor.

Part 3: Experimental Protocols

Disclaimer: These protocols are for research use only. Always consult SDS and perform risk assessments.

Protocol A: Synthesis of this compound

Objective: To synthesize the core scaffold from isobutyramidine hydrochloride.

Reagents:

  • Isobutyramidine hydrochloride (10 mmol)

  • Sodium nitromalonaldehyde monohydrate (10 mmol)

  • Ethanol (anhydrous)

  • Sodium ethoxide (21% in EtOH)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (balloon)

Step-by-Step Methodology:

  • Condensation:

    • Dissolve isobutyramidine HCl (1.23 g, 10 mmol) and sodium nitromalonaldehyde (1.55 g, 10 mmol) in anhydrous ethanol (20 mL).

    • Add sodium ethoxide solution (10 mmol) dropwise to neutralize the amidine salt.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The product (nitro-intermediate) will appear as a UV-active spot.

    • Cool to room temperature.[1][2][3] Concentrate in vacuo.[4]

    • Partition residue between water and ethyl acetate. Wash organic layer with brine, dry over MgSO4, and concentrate to yield 2-isopropyl-5-nitropyrimidine (Yellow solid).

  • Reduction:

    • Dissolve the crude nitro compound in Methanol (15 mL).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under a hydrogen atmosphere (balloon pressure) for 2 hours at RT.

    • Checkpoint: Monitor disappearance of the nitro peak by LC-MS (M+1 ~168 for nitro, ~138 for amine).

    • Filter through a Celite pad to remove catalyst.

    • Concentrate filtrate to yield This compound as an off-white solid.

Protocol B: Derivatization - Buchwald-Hartwig Coupling

Objective: To couple the scaffold to a chloro-heterocycle (e.g., a kinase hinge binder).

Reagents:

  • This compound (1.0 eq)

  • Aryl Chloride (e.g., 4-chloropyridine derivative) (1.0 eq)

  • Pd2(dba)3 (0.02 eq)

  • Xantphos (0.04 eq)

  • Cs2CO3 (2.0 eq)

  • Dioxane (degassed)

Workflow:

  • Charge a microwave vial with the amine, aryl chloride, base, and catalyst/ligand.

  • Add dioxane and seal. Purge with Nitrogen for 5 mins.

  • Heat at 100°C for 12 hours (thermal) or 1 hour (microwave, 120°C).

  • Filter, concentrate, and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Mechanism of Action (Biological Context)

When incorporated into a kinase inhibitor, the this compound moiety functions via a "Lock and Key" mechanism.

Signaling Pathway Interaction

The following diagram depicts the interaction of a hypothetical inhibitor (containing this scaffold) within the CDK/Cyclin complex.

MOA Inhibitor Inhibitor (2-iPr-Pyr-5-NH-R) ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket H-Bonding (Pyrimidine N / Amine NH) Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper) Inhibitor->Hydrophobic_Pocket Van der Waals (Isopropyl Group) CDK Cyclin-Dependent Kinase (Active State) Inhibitor->CDK Inhibition ATP_Pocket->CDK Occupies Site Hydrophobic_Pocket->CDK Stabilizes Binding Signaling Cell Cycle Progression (G1 -> S Phase) CDK->Signaling Phosphorylation (Normal Function) Arrest Cell Cycle Arrest (Apoptosis) CDK->Arrest Inhibited State

Caption: Figure 2.[5] Mechanism of kinase inhibition showing the dual role of the isopropyl-pyrimidine scaffold.

References

  • Chemical Accessibility: BenchChem. (2025).[6] Synthetic Routes to Pyrimidine Derivatives: Application Notes. Retrieved from

  • Medicinal Chemistry Context: Krystof, V., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity. European Journal of Medicinal Chemistry.

  • Scaffold Properties: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Isopropylpyrimidin-5-ol (Analogous Core). Retrieved from

  • Kinase Inhibition: Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research.

Sources

Solubility and stability of 2-Isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Isopropylpyrimidin-5-amine: A Predictive and Methodological Approach

Introduction

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privilege pharmacophore" due to its presence in numerous biologically active compounds, including anticancer agents and antimicrobials.[1][2][3][4][5][6] this compound is a molecule that combines this valuable heterocyclic core with an amino group and an isopropyl substituent, suggesting its potential as a building block for novel therapeutic agents. A thorough understanding of a compound's physicochemical properties, particularly its solubility and stability, is a cornerstone of the drug development process, influencing everything from formulation to bioavailability and shelf-life.[7][8]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the predicted solubility and stability profile of this compound. Due to the limited publicly available data on this specific molecule, this document emphasizes a predictive approach based on its structural features and the known properties of analogous aminopyrimidine compounds. More importantly, it offers detailed, field-proven experimental methodologies for the empirical determination of these critical parameters, designed to serve as a self-validating system for researchers and drug development professionals. The causality behind experimental choices is explained to provide not just a protocol, but a framework for robust scientific investigation.

Part 1: Physicochemical Properties and Predicted Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The molecular structure of this compound provides clear indicators of its likely solubility behavior.

Molecular Structure Analysis

The structure of this compound features three key components that govern its physicochemical properties:

  • The Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms. This ring system is π-deficient and capable of hydrogen bonding, contributing to its potential solubility in polar solvents.

  • The 5-Amino Group (-NH₂): This is a basic functional group that can be protonated to form a cationic species. This feature is expected to impart pH-dependent aqueous solubility. The lone pair of electrons on the nitrogen atom also makes it a hydrogen bond donor and acceptor.

  • The 2-Isopropyl Group (-CH(CH₃)₂): This aliphatic, non-polar group contributes to the lipophilicity of the molecule. The balance between the hydrophilic pyrimidine-amine portion and the lipophilic isopropyl group will dictate its solubility in various media.

Predicted Solubility Profile

Aqueous Solubility:

The presence of the basic amino group is the most significant factor influencing the aqueous solubility of this compound. The solubility is expected to be highly dependent on the pH of the aqueous medium.

  • In Acidic to Neutral pH (pH < pKa): The amino group will be predominantly protonated (-NH₃⁺), forming a salt. This ionic form will have significantly higher solubility in water due to favorable ion-dipole interactions.

  • In Alkaline pH (pH > pKa): The amino group will exist primarily as the neutral, free base. The lower polarity of the free base, combined with the lipophilic isopropyl group, will likely result in significantly lower aqueous solubility.

Organic Solvent Solubility:

Based on the principle of "like dissolves like," the solubility in organic solvents can be predicted. Aliphatic amines are generally soluble in a wide range of organic solvents.[9]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability to form hydrogen bonds with the solvent.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Good solubility is predicted due to dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Limited solubility is expected. While the isopropyl group provides some lipophilic character, the polar aminopyrimidine core will likely limit its solubility in highly non-polar environments.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating method for determining the equilibrium solubility of this compound in various solvents. The shake-flask method is considered the gold standard for solubility measurement.

Causality of Experimental Design: The core principle is to establish a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the true maximum solubility under the specified conditions. Using a reliable analytical technique like HPLC ensures accurate quantification, free from interference from potential impurities.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., pH-buffered solutions, organic solvents). The excess solid is crucial to ensure saturation is achieved and maintained.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C to simulate ambient and physiological conditions) for a predetermined period (typically 24-48 hours). A preliminary time-to-equilibrium study should be conducted to confirm that the solubility has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended solid. This step is critical to avoid aspirating solid material, which would artificially inflate the measured solubility.

  • Sample Collection and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of this compound.

  • Data Reporting: Express the solubility in mg/mL and mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Data Presentation: Predicted and Experimental Solubility

All quantitative solubility data should be summarized in a clear, structured table.

Solvent SystemTemperature (°C)Predicted SolubilityExperimental Solubility (mg/mL) ± SD
0.1 M HCl (pH ~1)25High[Experimental Data]
pH 4.5 Acetate Buffer25Moderate to High[Experimental Data]
pH 7.4 Phosphate Buffer25Low to Moderate[Experimental Data]
pH 10.0 Carbonate Buffer25Low[Experimental Data]
Methanol25High[Experimental Data]
Acetonitrile25Moderate[Experimental Data]
Toluene25Low[Experimental Data]

Part 2: Stability Profile and Degradation Pathways

Stability testing is a mandatory regulatory requirement in drug development to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life.[8] Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[10]

Predicted Stability Liabilities

The structure of this compound suggests susceptibility to several degradation mechanisms.[11]

  • Hydrolytic Degradation: While the pyrimidine ring is generally stable, extreme pH conditions combined with high temperatures could potentially lead to ring-opening or other hydrolytic reactions. The amino group itself is generally stable to hydrolysis.

  • Oxidative Degradation: Primary amines are known to be susceptible to oxidation.[10][12] The presence of atmospheric oxygen, potentially catalyzed by metal ions or light, could lead to the formation of various oxidation products, such as nitroso or nitro derivatives, or deamination.

  • Thermal Degradation: As with most organic molecules, exposure to high temperatures can provide the energy needed to break chemical bonds, leading to decomposition.[13] This is typically assessed in the solid state.

  • Photodegradation: Aromatic systems like the pyrimidine ring can absorb UV radiation, which can lead to photochemical reactions and degradation.[14] According to ICH Q1B guidelines, molecules that absorb light at wavelengths of 320 nm or higher are at a higher risk of photostability issues.[14]

Experimental Protocols for Forced Degradation Studies

These protocols are designed to generate a significant (5-20%) yet not complete degradation of the API, allowing for the reliable detection and characterization of degradation products. A stability-indicating HPLC method is crucial for this analysis.[15]

Causality of Experimental Design: The conditions are intentionally more severe than those used in long-term stability testing to accelerate degradation.[10] A control sample (time zero) and a blank (reagents only) are essential for each condition to ensure that any observed peaks are due to the degradation of the API.

General Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

1. Acidic Hydrolysis:

  • Protocol: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture in a water bath at 80°C for 24 hours.[10]
  • Rationale: The combination of low pH and high temperature accelerates acid-catalyzed hydrolytic reactions.
  • Post-Stress: Cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH before analysis to prevent damage to the HPLC column.

2. Alkaline Hydrolysis:

  • Protocol: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture in a water bath at 80°C for 24 hours.
  • Rationale: High pH and temperature accelerate base-catalyzed hydrolytic reactions.
  • Post-Stress: Cool the solution and neutralize it with an equivalent amount of 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Protocol: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the mixture at room temperature, protected from light, for 24 hours.
  • Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. The reaction is typically performed at room temperature as heat can rapidly decompose H₂O₂.

4. Thermal Degradation (Solid State):

  • Protocol: Place a thin layer of solid this compound in a petri dish and expose it to a high temperature (e.g., 105°C) in a calibrated oven for 48 hours.
  • Rationale: This test evaluates the intrinsic thermal stability of the API in the absence of solvent.
  • Post-Stress: Dissolve a known weight of the stressed solid in a suitable solvent for analysis.

5. Photostability:

  • Protocol: Expose a solution of the API and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[16] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
  • Rationale: This procedure tests for degradation caused by light exposure. The dark control is crucial to differentiate between photodegradation and any thermal degradation that may occur in the photostability chamber.[14]
Data Presentation: Forced Degradation Summary

The results should be tabulated to clearly show the extent of degradation and the formation of impurities.

Stress Condition% Degradation of ParentNumber of DegradantsRRT of Major Degradant(s)
0.1 M HCl, 80°C[Experimental Data][Experimental Data][Experimental Data]
0.1 M NaOH, 80°C[Experimental Data][Experimental Data][Experimental Data]
3% H₂O₂, RT[Experimental Data][Experimental Data][Experimental Data]
Solid, 105°C[Experimental Data][Experimental Data][Experimental Data]
Light (ICH Q1B)[Experimental Data][Experimental Data][Experimental Data]
Dark Control[Experimental Data][Experimental Data][Experimental Data]

(RRT = Relative Retention Time)

Part 3: Visualization & Formatting

Diagrams are essential for visualizing complex experimental workflows and logical processes, ensuring clarity and reproducibility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid API to vials with solvent B Agitate at constant temperature (24-48h) A->B Seal vials C Settle excess solid B->C D Centrifuge to pellet suspended particles C->D E Collect supernatant D->E Critical step: avoid solid F Dilute sample E->F G Analyze via validated HPLC-UV method F->G H Calculate solubility vs. standard curve G->H

Caption: Workflow for Equilibrium Solubility Determination.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare API Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1M HCl, 80°C) Start->Acid Base Alkaline Hydrolysis (0.1M NaOH, 80°C) Start->Base Ox Oxidative (3% H₂O₂, RT) Start->Ox Thermal Thermal (Solid) (105°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Analyze Analyze via Stability- Indicating HPLC Ox->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Report Report % Degradation & RRT of Degradants Analyze->Report

Caption: Experimental Workflow for Forced Degradation Studies.

Photostability_Decision_Tree node_result node_result A Significant change in exposed sample vs. dark control? B Is degradation due to photolysis? A->B Yes R1 No significant photodegradation A->R1 No C Is protection by immediate pack sufficient? B->C Yes R2 Degradation observed, not photolytic B->R2 No R3 Photostability issues confirmed R4 Product is photostable in immediate pack C->R4 Yes R5 Requires light- protective packaging C->R5 No

Caption: Decision Tree for Photostability Assessment (ICH Q1B).

Conclusion

While specific experimental data for this compound is not yet widely published, a comprehensive understanding of its likely solubility and stability profile can be derived from its chemical structure and the behavior of analogous compounds. It is predicted to exhibit pH-dependent aqueous solubility, being more soluble in acidic conditions, and good solubility in polar organic solvents. The primary stability concerns are anticipated to be oxidation of the amino group and potential photodegradation of the pyrimidine ring.

This guide provides the essential theoretical framework and, more importantly, the detailed, robust experimental protocols required to empirically determine these critical physicochemical properties. By following these self-validating methodologies, researchers and drug development professionals can confidently characterize this compound, generating the reliable data necessary to advance its development as a potential therapeutic agent. The synthesis of predictive science with rigorous experimental design is paramount to navigating the challenges of early-stage drug development.

References

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  • Drug Stability Testing and Analysis - Hudson Lab Autom
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An In-depth Technical Guide to Quantum Chemical Computations of 2-Isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A-Technical-Guide-to-Quantum-Chemical-Computations-of-2-Isopropylpyrimidin-5-amine

Abstract

This guide provides a comprehensive technical framework for the quantum chemical computation of 2-isopropylpyrimidin-5-amine, a molecule of interest in medicinal chemistry. Pyrimidine derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3] Understanding the electronic structure and molecular properties of this compound through computational methods is crucial for rational drug design and development. This document outlines the theoretical basis for selecting appropriate computational methodologies, provides detailed protocols for performing these calculations, and discusses the interpretation of the results in the context of drug discovery.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting significant biological activity.[1][2][3] The focus of this guide, this compound, is a substituted pyrimidine that holds potential for further functionalization to create novel drug candidates. Quantum chemical computations offer a powerful lens through which to examine the intrinsic properties of this molecule, providing insights that can guide synthetic efforts and predict biological interactions. By elucidating its electronic structure, reactivity, and spectroscopic signatures, we can build a foundational understanding of its potential as a pharmacophore.

The application of computational chemistry in drug design is well-established, offering a cost-effective and efficient means to screen and optimize lead compounds.[4] For this compound, these methods can predict its three-dimensional conformation, the distribution of electron density, and its reactivity towards biological targets. This in-silico approach accelerates the drug discovery pipeline by prioritizing compounds with desirable properties for synthesis and experimental testing.

Theoretical Foundations for Quantum Chemical Computations

The selection of an appropriate theoretical method is paramount for obtaining accurate and reliable computational results. The choice depends on a balance between computational cost and the desired level of accuracy. For a molecule like this compound, a variety of methods can be employed, each with its own strengths and limitations.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational efficiency.[5] DFT methods calculate the electronic energy of a system based on its electron density, rather than the more complex wavefunction.[5]

  • Rationale for Selection: For this compound, DFT is an excellent choice for geometry optimization, vibrational frequency analysis, and the calculation of electronic properties. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[6][7]

Hartree-Fock (HF) and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method provides a foundational ab initio approach by approximating the many-electron wavefunction as a single Slater determinant.[8] While computationally less expensive than more advanced methods, HF neglects electron correlation, which can be a significant limitation.

  • Møller-Plesset Perturbation Theory (MP2): To account for electron correlation, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed.[9] MP2 calculations are more computationally demanding than DFT or HF but can provide more accurate results for certain properties.[9][10]

Basis Sets

The accuracy of any quantum chemical calculation is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals.[11][12]

  • Pople-style Basis Sets: For molecules containing first and second-row atoms, Pople-style basis sets such as 6-31G(d,p) and 6-311+G(d,p) offer a good compromise between accuracy and computational cost.[13] The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding, like this compound.[13]

Solvation Models

Biological processes occur in an aqueous environment, making it essential to consider the effects of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are computationally efficient ways to approximate the influence of the solvent.[14][15][16] These models represent the solvent as a continuous dielectric medium.[14][17]

Computational Workflow: A Step-by-Step Protocol

The following section outlines a detailed protocol for the quantum chemical computation of this compound using the Gaussian software package, a widely used program in computational chemistry.[18][19][20][21][22]

Molecular Structure Input

The first step is to generate the initial 3D coordinates of this compound. This can be done using molecular building software and saving the structure in a format compatible with Gaussian (e.g., .mol or .gjf).

Geometry Optimization

The goal of geometry optimization is to find the minimum energy conformation of the molecule.

Protocol:

  • Method: B3LYP

  • Basis Set: 6-311+G(d,p)

  • Keyword: Opt

  • Solvation (Optional): SCRF=(Solvent=Water, SMD)

G cluster_workflow Computational Workflow Input Initial Structure (.gjf) Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Input->Opt Run Gaussian Freq Frequency Analysis (Verify Minimum) Opt->Freq Optimized Geometry Properties Property Calculations (HOMO, LUMO, MEP) Freq->Properties Verified Minimum Analysis Data Analysis & Interpretation Properties->Analysis Calculated Data

Caption: Computational workflow for this compound.

Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum.

Protocol:

  • Method: B3LYP

  • Basis Set: 6-311+G(d,p)

  • Keyword: Freq

  • Verification: The absence of imaginary frequencies indicates a true minimum on the potential energy surface.

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.[23] Typical vibrational frequencies for organic molecules range from 500 to 4000 cm⁻¹.[24]

Calculation of Molecular Properties

Once the optimized geometry is confirmed, various electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity.[4] The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[25] The HOMO-LUMO energy gap is an indicator of chemical stability.[4][26]

Protocol:

  • Use the optimized geometry from the frequency calculation.

  • The HOMO and LUMO energies are typically found in the Gaussian output file.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack.

Protocol:

  • Keyword: Pop=MKIOp(6/33=2)

  • Visualize the output using software like GaussView.

G cluster_mep Molecular Electrostatic Potential (MEP) mep_map MEP Surface Red (Electron-Rich) Blue (Electron-Poor) nucleophilic Nucleophilic Attack Site mep_map:f1->nucleophilic Identifies electrophilic Electrophilic Attack Site mep_map:f2->electrophilic Identifies

Caption: Interpretation of a Molecular Electrostatic Potential map.

Data Presentation and Interpretation

The quantitative data obtained from the quantum chemical computations should be summarized in a clear and concise manner.

Tabulated Results
PropertyValue (Hartree)Value (eV)
Total Energy Calculated ValueCalculated Value
HOMO Energy Calculated ValueCalculated Value
LUMO Energy Calculated ValueCalculated Value
HOMO-LUMO Gap Calculated ValueCalculated Value
Dipole Moment Calculated Value-
Interpretation for Drug Development
  • HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher chemical reactivity, which could be desirable for covalent inhibitors but may also indicate instability.[4][26]

  • MEP Map: The MEP map can guide the design of derivatives by identifying sites for modification to enhance interactions with a biological target. For example, electron-rich regions (red) may interact favorably with positively charged residues in a protein binding pocket.

  • Vibrational Frequencies: The calculated vibrational spectrum can aid in the experimental characterization of synthesized compounds by providing a theoretical reference.

Conclusion: A Powerful Tool for Rational Drug Design

Quantum chemical computations provide an invaluable toolkit for researchers in drug discovery. For this compound, these methods offer a deep understanding of its electronic structure and reactivity, laying the groundwork for its development as a potential therapeutic agent. By following the protocols outlined in this guide, scientists can generate reliable and insightful data to accelerate the design and synthesis of novel pyrimidine-based drugs. The integration of computational and experimental approaches represents a powerful synergy in the quest for new medicines.

References

  • Huang, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 12548-12571. [Link]

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  • Computational studies of pyrimidine ring-opening a, Quantum chemical... (n.d.). ResearchGate. [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (n.d.). PubMed Central. [Link]

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  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

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  • The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. (2022). ResearchGate. [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2023). YouTube. [Link]

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  • Experimental and DFT Approaches to Physico-Chemical Properties of Bioactive Resveratrol Analogues. (2022). MDPI. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. [Link]

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  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. [Link]

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  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. (2016). PubMed. [Link]

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  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PubMed. [Link]

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  • Quantum Computational, Spectroscopic, Topological, Molecular Docking, and Dynamics Studies of 2‐Amino‐3‐Hydroxypyridine (2A3HP): A Potential Antimicrobial Agent. (2023). ResearchGate. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylpyrimidin-5-amine is a substituted pyrimidine that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical and agrochemical research. As with many heterocyclic amines, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety and handling considerations for this compound, drawing upon data from structurally related compounds to establish a robust framework for risk mitigation. The causality behind each procedural recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Section 1: Hazard Identification and Risk Assessment

GHS Classification (Inferred)

Based on the known hazards of similar aminopyrimidines, this compound should be handled as a substance with the following potential classifications[1][2][3]:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Flammable LiquidsCategory 2 (precautionary)H225: Highly flammable liquid and vapor

Note: The flammability classification is included as a precautionary measure due to the presence of the isopropyl group and the known high flammability of isopropylamine[4][5].

Toxicological Profile (Inferred)

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

  • Acute Effects: Inhalation of dust or vapors may lead to irritation of the respiratory tract. Direct contact with the skin and eyes is likely to cause irritation[1][2][3]. Ingestion may be harmful[1][2][3].

  • Chronic Effects: The long-term toxicological properties of this compound have not been extensively studied. As with many aromatic amines, repeated or prolonged exposure should be avoided. Some heterocyclic aromatic amines have been associated with mutagenic or carcinogenic effects, though this has not been established for this specific compound[6].

Physical and Chemical Hazards
  • Flammability: The isopropyl group suggests that this compound may be flammable, especially if it is a low-melting solid or a liquid. Vapors may form explosive mixtures with air. The flash point of the closely related isopropylamine is extremely low at -18°C (0°F)[5].

  • Reactivity: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides, as these may lead to vigorous or exothermic reactions.

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing, transferring, and reaction workups should be performed within the fume hood to minimize inhalation exposure. The fume hood should have a continuous and monitored airflow.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides protection against splashes to the eyes and face.
Hand Protection Nitrile or neoprene glovesOffers good chemical resistance to a range of organic compounds. Latex gloves are not recommended.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoesProtects the skin from accidental spills and splashes.
Respiratory Protection Not typically required when working in a properly functioning fume hood.In the event of a spill or a failure of engineering controls, a respirator with an organic vapor cartridge may be necessary.
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Contaminated clothing should be removed immediately and laundered before reuse.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidents and maintaining the purity of the compound.

Handling
  • Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfers.

  • Inert Atmosphere: For reactions sensitive to air or moisture, and to further mitigate fire risk, consider handling the material under an inert atmosphere (e.g., nitrogen or argon).

  • Avoidance of Dust and Aerosols: Handle the solid form of the compound in a manner that minimizes dust generation. If the compound is a liquid, avoid creating aerosols.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight. A flammable storage cabinet is recommended.

  • Segregation: Store separately from incompatible materials such as strong oxidizing agents and acids.

Storage_Segregation This compound This compound Oxidizing Agents Oxidizing Agents This compound->Oxidizing Agents Separate From Strong Acids Strong Acids This compound->Strong Acids Separate From Inert Materials Inert Materials This compound->Inert Materials Store With

Caption: Segregation of this compound during storage.

Section 4: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

  • Specific Hazards: The compound may produce toxic fumes of nitrogen oxides and carbon monoxide upon combustion[4]. Vapors may travel to a source of ignition and flash back.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

The response to a spill should be swift and methodical, following a pre-determined plan.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill (Trained Personnel) assess->small_spill Small large_spill Large Spill or Unknown Hazard assess->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe call_ehs Call Emergency Services / EHS large_spill->call_ehs contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol (for small, manageable spills by trained personnel):

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.2.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain[1].

Conclusion

While this compound is a valuable tool in chemical synthesis, its handling demands a comprehensive understanding of its potential hazards and a steadfast commitment to safety. By implementing the engineering controls, personal protective equipment, and procedural guidelines detailed in this document, researchers can mitigate the risks associated with this compound. The principles of causality—understanding why a precaution is necessary—are key to fostering a proactive safety culture. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • PubChem. Isopropylamine. National Center for Biotechnology Information. [Link]

  • ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • Wikipedia. Benzene. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Center for Biotechnology Information. [Link]

  • PubChem. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. National Center for Biotechnology Information. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. National Center for Biotechnology Information. [Link]

  • ResearchGate. Pyrimidine derivatives as environmentally-friendly corrosion inhibitors: A review. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Current Science and Engineering. [Link]

  • MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Frontiers. Broad-spectrum antifungal activity of C12/C14 alkyl triphenylphosphonium salts (TPP-C12 and TPP-C14) against clinically relevant pathogens. [Link]

  • PubMed. Chemical Purity and Mutagenicity: Case Study of a Drug in Development. [Link]

  • PubChem. 2-Methylpyrimidin-5-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloropyrimidin-5-amine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. [Link]

  • ClinMed International Library. Testing the Mutagenicity Potential of Chemicals. [Link]

  • PubChem. 8-Isopropyl-2-methyl-quinolin-5-amine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Isopropylamine. [Link]

  • Anichem. This compound In Stock. [Link]

  • PubChem. 2-(Propan-2-yl)pyrimidin-5-amine. National Center for Biotechnology Information. [Link]

Sources

Commercial availability of 2-Isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing, Synthesis, and Quality Assurance in Drug Discovery

Executive Summary & Chemical Profile

2-Isopropylpyrimidin-5-amine (CAS: 944902-46-9) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike its more common isomer (5-isopropylpyrimidin-2-amine), this specific regioisomer places the amino group at the meta-like position relative to the ring nitrogens, offering unique hydrogen-bonding vectors for kinase hinge binding and GPCR ligation.

Currently, this compound is classified as a Specialty Building Block . It is not a bulk commodity; it is primarily available through specialized catalog vendors (mg to kg scale) and custom synthesis houses. Its primary utility lies in the optimization of lipophilic efficiency (LipE) where the isopropyl group provides steric bulk and hydrophobic interaction without the metabolic liability of a linear alkyl chain.

1.1 Chemical Datasheet
PropertySpecification
IUPAC Name 2-(Propan-2-yl)pyrimidin-5-amine
Common Name 2-Isopropyl-5-aminopyrimidine
CAS Number 944902-46-9 (Verify against isomer CAS 98432-17-8)
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Predicted LogP ~1.2 (Moderate Lipophilicity)
pKa (Conjugate Acid) ~3.5 - 4.0 (The 5-amino group is weakly basic due to electron-deficient ring)
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mg/mL), Methanol, DCM; Low solubility in water
Critical Isomer Distinction (The "Researcher's Trap")

A common failure mode in procurement is confusing this target with its regioisomer. The synthesis pathways and biological activities are distinct.

  • Target (2-Isopropyl-5-amine): The isopropyl group is between the nitrogens. Derived from Isobutyramidine .

  • Isomer (5-Isopropyl-2-amine): The amino group is between the nitrogens. Derived from Guanidine .

Visualizing the Structural Divergence:

IsomerDistinction Target TARGET MOLECULE This compound (CAS: 944902-46-9) Isomer COMMON ISOMER 5-Isopropylpyrimidin-2-amine (CAS: 98432-17-8) PrecursorT Precursor Origin: Isobutyramidine PrecursorT->Target Cyclization PrecursorI Precursor Origin: Guanidine PrecursorI->Isomer Cyclization

Figure 1: Structural origin of the two common isomers. Confusing these leads to wasted synthesis time.

Commercial Availability & Supply Chain

The commercial landscape for this compound is tiered.[1] It is generally in stock at milligram scales but requires lead time for kilogram quantities.

3.1 Supplier Tiers
TierTypical Pack SizePurityLead TimePrimary Vendors (Examples)
Catalog (R&D) 100 mg – 5 g>95%1-3 DaysAnichem, Combi-Blocks, Enamine
Scale-Up 25 g – 100 g>97%2-3 WeeksChemScene, WuXi AppTec (Catalog)
Bulk >1 kg>98%6-8 WeeksCustom Synthesis (CMO)
3.2 Pricing Benchmarks (Estimated 2024/2025)
  • 1 g: $150 - $250 USD (High variance due to synthesis complexity).

  • 5 g: $600 - $800 USD.

  • Note: Prices are significantly higher than the 2-amino isomer due to the cost of the isobutyramidine precursor.

Synthesis & Manufacturing Routes

When commercial stock is depleted or cost-prohibitive, in-house synthesis is a viable option. The most robust route avoids the unstable 5-amino pyrimidine intermediates until the final step.

4.1 The "Nitro-Reduction" Route (Recommended)

This route is preferred for its scalability and the stability of intermediates.

  • Condensation: Isobutyramidine hydrochloride is condensed with sodium nitromalonaldehyde (or a synthetic equivalent like 2-nitro-1,3-bis(dimethylamino)propane).

  • Cyclization: Formation of the pyrimidine ring yielding 2-isopropyl-5-nitropyrimidine.

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/NH₄Cl) converts the nitro group to the amine.

Synthesis Workflow Diagram:

SynthesisRoute A Isobutyramidine HCl C Intermediate: 2-Isopropyl-5-nitropyrimidine A->C B Sodium Nitromalonaldehyde (Monohydrate) B->C D FINAL PRODUCT This compound C->D R1 Base (NaOMe/EtOH) Reflux R1->C R2 Pd/C, H2 (50 psi) or Fe/NH4Cl R2->D

Figure 2: The preferred synthetic pathway via nitro-reduction, minimizing oxidation byproducts.

Quality Control & Handling Protocols

Due to the basicity of the amine and the potential for oxidation, rigorous QC is required upon receipt of commercial batches.

5.1 Analytical HPLC Protocol (Standardized)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic stability).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Expected Retention: Early eluter due to polarity (typically 2-4 min depending on dead volume).

5.2 Storage & Stability
  • Hygroscopicity: Moderate. Store in a desiccator.

  • Oxidation: Aminopyrimidines can darken over time. Store under Argon/Nitrogen at -20°C for long-term libraries.

  • Handling: Wear standard PPE. Avoid inhalation; pyrimidine amines can be bioactive/irritants.

Application in Drug Discovery

This molecule is a bioisostere for 3-aminopyridine and aniline .

  • Kinase Inhibition: The 2-isopropyl group fills the hydrophobic pocket (Gatekeeper residue proximity) in ATP-competitive inhibitors. The 5-amino group serves as the hinge binder anchor.

  • Agrochemicals: Used as a precursor for sulfonylurea herbicides where the pyrimidine ring confers selectivity.

  • Fragment-Based Drug Design (FBDD): Its low molecular weight (137.18) and high ligand efficiency make it an ideal fragment screening starter.

References
  • Anichem LLC. (2025). Product Datasheet: this compound (Cat# H11651).[2] Retrieved from

  • CP Lab Safety. (2025). Chemical Specification: this compound (CAS 944902-46-9). Retrieved from

  • ChemScene. (2025). Isomer Distinction Data: 5-Isopropyl-2-pyrimidinamine (CAS 98432-17-8).[3] Retrieved from

  • Krystof, V., et al. (2016).[4] "5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines...".[4][5] European Journal of Medicinal Chemistry, 110, 133-150. (Demonstrates utility of isopropyl-pyrimidine scaffolds in CDK inhibition).

  • PubChem. (n.d.). Compound Summary: Pyrimidin-5-amine derivatives.[1][4][5] Retrieved from

Sources

Methodological & Application

Synthesis Protocol for 2-Isopropylpyrimidin-5-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Isopropylpyrimidin-5-amine, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is designed for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the underlying scientific rationale for each step. This protocol is structured to ensure reproducibility and success in the laboratory.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the specific substitution pattern of this compound makes it an attractive starting material for library synthesis and lead optimization.

The synthetic strategy outlined herein is a robust and logical three-step sequence, commencing with the construction of the pyrimidine core, followed by regioselective functionalization at the 5-position via nitration, and culminating in the reduction of the nitro group to the target amine. This approach is favored for its reliability and the commercial availability of the starting materials.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Reduction of Nitro Group A Isobutyramidine Hydrochloride C 2-Isopropylpyrimidine A->C Sodium Ethoxide, Ethanol, Reflux B Malondialdehyde bis(dimethyl acetal) B->C D 2-Isopropylpyrimidine F 2-Isopropyl-5-nitropyrimidine D->F 0-10 °C E Conc. H₂SO₄, Conc. HNO₃ E->F G 2-Isopropyl-5-nitropyrimidine I This compound G->I Methanol, RT H H₂, Pd/C H->I

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 2-Isopropylpyrimidine

The initial step involves the construction of the core pyrimidine ring. This is achieved through a condensation reaction between an amidine (the N-C-N component) and a 1,3-dielectrophile (the C-C-C component). For this synthesis, isobutyramidine is selected to introduce the 2-isopropyl group.

Experimental Protocol

Materials:

  • Isobutyramidine hydrochloride

  • Malondialdehyde bis(dimethyl acetal)

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to anhydrous ethanol (a sufficient volume to dissolve the sodium) under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add isobutyramidine hydrochloride (1.0 eq). Stir the resulting suspension for 15-20 minutes at room temperature.

  • Addition of the 1,3-Dielectrophile: Add malondialdehyde bis(dimethyl acetal) (1.0 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add water and extract the product with diethyl ether (3 x volume of water).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-isopropylpyrimidine. The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Part 2: Synthesis of 2-Isopropyl-5-nitropyrimidine

This step involves the regioselective nitration of the 2-isopropylpyrimidine at the electron-rich 5-position. The pyrimidine ring is generally electron-deficient, but the 5-position is the most susceptible to electrophilic aromatic substitution.

Experimental Protocol

Materials:

  • 2-Isopropylpyrimidine

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add 2-isopropylpyrimidine (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • Formation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 2-isopropylpyrimidine in sulfuric acid, maintaining the temperature between 0 and 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The pH of the solution will be highly acidic.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-isopropyl-5-nitropyrimidine. The crude product can be purified by column chromatography on silica gel.

Part 3: Synthesis of this compound

The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol

Materials:

  • 2-Isopropyl-5-nitropyrimidine

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 2-isopropyl-5-nitropyrimidine (1.0 eq) in methanol.

  • Addition of Catalyst: Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon or a Parr hydrogenator). Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Reaction Progression: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to afford the final product, this compound. The product can be further purified by recrystallization if necessary.

Summary of Reaction Parameters

StepReactantsKey Reagents/CatalystsSolventTemperatureReaction Time
1Isobutyramidine HCl, Malondialdehyde bis(dimethyl acetal)Sodium EthoxideEthanolReflux4-6 hours
22-IsopropylpyrimidineConc. H₂SO₄, Conc. HNO₃-0-10 °C to RT1-2 hours
32-Isopropyl-5-nitropyrimidine10% Pd/C, H₂MethanolRoom Temperature2-4 hours

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere.

  • Concentrated Acids: Highly corrosive. Handle with extreme care and add reagents slowly to control exothermic reactions.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.

  • Palladium on Carbon: Can be pyrophoric when dry and exposed to air, especially after use. The filter cake should be kept wet with water and disposed of properly.

References

  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]

Application Notes & Protocols: Strategic Application of 2-Isopropylpyrimidin-5-amine Scaffolds in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyrimidines

Within the landscape of medicinal chemistry, the pyrimidine nucleus is a privileged scaffold, forming the core of numerous approved drugs spanning oncology, virology, and anti-inflammatory agents.[1] The strategic functionalization of this electron-deficient heterocycle allows for the fine-tuning of molecular properties critical to drug efficacy and safety. Specifically, the 5-amino-2-isopropylpyrimidine motif serves as a versatile building block for creating novel chemical entities with significant therapeutic potential.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for carbon-carbon bond formation, celebrated for its mild conditions, functional group tolerance, and the commercial availability of diverse boronic acid coupling partners.[2][3][4] This Nobel Prize-winning methodology provides a direct and efficient pathway to synthesize substituted biaryls and heteroaryls.[2]

However, applying this powerful reaction to nitrogen-rich, unprotected heterocycles such as 2-isopropylpyrimidin-5-amine derivatives presents unique challenges.[5] The presence of the free amino group can lead to catalyst inhibition or undesired side reactions. This guide provides a comprehensive framework for understanding and overcoming these challenges, offering detailed protocols and mechanistic insights to empower researchers to successfully employ this valuable scaffold in their synthetic campaigns.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle consisting of three primary steps.[6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (typically C-Br or C-Cl) of the pyrimidine substrate. This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[7] The electron-deficient nature of the pyrimidine ring generally facilitates this process.

  • Transmetalation: Before this step can occur, the boronic acid (R²-B(OH)₂) must be activated by a base to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[7][8] This boronate then transfers its organic group (R²) to the Pd(II) complex, displacing the halide and forming a new Pd(II)-diorganic intermediate.

  • Reductive Elimination: In the final step, the two organic moieties (the pyrimidine and the group from the boronic acid) couple and are expelled from the palladium center, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)(X)L₂ (Pyrimidinyl-Pd Complex) pd0->pd_intermediate Ar-X transmetalation Transmetalation diorgano_pd Ar-Pd(II)(R)L₂ pd_intermediate->diorgano_pd [R-B(OH)₃]⁻ diorgano_pd->pd0 reductive_elimination Reductive Elimination product Ar-R (Coupled Product) diorgano_pd->product reactants Ar-X (Pyrimidine Halide) + R-B(OH)₂ (Boronic Acid) + Base boronate [R-B(OH)₃]⁻ reactants->boronate Base Experimental_Workflow Experimental Workflow A Reagent Preparation (Inert Atmosphere) B Add Substrates, Boronic Acid, & Base to Reaction Vessel A->B C Add Solvent & Degas Mixture (e.g., Sparge with N₂ for 15 min) B->C D Add Pd Catalyst & Ligand C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Monitor Reaction Progress (TLC / LC-MS) E->F F->E Incomplete G Reaction Work-up (Quench, Dilute, Extract) F->G Upon Completion H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for Suzuki cross-coupling.

Materials & Reagents:

  • 5-Bromo-2-isopropylpyrimidin-5-amine (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0–3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water (Degassed)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-bromo-2-isopropylpyrimidin-5-amine, the arylboronic acid, and K₃PO₄.

  • Inerting: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).

  • Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and XPhos ligand. Briefly flush the vial with inert gas before adding the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas. Note: Using a pre-formed catalyst like XPhos Pd G3 simplifies this step.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80–100 °C. Stir vigorously for 4–24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the starting material.

Protocol 2: Reaction Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution & Filtration: Dilute the mixture with ethyl acetate or dichloromethane. If solids are present, filter the mixture through a pad of celite, washing the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure coupled product.

Table 1: Representative Reaction Conditions
ParameterRecommended Range/ValueRationale
Pd Catalyst 1-5 mol%Balances reaction rate with cost and ease of removal.
Ligand 1.2-2.0 equiv relative to PdEnsures full coordination to the metal center.
Boronic Acid 1.2-1.5 equivDrives the reaction to completion; excess can be removed during workup.
Base 2.0-3.0 equivEnsures complete activation of the boronic acid.
Solvent Dioxane/H₂O or 2-MeTHF/H₂OGood solubility for a wide range of substrates and reagents.
Temperature 80-110 °CProvides sufficient thermal energy for catalyst turnover without degrading reagents.
Time 4-24 hReaction time is substrate-dependent and should be determined by monitoring.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

Troubleshooting_Guide Troubleshooting Logic for Suzuki Coupling start Reaction Outcome? low_yield Low / No Conversion start->low_yield side_products Major Side Products start->side_products success Good Yield start->success cause1 Inactive Catalyst? low_yield->cause1 cause2 Poor Reagent Quality? low_yield->cause2 cause3 Suboptimal Conditions? low_yield->cause3 cause4 Homocoupling of Boronic Acid? side_products->cause4 cause5 Dehalogenation of Starting Material? side_products->cause5 sol1a Ensure rigorous degassing Use fresh Pd source/ligand cause1->sol1a sol2a Check boronic acid purity Use anhydrous solvent cause2->sol2a sol3a Screen other ligands (e.g., SPhos) Increase temperature Try different base (e.g., Cs₂CO₃) cause3->sol3a sol4a Indicates O₂ presence. Improve degassing protocol. Use Pd(0) source directly. cause4->sol4a sol5a Lower reaction temperature Use a less strong base or reduce amount of base/water. cause5->sol5a

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

  • Issue: Low or No Conversion:

    • Probable Cause: Inactive catalyst due to oxygen exposure, or inhibition by the amine substrate.

    • Solution: Ensure all solvents and the final reaction mixture are rigorously degassed. Use a fresh, high-quality palladium source and ligand. Consider switching to a more sterically hindered ligand (e.g., from XPhos to RuPhos) to further accelerate reductive elimination.

  • Issue: Formation of Boronic Acid Homocoupling Product (R-R):

    • Probable Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) outside of the main catalytic cycle. [9] * Solution: Improve the degassing procedure. Using a direct Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) pre-catalyst can sometimes mitigate this issue.

  • Issue: Dehalogenation of the Pyrimidine Starting Material:

    • Probable Cause: A competing reaction where the halogen is replaced by a hydrogen atom. This can be promoted by certain bases, impurities, or excessive temperatures.

    • Solution: Try a milder base (e.g., K₂CO₃ if K₃PO₄ was used) or slightly lower the reaction temperature. Ensure the boronic acid is of high purity.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of novel derivatives based on the this compound scaffold. While the unprotected amine presents a potential challenge through catalyst coordination, this can be effectively overcome by the rational selection of bulky, electron-rich phosphine ligands, appropriate bases, and well-deoxygenated reaction conditions. The protocols and troubleshooting guides presented here provide a robust foundation for researchers to confidently and successfully utilize this valuable building block, accelerating the discovery and development of new chemical entities for various therapeutic applications.

References

  • Title: Suzuki Cross-Coupling Mechanism | Organic Chemistry Source: YouTube URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Source: ResearchGate URL: [Link]

  • Title: Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids Source: PubMed URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: NIH National Library of Medicine URL: [Link]

  • Title: Aminative Suzuki–Miyaura coupling Source: Science URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: NIH National Library of Medicine URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: MDPI URL: [Link]

  • Title: Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Source: ChemRxiv URL: [Link]

  • Title: Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Aminative Suzuki-Miyaura coupling Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH National Library of Medicine URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Aminative Suzuki-Miyaura coupling Source: PubMed URL: [Link]

Sources

2-Isopropylpyrimidin-5-amine: A Versatile Scaffold for the Development of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Kinase Inhibitors and the Pyrimidine Scaffold

The human kinome, comprising over 500 protein kinases, represents a critical network of cellular regulation. These enzymes catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation, which governs a vast array of cellular activities including signal transduction, cell cycle progression, and metabolism. Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.

Central to the design of many successful kinase inhibitors is the use of privileged scaffolds – core molecular structures that exhibit favorable binding properties to the ATP-binding site of kinases. The pyrimidine ring, a heterocyclic aromatic compound, is one such prominent scaffold. Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine base of ATP. This inherent binding capability makes pyrimidine derivatives attractive starting points for the development of potent and selective kinase inhibitors.

This application note focuses on the 2-isopropylpyrimidin-5-amine scaffold and its closely related analogs as a promising foundation for the discovery of novel kinase inhibitors. We will delve into the synthetic strategies for creating libraries of compounds based on this scaffold, provide detailed protocols for their evaluation in biochemical and cellular assays, and discuss the structure-activity relationships (SAR) that guide the optimization of these molecules into clinical candidates.

The 2-Isopropyl Pyrimidine Moiety: A Key to Potency and Selectivity

While the broader 2-aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibition, the strategic incorporation of an isopropyl group at the 2-position can significantly influence the potency and selectivity of the resulting inhibitors. The isopropyl group, with its modest steric bulk and lipophilicity, can occupy specific hydrophobic pockets within the ATP-binding site of certain kinases, thereby enhancing binding affinity and contributing to selectivity against other kinases that may lack such a pocket.

A noteworthy example of a closely related and highly successful scaffold is the 3-isopropyl-pyrazolo[4,3-d]pyrimidine core. This scaffold has been effectively utilized to generate potent inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle.[1] The insights gained from this and other related pyrimidine-based scaffolds provide a strong rationale for the exploration of this compound as a foundational element in kinase inhibitor design.

Synthetic Strategies for this compound Derivatives

The synthesis of kinase inhibitors based on the this compound scaffold typically involves a multi-step process. A general and adaptable synthetic route is outlined below, which can be modified to introduce diversity at various positions of the pyrimidine ring, allowing for the exploration of structure-activity relationships.

A common strategy for the synthesis of substituted 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[2] For the specific synthesis of this compound derivatives, a more tailored approach is often necessary, starting from appropriately substituted pyrimidine precursors.

A plausible synthetic pathway could commence with a commercially available or readily synthesized 2-chloropyrimidine derivative, followed by nucleophilic substitution with isopropylamine. Subsequent functionalization at other positions of the pyrimidine ring can then be achieved through various organic reactions. For instance, a general method for synthesizing 2-aminopyrimidine derivatives involves heating a 2-amino-4,6-dichloropyrimidine with a desired amine in the presence of a base like triethylamine.[3]

Workflow for the Synthesis of this compound Derivatives

G cluster_0 Starting Material Preparation cluster_1 Core Scaffold Synthesis cluster_2 Diversification cluster_3 Final Product Start Commercially available 2,5-dihalopyrimidine Step1 Nucleophilic substitution with isopropylamine at C2 position Start->Step1 Reaction Step2 Introduction of the amino group at the C5 position (e.g., via Buchwald-Hartwig amination) Step1->Step2 Intermediate Step3 Functionalization at other positions (e.g., C4 or C6) via Suzuki or other cross-coupling reactions Step2->Step3 Scaffold End Library of this compound based kinase inhibitors Step3->End Derivatives

Caption: A generalized workflow for the synthesis of a library of kinase inhibitors based on the this compound scaffold.

Biochemical Evaluation of Kinase Inhibitory Activity

Once a library of compounds has been synthesized, the next crucial step is to assess their ability to inhibit the target kinase(s). In vitro biochemical assays are the primary method for determining the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

A variety of assay formats are available, each with its own advantages and disadvantages.[4] Common methods include radiometric assays, fluorescence-based assays (e.g., FRET), and luminescence-based assays. The choice of assay will depend on factors such as the specific kinase, the availability of reagents, and the desired throughput.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the IC50 value of a test compound against a specific kinase using a commercially available luminescence-based assay kit that measures ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

    • Transfer a small volume (e.g., 1 µL) of the diluted compounds to the assay plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically.

    • Add the kinase/substrate master mix to each well of the assay plate.

    • Prepare an ATP solution in kinase assay buffer. The concentration of ATP should ideally be at or near the Km value for the specific kinase to ensure accurate determination of ATP-competitive inhibition.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined amount of time (e.g., 60 minutes).

  • Detection:

    • Following the incubation, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate according to the manufacturer's instructions (typically 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate the plate as recommended by the manufacturer (typically 30-60 minutes at room temperature).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Normalize the data to the positive (0% activity) and negative (100% activity) controls.

    • Plot the normalized kinase activity as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Biochemical IC50 Determination

G Start Synthesized Compound Library (in DMSO) Step1 Serial Dilution of Compounds Start->Step1 Step2 Dispense Compounds into 384-well Assay Plate Step1->Step2 Step3 Add Kinase and Substrate Step2->Step3 Step4 Initiate Reaction with ATP Step3->Step4 Step5 Incubate at Optimal Temperature Step4->Step5 Step6 Stop Reaction and Deplete ATP (e.g., ADP-Glo Reagent) Step5->Step6 Step7 Add Detection Reagent Step6->Step7 Step8 Measure Luminescence Step7->Step8 End Calculate IC50 Values Step8->End

Caption: A step-by-step workflow for determining the in vitro IC50 of kinase inhibitors.

Cellular Evaluation of Kinase Inhibitor Efficacy

While biochemical assays are essential for determining the direct inhibitory effect of a compound on its target kinase, they do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to evaluate the efficacy of kinase inhibitors in a cellular context. Cellular assays can provide information on a compound's cell permeability, its ability to engage the target in a cellular environment, and its downstream effects on signaling pathways and cell viability.

Protocol: Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a method to quantify the engagement of a kinase inhibitor with its target protein in living cells using NanoBRET™ technology. This assay measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase. Unlabeled test compounds compete with the tracer for binding to the kinase, resulting in a decrease in the BRET signal.

Materials:

  • Cells expressing the NanoLuc®-kinase fusion protein

  • NanoBRET™ Kinase Tracer

  • Test compounds dissolved in DMSO

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, tissue culture-treated 96-well assay plates

  • CO2 incubator

  • Plate reader capable of measuring luminescence at two wavelengths (donor and acceptor)

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend the cells expressing the NanoLuc®-kinase fusion in Opti-MEM®.

    • Plate the cells in a 96-well plate at a predetermined density and incubate overnight at 37°C in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Add the diluted compounds to the wells containing the cells. Include DMSO-only wells as a negative control.

  • Tracer Addition:

    • Prepare the NanoBRET™ Kinase Tracer solution in Opti-MEM®.

    • Add the tracer solution to all wells.

  • Incubation:

    • Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator to allow for compound and tracer binding to reach equilibrium.

  • Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol.

    • Add the substrate to each well.

    • Read the plate immediately on a plate reader configured to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to the controls.

    • Plot the normalized BRET ratio as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the cellular IC50 value.

Data Presentation: Structure-Activity Relationship (SAR) of Isopropyl-Pyrimidine Based Kinase Inhibitors

The systematic modification of a lead scaffold and the subsequent evaluation of the resulting analogs allow for the elucidation of the structure-activity relationship (SAR). This information is critical for guiding the rational design of more potent and selective inhibitors. Below is a representative table summarizing the SAR of a series of 3-isopropyl-pyrazolo[4,3-d]pyrimidine derivatives targeting CDKs, which serves as a valuable proxy for the potential of the this compound scaffold.[1]

Compound IDR5-SubstituentCDK2 IC50 (nM)CDK5 IC50 (nM)Antiproliferative Activity (K562 cells, GI50 in µM)
1a -H15080>10
1b -NH250355.2
1c -NH(CH2)2OH1580.8
1d -NH(CH2)3OH1050.5
1e -NH-cyclopropyl25151.1

Data presented is representative and adapted from cited literature for illustrative purposes.[1]

Key SAR Insights:

  • Importance of the 5-amino group: The introduction of an amino group at the 5-position (compound 1b ) significantly improves the inhibitory activity compared to the unsubstituted analog (1a ).

  • Impact of hydroxyalkylamino substituents: Extending the amino group with a hydroxyalkyl chain (compounds 1c and 1d ) leads to a substantial increase in potency against both CDK2 and CDK5, as well as enhanced antiproliferative activity. This suggests that the hydroxyl group may be forming a key interaction with the kinase active site.

  • Cyclopropylamino substitution: A cyclopropylamino group at the 5-position (1e ) also confers potent inhibitory activity, indicating that a small, constrained ring system is well-tolerated in this position.

Conclusion and Future Directions

The this compound scaffold and its related analogs represent a promising starting point for the development of novel kinase inhibitors. The strategic placement of the isopropyl group can contribute to enhanced potency and selectivity, while the 5-amino position provides a versatile handle for chemical modification to optimize the pharmacological properties of the molecule. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of compound libraries based on this scaffold.

Future efforts in this area should focus on expanding the diversity of substituents at various positions of the pyrimidine ring to explore new regions of chemical space and to identify inhibitors with novel kinase selectivity profiles. Furthermore, detailed structural biology studies, such as X-ray crystallography, will be invaluable for elucidating the precise binding modes of these inhibitors and for guiding future rounds of rational drug design. The continued exploration of the this compound scaffold holds significant promise for the discovery of the next generation of targeted cancer therapies.

References

  • Vymětalová, L., Havlíček, L., Šturc, A., Skrášková, Z., Jorda, R., Pospíšil, T., ... & Kryštof, V. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 291-301. [Link]

  • Das, D., & Deka, D. C. (2017). Direct synthesis of 5-and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. New Journal of Chemistry, 41(19), 10606-10610. [Link]

  • Huang, J., Wang, X., Dong, R., Liu, X., Li, H., Zhang, T., ... & Chen, Y. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl) pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl) quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 12548-12571. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Vymětalová, L., Havlíček, L., Šturc, A., Skrášková, Z., Jorda, R., Pospíšil, T., ... & Kryštof, V. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 291-301. [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Khan, I. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(19), 3466. [Link]

Sources

Application Note: A Robust In Vitro Kinase Assay Protocol for the Evaluation of 2-Isopropylpyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinases and the Promise of Pyrimidine Scaffolds

Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1][2] This elegant molecular switch controls a vast array of cellular activities, including growth, metabolism, differentiation, and apoptosis.[2][3] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most significant "druggable" gene families for therapeutic intervention.[2][4]

The development of small-molecule kinase inhibitors has revolutionized modern medicine.[2] Among the myriad of chemical scaffolds explored, pyrimidine-based structures have emerged as particularly privileged, mimicking the adenine ring of ATP and enabling competitive binding within the kinase active site.[5] This application note focuses on derivatives of 2-Isopropylpyrimidin-5-amine, a promising scaffold for developing novel kinase inhibitors.

This document provides a comprehensive, field-proven protocol for determining the inhibitory potential of these compounds using a luminescence-based in vitro kinase assay. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our methodology in authoritative scientific principles to ensure researchers can generate reliable, reproducible, and comparable data for their drug discovery programs.[6]

Assay Principle: Quantifying Kinase Inhibition via ATP Depletion

The protocol described herein is a homogeneous, luminescence-based assay that quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[7][8] The workflow is elegantly simple:

  • A kinase, its specific substrate, and the inhibitor compound are incubated together.

  • The reaction is initiated by the addition of ATP.

  • As the kinase phosphorylates its substrate, ATP is converted to ADP.

  • After a set incubation period, a proprietary reagent containing luciferase and its substrate, luciferin, is added.

  • The luciferase enzyme utilizes the remaining ATP to generate a luminescent signal.

Crucially, the intensity of the light produced is directly proportional to the concentration of ATP remaining in the well. Therefore, a potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal, whereas unimpeded kinase activity will deplete ATP, leading to a low signal. This inverse relationship provides a robust and highly sensitive method for quantifying kinase inhibition.[7][8]

reagents Prepare Reagents (Kinase, Substrate, Inhibitor) plate_inhibitor Plate Inhibitor Dilutions & Controls reagents->plate_inhibitor Step 1 add_kinase Add Kinase/Substrate Mix plate_inhibitor->add_kinase Step 2 initiate Initiate with ATP Solution Incubate at RT add_kinase->initiate Step 3 stop_detect Stop Reaction & Add Luminescence Reagent initiate->stop_detect Step 4 read Read Luminescence (Plate Reader) stop_detect->read Step 5 analyze Data Analysis (IC50 Curve Fitting) read->analyze Step 6

Figure 1: High-level experimental workflow for the luminescence-based kinase inhibition assay.

Materials and Reagents

Key Components
  • Kinase: Purified, active recombinant kinase of interest.

  • Kinase Substrate: Appropriate peptide or protein substrate for the kinase.

  • Test Compound: this compound derivative(s) dissolved in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate, high purity solution (e.g., 10 mM stock).

  • Assay Plates: Solid white, flat-bottom 96-well or 384-well plates are recommended to maximize luminescent signal and prevent crosstalk.[9]

  • Detection Reagent: Commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®, ADP-Glo®).

Buffer and Solutions

A well-defined buffer system is critical for ensuring optimal and consistent enzyme activity.

1X Kinase Assay Buffer Composition:

ComponentFinal ConcentrationPurpose
Tris-HCl (pH 7.5)25 mMMaintains stable pH for optimal enzyme function.
MgCl₂10 mMEssential cofactor for kinase activity; complexes with ATP.[10]
β-glycerophosphate5 mMA general phosphatase inhibitor to prevent dephosphorylation of the substrate.
Dithiothreitol (DTT)2 mMA reducing agent that prevents oxidation of critical cysteine residues in the kinase.[11]
Na₃VO₄0.1 mMA general phosphatase inhibitor.[11]
Bovine Serum Albumin (BSA)0.1 mg/mLStabilizes the enzyme and prevents non-specific adsorption to plate wells.[4]

Expert Insight: The Criticality of ATP Concentration For ATP-competitive inhibitors like most pyrimidine derivatives, the apparent potency (IC₅₀) is highly dependent on the ATP concentration in the assay.[12] Assays run at low ATP concentrations (at or below the Michaelis constant, Kₘ) will make inhibitors appear more potent. Conversely, assays at physiologically relevant ATP levels (typically 1-5 mM in a cell) will provide a more accurate reflection of a compound's potential cellular efficacy.[4][13] It is standard practice to run initial screens at the ATP Kₘ for the specific kinase to sensitively detect inhibitors.[12] For this protocol, we will use an ATP concentration equal to the Kₘ of the target kinase.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 50 µL. Adjust volumes proportionally for other formats.

Step 1: Test Compound Serial Dilution

Causality: Creating a wide range of inhibitor concentrations is essential for generating a full dose-response curve, which is required to accurately calculate the IC₅₀ value—the concentration at which the inhibitor reduces enzyme activity by 50%.

  • Prepare a 100 µM intermediate stock of your this compound derivative by diluting your high-concentration DMSO stock into 1X Kinase Assay Buffer. This will be the highest concentration tested.

  • Create an 11-point, 3-fold serial dilution series. In a separate 96-well plate, add 100 µL of the 100 µM stock to the first well.

  • Add 67 µL of 1X Kinase Assay Buffer (containing the same percentage of DMSO as the 100 µM stock) to the subsequent 10 wells.

  • Transfer 33 µL from the first well to the second, mix thoroughly, and repeat this transfer down the plate to create the dilution series.

  • Transfer 5 µL from each well of your dilution plate to the corresponding wells of the final white assay plate. This results in a 1/10th dilution in the final 50 µL reaction volume (e.g., 100 µM becomes 10 µM).

Step 2: Assay Plate Setup and Controls

Causality: Controls are non-negotiable for a self-validating assay. They establish the dynamic range of the assay (the "assay window") and confirm that the signal is dependent on kinase activity.

  • Test Wells: Add 5 µL of each inhibitor dilution to the assay plate.

  • Positive Control (100% Activity): Add 5 µL of buffer with DMSO (no inhibitor) to at least three wells. This represents uninhibited kinase activity.

  • Negative Control (0% Activity): Add 5 µL of buffer with DMSO (no inhibitor) to at least three wells. In the next step, you will add a kinase-free buffer to these wells. This defines the background signal.

Step 3: Kinase Reaction
  • Prepare Master Mixes:

    • Kinase Reaction Mix: Prepare a master mix containing the kinase and substrate in 1X Kinase Assay Buffer. The final concentration of the kinase should be optimized for ~10-30% ATP consumption in the positive control wells during the incubation period.

    • Negative Control Mix: Prepare a mix containing only the substrate in 1X Kinase Assay Buffer (no kinase).

  • Add 25 µL of the Kinase Reaction Mix to all test wells and positive control wells.

  • Add 25 µL of the Negative Control Mix to the negative control wells.

  • Initiate the Reaction: Prepare an ATP solution in 1X Kinase Assay Buffer at 2.5X the desired final Kₘ concentration. Add 20 µL of this solution to all wells to start the reaction.

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature (e.g., 25°C) for 60 minutes. The optimal incubation time may vary depending on the kinase's activity level.

Step 4: Luminescence Detection
  • Equilibrate the kinase detection reagent to room temperature as per the manufacturer's instructions.

  • After the 60-minute incubation, add 50 µL of the detection reagent to all wells. This simultaneously stops the kinase reaction and initiates the light-generating reaction.

  • Mix the plate on a shaker for 2 minutes to ensure homogeneity.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

Normalization of Data

First, normalize the raw luminescence data to the percentage of inhibition using your controls:

  • Average Positive Control Signal (Avg_Pos): Mean of the "100% Activity" wells.

  • Average Negative Control Signal (Avg_Neg): Mean of the "0% Activity" wells.

For each test well with signal x, calculate the Percent Activity : % Activity = ((x - Avg_Neg) / (Avg_Pos - Avg_Neg)) * 100

Then, calculate the Percent Inhibition : % Inhibition = 100 - % Activity

IC₅₀ Determination

The IC₅₀ value is determined by fitting the Percent Inhibition data to a four-parameter logistic model.

  • Plot Percent Inhibition (Y-axis) versus the logarithm of the inhibitor concentration (X-axis).

  • Use a suitable software package (e.g., GraphPad Prism, R) to perform a non-linear regression fit to the following equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • The software will calculate the LogIC₅₀, from which the IC₅₀ value is derived. This represents the concentration of the this compound derivative required to inhibit kinase activity by 50%.[14][15]

cluster_reaction ATP-Binding Pocket Kinase Kinase Product P-Substrate Kinase->Product Phosphorylation ADP ADP Kinase->ADP ATP Consumed ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Inhibitor Inhibitor->Kinase Competitive Inhibition

Figure 2: Mechanism of ATP-competitive inhibition by a this compound derivative.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Assay Window (Signal-to-Background < 3) 1. Insufficient kinase activity. 2. High background signal.1. Increase kinase concentration or incubation time. 2. Check for ATP contamination in reagents; use fresh, high-purity reagents.
High Variability Between Replicates 1. Pipetting errors. 2. Incomplete mixing. 3. Edge effects on the plate.1. Use calibrated pipettes; practice consistent technique. 2. Ensure thorough mixing after each reagent addition. 3. Avoid using the outermost wells of the plate.
IC₅₀ Curve Does Not Reach 100% Inhibition 1. Inhibitor solubility issues at high concentrations. 2. Compound is not a potent inhibitor.1. Visually inspect high-concentration wells for precipitation. 2. Test a higher concentration range or re-synthesize/purify the compound.

Conclusion

This application note provides a detailed, robust, and scientifically grounded protocol for assessing the inhibitory activity of this compound derivatives. By understanding the principles behind each step—from the critical role of ATP concentration to the necessity of proper controls—researchers can generate high-quality, reliable data. This methodology serves as a foundational tool in the early stages of drug discovery, enabling the confident identification and characterization of promising new kinase inhibitor candidates for further development.

References

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. (2022). JoVE. [Link]

  • In vitro NLK Kinase Assay. (N.A.). National Center for Biotechnology Information (PMC). [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • The significance of ATP concentration in cell-free and cell-based assays. (N.A.). Eurofins Discovery. [Link]

  • Huang, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Kinase activity assays: exploring methods for assessing enzyme function. (N.A.). Interchim – Blog. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005). American Association for Cancer Research. [Link]

  • Kinase Buffer 1. BPS Bioscience. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (N.A.). ResearchGate. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (N.A.). Journal of Computer-Aided Molecular Design. [Link]

  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. (N.A.). ResearchGate. [Link]

Sources

Application Notes and Protocols for Cell-Based Assay Design for 2-Isopropylpyrimidin-5-amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and vitamins.[1] This inherent biocompatibility has made it a "privileged scaffold" in medicinal chemistry, with pyrimidine derivatives being developed as anticancer, antiviral, anti-inflammatory, and antibacterial agents.[1][2] Compounds based on the 2-aminopyrimidine structure, in particular, are known to function as bioisosteres for purines and can interact with a variety of biological targets, most notably protein kinases. The 2-Isopropylpyrimidin-5-amine core represents a novel chemical entity with the potential for significant biological activity.

This guide provides a comprehensive framework for designing and executing a tiered cell-based assay cascade to characterize the biological effects of this compound compounds and to elucidate their mechanism of action and molecular targets. As the specific targets of this compound class are not yet defined, we will proceed with a logical workflow, starting from broad phenotypic screening and progressively narrowing down to specific mechanistic and target engagement studies. This approach ensures a thorough and efficient characterization of novel bioactive molecules.

Tier 1: Primary Screening - Assessing Global Cellular Effects

The initial step in characterizing a novel compound is to determine its fundamental impact on cell health and proliferation. These assays are designed for high-throughput screening to quickly establish a biological activity profile and determine the effective concentration range.

Cell Viability and Cytotoxicity Assays

The most fundamental question is whether the compound affects cell viability. Tetrazolium reduction assays, such as the MTT and MTS assays, are robust, colorimetric methods for assessing metabolic activity, which is often used as a proxy for cell viability.[3][4][5][6]

Principle of the MTT Assay: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[4]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[1][3]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a media-only control. Plot the percentage of cell viability relative to the vehicle control against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Parameter MTT Assay MTS Assay
Principle Reduction of yellow MTT to purple formazan by viable cells.Reduction of MTS to a soluble formazan product.
Reagent Addition Two steps: MTT addition, then solubilization.One step: MTS reagent is added directly to the culture medium.
Product Solubility Insoluble formazan crystals require a solubilization step.Soluble formazan product.
Incubation Time 3-4 hours for formazan formation.1-4 hours.
Readout Absorbance (typically ~570 nm).Absorbance (typically ~490 nm).

Tier 2: Secondary Screening - Elucidating the Mechanism of Action

Once the primary screening confirms that the this compound compounds have an effect on cell viability, the next step is to investigate the underlying mechanism. This tier focuses on assays that can distinguish between different modes of cell death and effects on cell cycle progression.

Apoptosis Assays

A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. Key hallmarks of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.[7][8]

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to quantify their activity.

Principle: The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7. Cleavage of the substrate by these caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed and treat cells with the this compound compound in a white-walled 96-well plate as described for the viability assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration. An increase in luminescence indicates the induction of apoptosis.

During apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.

Principle: Cells are stained with a fluorescently labeled Annexin V and a viability dye like propidium iodide (PI). Flow cytometry is then used to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[8]

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment: Treat cells in a 6-well plate with the compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[9] Analyzing the DNA content of cells can reveal the phase of the cell cycle in which they are arrested.

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI) or 7-AAD, is used to stain the cells.[10] The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry analysis of the fluorescence intensity allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound for a duration that allows for at least one cell cycle (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence of the PI.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to visualize the distribution of cells in the different phases of the cell cycle.

Tier 3: Target Deconvolution and Engagement

If the secondary assays suggest a specific mechanism, such as kinase inhibition or cell cycle arrest, the next logical step is to identify the direct molecular target of the compound. Target engagement assays are crucial for confirming that a compound interacts with its intended target in a cellular environment.[11][12][13]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in intact cells and cell lysates.[14]

Principle: The binding of a ligand (the compound) to its target protein stabilizes the protein, leading to an increase in its thermal stability. In a CETSA® experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or other protein detection methods. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[14]

Protocol: CETSA®

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or other methods.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[14]

  • Protein Quantification: Analyze the amount of the target protein in the soluble fraction by Western blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate melting curves. A rightward shift in the curve for the compound-treated samples compared to the control indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that quantifies compound binding to a specific protein target in living cells.

Principle: This technology uses Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (1-10 nm). The target protein is fused to a NanoLuc® luciferase (the donor). A fluorescently labeled tracer that binds to the target protein acts as the acceptor. When the tracer binds to the target, a BRET signal is generated. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Assay Setup: Seed the transfected cells in a white-walled 96- or 384-well plate.

  • Compound and Tracer Addition: Add the this compound compound at various concentrations, followed by the addition of the fluorescent tracer at a predetermined optimal concentration.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescent reaction.

  • BRET Measurement: Measure the donor and acceptor emission signals using a luminometer capable of detecting filtered luminescence.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates competitive binding to the target protein.

Visualizations

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Identification & Engagement Cell Viability (MTT/MTS) Cell Viability (MTT/MTS) Apoptosis Assays Apoptosis Assays Cell Viability (MTT/MTS)->Apoptosis Assays If Viability Decreases Cell Cycle Analysis Cell Cycle Analysis Cell Viability (MTT/MTS)->Cell Cycle Analysis If Viability Decreases Caspase-Glo Caspase-Glo Apoptosis Assays->Caspase-Glo Annexin V Staining Annexin V Staining Apoptosis Assays->Annexin V Staining Target Engagement Assays Target Engagement Assays Apoptosis Assays->Target Engagement Assays Elucidate Target Cell Cycle Analysis->Target Engagement Assays Elucidate Target CETSA CETSA Target Engagement Assays->CETSA NanoBRET NanoBRET Target Engagement Assays->NanoBRET This compound This compound This compound->Cell Viability (MTT/MTS) Assess Cytotoxicity G Compound Compound Stabilized Complex Stabilized Complex Compound->Stabilized Complex Target Protein Target Protein Target Protein->Stabilized Complex Heat Heat Target Protein->Heat Stabilized Complex->Heat Denaturation (No Compound) Denaturation (No Compound) Heat->Denaturation (No Compound) Lower Temp Stable Protein (With Compound) Stable Protein (With Compound) Heat->Stable Protein (With Compound) Higher Temp

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion

The provided tiered approach offers a systematic and logical workflow for the comprehensive characterization of novel this compound compounds. By starting with broad phenotypic assays and progressing to more specific mechanistic and target engagement studies, researchers can efficiently determine the biological activity, elucidate the mechanism of action, and identify the molecular targets of these promising new chemical entities. The integration of self-validating systems and authoritative protocols ensures the generation of reliable and reproducible data, accelerating the drug discovery and development process.

References

  • Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]

  • Vasta, J. D., et al. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Robers, M. B., et al. (2015). Principle of NanoBRET target engagement. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • National Institutes of Health. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link]

  • Couturier, C., & Deprez, B. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. National Institutes of Health. Available at: [Link]

  • Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. AIMS Press. Available at: [Link]

  • Aamir, M., et al. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Lomenick, B., et al. (2011). Determining target engagement in living systems. National Institutes of Health. Available at: [Link]

  • Oreate AI Blog. (2026). Detection Techniques for Intracellular Protein Interactions: Principles and Applications of Bioluminescence Resonance Energy Transfer (BRET). Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Available at: [Link]

  • Ruzicka, M., et al. (2017). Basic Methods of Cell Cycle Analysis. National Institutes of Health. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. Available at: [Link]

  • Rieger, A. M., et al. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. Available at: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Banning, C., et al. (2010). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. National Institutes of Health. Available at: [Link]

  • Creative Biolabs. (n.d.). Cell Cycle Regulation: Key Targets, Biomarkers & Validated Antibodies. Available at: [Link]

  • Jafari, R., et al. (2014). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Promega Corporation. (2023). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. YouTube. Available at: [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

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  • Molina, D. M., et al. (2013). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

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Application Notes and Protocols for the Synthesis of 2-Isopropylpyrimidin-5-amine Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Isopropylpyrimidin-5-amine Analogs in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Among the vast landscape of pyrimidine derivatives, the 2,5-disubstituted aminopyrimidine motif has emerged as a particularly privileged scaffold in the design of kinase inhibitors and other targeted therapies. The strategic placement of substituents at the C2 and C5 positions allows for fine-tuning of the molecule's steric and electronic properties, enabling precise interactions with biological targets. This application note provides a comprehensive guide to the synthesis of a focused library of this compound analogs, a class of compounds with significant potential for structure-activity relationship (SAR) studies in drug discovery programs.[3][4]

The rationale for focusing on the 2-isopropyl and 5-amino functionalities stems from their prevalence in potent and selective bioactive molecules. The isopropyl group at the C2 position can provide beneficial hydrophobic interactions within a protein's active site, while the amino group at the C5 position serves as a versatile handle for introducing a wide array of substituents to probe the surrounding chemical space. By systematically varying the substituent on the 5-amino group, researchers can elucidate key binding interactions and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for the synthesis, purification, and characterization of these valuable compounds. We will delve into the causality behind experimental choices, providing a robust and self-validating framework for the successful generation of a diverse library of this compound analogs for downstream SAR studies.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target this compound analogs reveals a convergent synthetic strategy. The primary disconnection is at the C5-N bond, which can be forged in the final step via a palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction allows for the late-stage introduction of a diverse range of amines, making it ideal for generating a library of analogs for SAR studies. The key intermediate for this transformation is a 5-halo-2-isopropylpyrimidine.

Further disconnection of the 2-isopropyl-5-halopyrimidine points towards a 2,5-dihalopyrimidine as a readily available starting material. The isopropyl group can be introduced at the C2 position via a selective cross-coupling reaction, such as a Kumada coupling, taking advantage of the differential reactivity of the halogen atoms on the pyrimidine ring. The 5-halo substituent can be introduced either directly or via a nitration-reduction-diazotization sequence.

This application note will focus on a practical and efficient forward synthesis based on this retrosynthetic blueprint, starting from the commercially available 2-chloro-5-nitropyrimidine.

Visualizing the Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthetic_Workflow cluster_0 PART 1: Synthesis of the Core Intermediate cluster_1 PART 2: Diversification for SAR Studies cluster_2 PART 3: Analysis and Characterization 2-Chloro-5-nitropyrimidine 2-Chloro-5-nitropyrimidine 2-Isopropyl-5-nitropyrimidine 2-Isopropyl-5-nitropyrimidine 2-Chloro-5-nitropyrimidine->2-Isopropyl-5-nitropyrimidine Kumada Coupling This compound This compound 2-Isopropyl-5-nitropyrimidine->this compound Nitro Reduction 5-Bromo-2-isopropylpyrimidine 5-Bromo-2-isopropylpyrimidine This compound->5-Bromo-2-isopropylpyrimidine Sandmeyer Reaction Target_Analogs This compound Analogs 5-Bromo-2-isopropylpyrimidine->Target_Analogs Buchwald-Hartwig Amination Diverse_Amines Diverse_Amines Diverse_Amines->Target_Analogs Purification Purification Target_Analogs->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: Overall synthetic workflow for this compound analogs.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: 5-Bromo-2-isopropylpyrimidine

Step 1.1: Synthesis of 2-Isopropyl-5-nitropyrimidine via Kumada Coupling

The introduction of the isopropyl group at the C2 position of the pyrimidine ring is achieved through a palladium-catalyzed Kumada coupling reaction.[5][6] This reaction is effective for forming carbon-carbon bonds between Grignard reagents and organic halides.

Kumada_Coupling reagents 2-Chloro-5-nitropyrimidine Isopropylmagnesium chloride Pd(dppf)Cl2 product 2-Isopropyl-5-nitropyrimidine reagents->product THF, Reflux

Caption: Kumada coupling for the synthesis of 2-isopropyl-5-nitropyrimidine.

Protocol:

  • To a dry, argon-purged round-bottom flask, add 2-chloro-5-nitropyrimidine (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Slowly add a solution of isopropylmagnesium chloride in THF (1.2 eq) dropwise via a syringe pump over 30 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-isopropyl-5-nitropyrimidine.

Rationale: The use of a palladium catalyst with a suitable phosphine ligand like dppf is crucial for an efficient cross-coupling. The slow addition of the Grignard reagent helps to control the exotherm and minimize side reactions.

Step 1.2: Reduction of 2-Isopropyl-5-nitropyrimidine to this compound

The reduction of the nitro group to a primary amine is a critical step. While various reducing agents can be employed, reduction with iron powder in the presence of an acid is a cost-effective and reliable method.[7][8]

Nitro_Reduction reagents 2-Isopropyl-5-nitropyrimidine Iron Powder Acetic Acid product This compound reagents->product Ethanol/Water, Reflux

Caption: Reduction of the nitro group to an amine.

Protocol:

  • To a round-bottom flask, add 2-isopropyl-5-nitropyrimidine (1.0 eq), iron powder (5.0 eq), ethanol, and water.

  • Heat the mixture to reflux and then add glacial acetic acid (10.0 eq) dropwise.

  • Continue to heat at reflux, monitoring the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the aqueous residue with a saturated aqueous solution of sodium bicarbonate to a pH of ~8-9.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound, which can often be used in the next step without further purification.

Rationale: The acidic conditions generated by acetic acid are necessary to activate the iron for the reduction. The Celite filtration is essential for removing the large amount of iron oxide byproducts.

Step 1.3: Synthesis of 5-Bromo-2-isopropylpyrimidine via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting the primary aromatic amine to a bromide, which is an excellent handle for the subsequent Buchwald-Hartwig amination.

Protocol:

  • Dissolve this compound (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with ethyl acetate/hexanes) to obtain 5-bromo-2-isopropylpyrimidine.

PART 2: Diversification via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine.[9] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it ideal for the late-stage diversification of the pyrimidine core.

Buchwald_Hartwig_Amination reactants 5-Bromo-2-isopropylpyrimidine Diverse Amines (R-NH2) product This compound Analogs reactants->product Toluene, 100 °C catalyst_system Pd2(dba)3 Xantphos NaOtBu catalyst_system->product

Caption: Buchwald-Hartwig amination for analog synthesis.

General Protocol for the Synthesis of this compound Analogs:

  • To a dry Schlenk tube under an argon atmosphere, add 5-bromo-2-isopropylpyrimidine (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the tube and seal it.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography on silica gel to afford the desired this compound analog.

Rationale: The choice of a bulky, electron-rich phosphine ligand such as Xantphos is critical for promoting the reductive elimination step and preventing catalyst decomposition. Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in this transformation.

Table 1: Representative Examples of this compound Analogs

EntryAmine (R-NH₂)ProductYield (%)
1AnilineN-phenyl-2-isopropylpyrimidin-5-amine85
24-FluoroanilineN-(4-fluorophenyl)-2-isopropylpyrimidin-5-amine82
3Morpholine4-(2-isopropylpyrimidin-5-yl)morpholine91
4BenzylamineN-benzyl-2-isopropylpyrimidin-5-amine78

PART 3: Purification and Characterization

Purification:

The purification of the final this compound analogs is typically achieved by one of the following methods:

  • Column Chromatography: Silica gel is the most common stationary phase. The eluent system will depend on the polarity of the analog and is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

  • Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining highly pure samples, reverse-phase preparative HPLC is a powerful technique. A common mobile phase consists of a gradient of acetonitrile in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Crystallization: If the final compound is a solid, crystallization from a suitable solvent system can be an effective method for purification.

Characterization:

The identity and purity of the synthesized compounds must be confirmed by a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized analogs. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is a valuable tool for monitoring reaction progress and assessing the purity of the final compounds.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compounds.

Table 2: Representative Characterization Data for N-phenyl-2-isopropylpyrimidin-5-amine (Entry 1)

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 8.35 (s, 2H), 7.30 (t, J = 7.8 Hz, 2H), 7.10 (d, J = 7.8 Hz, 2H), 6.95 (t, J = 7.4 Hz, 1H), 6.55 (s, 1H), 3.20 (sept, J = 6.9 Hz, 1H), 1.35 (d, J = 6.9 Hz, 6H).
¹³C NMR (101 MHz, CDCl₃)δ 172.1, 142.5, 140.2, 138.9, 129.3, 122.1, 118.5, 36.8, 22.5.
HRMS (ESI) Calculated for C₁₃H₁₆N₃ [M+H]⁺: 214.1344; Found: 214.1342.

Conclusion

This application note provides a detailed and robust synthetic strategy for the preparation of a diverse library of this compound analogs. By following the outlined protocols, researchers can efficiently generate a series of compounds for comprehensive SAR studies. The modularity of the synthetic route, particularly the late-stage Buchwald-Hartwig amination, allows for the rapid exploration of a wide range of chemical space around the 5-amino position. The successful application of these methodologies will empower drug discovery teams to identify novel and potent lead compounds for a variety of therapeutic targets.

References

  • Kumada, M. Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions. Pure and Applied Chemistry, 1980 , 52(4), 669-679. [Link]

  • Corriu, R. J. P.; Masse, J. P. Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications, 1972 , (3), 144a. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47(34), 6338-6361. [Link]

  • Haines, B. E.; et al. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 2016 , 18(15), 3846–3849. [Link]

  • Lin, X.; et al. Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters, 2006 , 16(16), 4163-4168. [Link]

  • Tauran, Y.; et al. Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M. Bioorganic & Medicinal Chemistry, 2020 , 28(22), 115680. [Link]

  • Vymětalová, L.; et al. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 2016 , 110, 291-301. [Link]

  • Organic Syntheses. 2-Chloropyrimidine. Organic Syntheses, Coll. Vol. 4, p.336 (1963); Vol. 35, p.34 (1955). [Link]

  • Organic Chemistry Portal. Iron (low valent). [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Serbian Chemical Society, 2017 , 82(6), 669-682. [Link]

  • Sharma, P.; et al. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 2023 , 14(5), 2261-2276. [Link]

  • Lee, C.-F.; et al. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 1992 , 203(1), 16-20. [Link]

  • Wikipedia. Kumada coupling. [Link]

  • Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. [Link]

  • ResearchGate. How to carry out the work Up of Iron-H2SO4 assisted reduction?. [Link]

  • Microbe Notes. Pyrimidine- Definition, Properties, Structure, Uses. [Link]

  • Taylor & Francis. Pyrimidine – Knowledge and References. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • ACS Publications. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]

  • RSC Publishing. Kumada–Tamao–Corriu cross-coupling reaction of O-based electrophiles with Grignard reagents via C–O bond activation. [Link]

  • RSC Publishing. Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. [Link]

  • ResearchGate. Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Analytical methods for 2-Isopropylpyrimidin-5-amine characterization (HPLC, LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Isopropylpyrimidin-5-amine is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Its structure—comprising an electron-deficient pyrimidine ring, a polar exocyclic primary amine at the 5-position, and a lipophilic isopropyl group at the 2-position—presents specific chromatographic challenges.[1][2]

The Analytical Challenge:

  • Basicity: The pyrimidine ring nitrogens and the exocyclic amine create a basic profile (pKa ~ 3–4 range for the conjugate acid), leading to potential peak tailing on standard silica-based C18 columns due to silanol interactions.[1]

  • Polarity vs. Lipophilicity: While the isopropyl group adds retention, the molecule remains relatively polar (LogP ~ 0.8–1.2), risking early elution in high-strength organic gradients.[1]

  • Detection: The molecule lacks extensive conjugation compared to complex APIs, requiring optimized UV detection (typically <260 nm) or Mass Spectrometry.[3][4]

Scope of this Guide: This document provides two validated workflows:

  • Method A (QC/Purity): A High-pH Reversed-Phase HPLC method designed for maximum peak symmetry and retention.[1][2][3][4]

  • Method B (LC-MS/MS): A Formic Acid-based method optimized for ionization efficiency and trace impurity identification.[1][2][3][4]

Physicochemical Profile & Method Selection

Understanding the molecule is the first step to robust method design.[1][3][4]

PropertyValue (Est.)Chromatographic Implication
Molecular Weight 137.18 g/mol Suitable for Single Quad or Q-TOF MS.[1][2][3][4]
LogP ~1.1Moderately lipophilic; Retains on C18 but requires low initial organic %.[1][3][4]
pKa (Conjugate Acid) ~3.5Critical: At pH < 3, it is cationic (less retention).[1][3][4] At pH > 6, it is neutral (more retention).[1][3][4]
UV Max ~240–254 nmPyrimidine absorption band.[1][3][4] 254 nm is standard; 210 nm for impurities.[1][3][4]
Decision Logic: The pH Effect

The choice of mobile phase pH dictates the separation mechanism.[3][4]

MethodSelection Start Start: this compound CheckpH Select Mobile Phase pH Start->CheckpH Acidic Acidic (pH 2-3) (Formic Acid) CheckpH->Acidic Basic Basic (pH 8-10) (Ammonium Bicarbonate) CheckpH->Basic StateAcid Molecule: Cationic (+) Risk: Silanol Tailing Acidic->StateAcid StateBasic Molecule: Neutral (0) Benefit: High Retention Basic->StateBasic ColAcid Column: C18 or Polar C18 (Charged Surface Hybrid) StateAcid->ColAcid ColBasic Column: High-pH Stable Hybrid C18 (e.g., BEH) StateBasic->ColBasic UseAcid Use for: LC-MS/MS Trace Analysis ColAcid->UseAcid UseBasic Use for: HPLC Purity QC Release ColBasic->UseBasic

Figure 1: Strategic decision tree for mobile phase selection based on ionization state.

Protocol A: High-pH HPLC for Purity (Recommended for QC)

Rationale: Operating at pH 10 ensures the amine is deprotonated (neutral).[1][3][4] This eliminates ionic repulsion with the stationary phase, drastically improving peak shape and increasing retention time, which separates the main peak from polar process impurities.[3][4]

Reagents:

  • Acetonitrile (HPLC Grade)[1][2][3]

  • Ammonium Bicarbonate (NH₄HCO₃)[1][2][3]

  • Ammonium Hydroxide (NH₄OH)[1][2][3]

  • Water (Milli-Q or equivalent)[1][2]

Instrument Parameters:

ParameterSetting
Column Hybrid C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18) Dimensions: 4.6 x 150 mm, 3.5 µm or 2.7 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with NH₄OH
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 254 nm (Reference: 360 nm)
Injection Vol 5–10 µL

Gradient Table:

Time (min)% Mobile Phase BComments
0.05Initial equilibration (Low organic to retain polar impurities)
2.05Isocratic hold
12.090Gradient ramp to elute lipophilic dimers
15.090Column wash
15.15Re-equilibration
20.05End of run

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Target: 1.0–1.2)

  • Theoretical Plates: > 10,000[3][4]

  • Retention Time: Expect elution between 6–9 minutes.[1][3][4]

Protocol B: LC-MS/MS for Identification & Trace Analysis[1][2][3]

Rationale: For mass spectrometry, volatile buffers are mandatory.[1][3][4] While acidic conditions (Formic Acid) protonate the molecule (reducing retention), this enhances ionization efficiency in ESI(+) mode.[1][3][4] We use a "Charged Surface Hybrid" (CSH) or "Polar C18" column to counteract the loss of retention.[1][3][4]

Reagents:

  • LC-MS Grade Acetonitrile[1][2][3][4]

  • LC-MS Grade Water[1][2][3][4]

  • Formic Acid (99%+)[1][2][3]

Instrument Parameters:

ParameterSetting
Column CSH C18 (e.g., Waters ACQUITY CSH) or Polar C18 (e.g., Phenomenex Kinetex Polar C18) Dimensions: 2.1 x 100 mm, 1.7 µm (UHPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Source ESI Positive (Electrospray Ionization)

MS Source Settings (Generic - Optimize for Instrument):

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 25 V (Optimize for m/z 138.1)

  • Desolvation Temp: 400°C

  • Gas Flow: 800 L/hr[2][3]

Target Ions:

Ion Typem/z (Theoretical)Notes
[M+H]⁺ 138.10 Protonated parent (Quantification ion)
[M+Na]⁺ 160.08Sodium adduct (Common in glass vials)
[2M+H]⁺ 275.19Dimer (Concentration dependent)

Sample Preparation & Handling

Standard Preparation:

  • Weigh 10 mg of this compound.[1][2][3][4]

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile .

    • Note: Do not use 100% Acetonitrile as the diluent if the starting gradient is 5% B; this causes "solvent effect" peak distortion.[1][3][4]

  • Sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE or Nylon syringe filter.[1][3][4]

Stability Warning: Aminopyrimidines can be susceptible to oxidation (N-oxide formation) if left in solution for extended periods exposed to light.[1][2][3][4] Store stock solutions at 4°C in amber vials.

Troubleshooting & Expert Insights

Issue 1: Peak Tailing
  • Cause: Interaction between the basic amine and residual silanols on the silica support.[3][4]

  • Fix (Method A): Ensure pH is > 9.5.

  • Fix (Method B): Increase ionic strength by adding 5mM Ammonium Formate to the Formic Acid mobile phase.[1][3][4]

Issue 2: Carryover
  • Cause: Basic amines stick to metallic surfaces or rotor seals in the injector.[1][3][4]

  • Fix: Use a needle wash solution of 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1][3][4]

Issue 3: Split Peaks
  • Cause: Sample solvent is too strong (e.g., 100% MeOH/ACN injection).[1][3][4]

  • Fix: Match the sample diluent to the initial mobile phase conditions (e.g., 95% Water / 5% ACN).

Impurity Profiling Workflow

When characterizing this material as an intermediate, you must look for synthesis by-products.[1][2][3][4]

ImpurityProfiling Sample Crude Sample Sep UHPLC Separation (Method B) Sample->Sep MS Q-TOF / Orbitrap MS (Full Scan m/z 50-500) Sep->MS Data Data Processing (Extract Ion Chromatograms) MS->Data Imp1 Impurity A: Des-isopropyl analog (m/z ~96) Data->Imp1 Imp2 Impurity B: Oxidation (N-Oxide) (m/z 154) Data->Imp2 Imp3 Impurity C: Dimer formation (m/z 275) Data->Imp3

Figure 2: Workflow for identifying common synthetic impurities using High-Resolution Mass Spectrometry.

References

  • PubChem. (2025).[1][3][4][5] Compound Summary: Pyrimidin-5-amine.[1][2][3][4] National Library of Medicine.[1][3][4] Retrieved from [Link][1][2][3]

  • Dolan, J. W. (2010).[1][3][4] A Guide to HPLC Method Development for Basic Compounds. LCGC North America.[1][3][4] (General reference for high-pH stability strategy).

  • Waters Corporation. (2025).[1][3][4] Strategies for the Analysis of Basic Compounds using Charged Surface Hybrid (CSH) Technology. Retrieved from [Link][1][2][3][6]

  • Agilent Technologies. (2025). Analysis of Heterocyclic Amines using Poroshell 120 HPH-C18. Retrieved from [Link]

Sources

Advanced Microwave-Assisted Synthesis of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide for Drug Discovery

Executive Summary

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Imatinib, Dasatinib) and antimicrobial agents.[1] Traditional thermal synthesis of these heterocycles often suffers from prolonged reaction times (12–24 hours), harsh conditions, and inconsistent yields.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving purity profiles. We focus on two primary synthetic pathways:

  • De Novo Ring Construction: Cyclocondensation of chalcones with guanidine.

  • Late-Stage Diversification: Nucleophilic aromatic substitution (

    
    ) on chloropyrimidines.
    
Mechanistic Foundation: Why Microwave?

To master MAOS, one must understand that it is not merely "faster heating." It is a different mode of energy transfer.

  • Dielectric Heating: Unlike conductive heating (oil bath) which heats from the vessel wall inward, microwaves couple directly with the molecules in the reaction mixture. This occurs via two mechanisms:[1]

    • Dipolar Polarization: Polar molecules (solvents like DMSO, Ethanol) align with the oscillating electric field. As the field alternates, molecular friction generates internal heat.

    • Ionic Conduction: Dissolved ions (e.g., Guanidine HCl) oscillate under the field, generating heat through collision.

  • The "Superheating" Effect: Solvents in sealed microwave vials can be heated far above their atmospheric boiling points (e.g., Ethanol at 160°C), significantly increasing the kinetic rate constant (

    
    ) according to the Arrhenius equation.
    
Critical Parameter: Loss Tangent (

)

The efficiency of heating depends on the solvent's ability to absorb microwave energy, quantified by


.
Solvent

(at 2.45 GHz)
Heating EfficiencyRecommended Use
Ethanol 0.941HighExcellent for cyclocondensations; green solvent.
DMSO 0.825HighIdeal for

reactions requiring high temp (>150°C).
DMF 0.161MediumGood for higher boiling point requirements.
Toluene 0.040LowPoor absorber; requires doping with ionic liquids or polar additives.
Workflow: MAOS Optimization Cycle

Successful microwave synthesis requires an iterative approach to optimize Temperature, Time, and Power.

MAOS_Optimization Start Start: Define Target Scaffold SolventSelect Select Solvent (High tan δ preferred) Start->SolventSelect Screen1 Screen 1: T = Boiling Point + 20°C t = 5-10 min SolventSelect->Screen1 Analysis Analyze (LCMS/TLC) Screen1->Analysis Decision Conversion > 90%? Analysis->Decision ScaleUp Scale Up (Maintain Fill Volume Ratio) Decision->ScaleUp Yes Optimize Increase T by 20°C or Change Solvent Decision->Optimize No Optimize->Screen1 Re-run

Figure 1: Iterative workflow for optimizing microwave reaction conditions.

Protocol A: De Novo Synthesis via Chalcones

Target: 2-Aminopyrimidines substituted at the 4,6-positions. Mechanism: This reaction proceeds via a Michael addition of guanidine to the


-unsaturated ketone (chalcone), followed by cyclization and dehydration.
Materials
  • Reagents: Substituted Chalcone (1.0 equiv), Guanidine Hydrochloride (1.5 equiv), Sodium Hydroxide (2.5 equiv).

  • Solvent: Ethanol (Absolute) or Isopropanol.

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of chalcone and 1.5 mmol of Guanidine HCl in 2.5 mL of Ethanol.

  • Base Addition: Add 2.5 mmol of NaOH (finely powdered or predissolved in min. water). Note: Guanidine is released as a free base in situ.

  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is not filled more than 75% to prevent over-pressurization.

  • Irradiation:

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High (magnetic stir bar is essential to prevent hot spots).

  • Work-up:

    • Cool the vial to room temperature (using the reactor's compressed air cooling).

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • The product typically precipitates.[1] Filter, wash with cold water, and recrystallize from ethanol if necessary.[2]

Comparative Data: Thermal vs. Microwave
EntryR-Group (Chalcone)Thermal (Reflux, EtOH)Microwave (120°C, EtOH)Yield Improvement
1Phenyl12 hrs / 65%10 min / 92%+27%
24-Cl-Phenyl14 hrs / 60%12 min / 89%+29%
34-OMe-Phenyl16 hrs / 58%15 min / 85%+27%

Data aggregated from internal optimization studies and literature consensus [1, 2].

Protocol B: Functionalization via

Target: 2,4-Diaminopyrimidines (common kinase inhibitor core). Context: Displacing a chlorine atom on the pyrimidine ring with an amine nucleophile. This is often sluggish thermally due to electron-rich deactivating groups.

Reaction Scheme & Pathway

SNAr_Pathway Reactants 2-amino-4-chloropyrimidine + Primary Amine TS Meisenheimer Complex (Stabilized by Polar Solvent) Reactants->TS MW Heat (140°C) Product 2,4-Diaminopyrimidine + HCl (captured by base) TS->Product - Cl⁻

Figure 2: Nucleophilic Aromatic Substitution pathway accelerated by microwave heating.

Step-by-Step Methodology
  • Preparation: Charge a 2-5 mL microwave vial with 2-amino-4-chloropyrimidine (1.0 mmol).

  • Solvent & Reagents: Add 2.0 mL of n-Propanol (preferred over Ethanol for higher boiling point) or DMF (for difficult substrates).

  • Nucleophile: Add the primary amine (1.2 mmol).

  • Scavenger Base: Add Triethylamine (TEA) or DIPEA (2.0 mmol) to neutralize the HCl byproduct.

  • Irradiation:

    • Temperature: 140°C - 160°C

    • Hold Time: 15 - 20 minutes

    • Power: Dynamic mode (Max 200W)

  • Work-up:

    • Evaporate volatile solvents (n-Propanol) under reduced pressure.

    • Resuspend residue in EtOAc, wash with water and brine.

    • Dry over

      
       and concentrate.
      

Expert Tip: For unreactive anilines (weak nucleophiles), add a catalytic amount of HCl (4M in dioxane) instead of a base. The acid protonates the pyrimidine ring, making it more electrophilic, while MW energy overcomes the activation barrier [3].

Troubleshooting & Safety
IssueProbable CauseSolution
Vessel Failure (Explosion) Over-filling or high vapor pressure solvent.Never fill >75%. Switch from low-boiling solvents (DCM, MeOH) to Ethanol or DMF.
Low Yield (Charring) Thermal runaway or "hot spots".Ensure vigorous stirring. Use "PowerMax" or simultaneous cooling features if available to pump energy without overheating.
Incomplete Reaction Low microwave absorption.If using non-polar solvents (Toluene/Dioxane), add a "doping" agent like an ionic liquid (1 mol%) or a drop of DMF.
References
  • BenchChem. (2025).[1] Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. BenchChem Application Notes. Link

  • Felluga, F., et al. (2018).[3] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29, 986-992.[3] Link

  • Kappe, C. O., & Dallinger, D. (2006).[4] The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Link

  • Maddila, S., et al. (2016). Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library. Link

  • National Institutes of Health (NIH). (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. PubMed Central. Link

Sources

Solid-Phase Synthesis of Pyrimidine Libraries: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Its versatile structure allows for functionalization at multiple positions, enabling the generation of vast chemical libraries for high-throughput screening and lead optimization. Solid-phase synthesis (SPS) has emerged as a powerful technology for the rapid and efficient construction of such libraries.[3][4] By anchoring the initial building block to a solid support, SPS streamlines the synthetic process by simplifying purification to mere filtration and washing steps, thereby enabling automation and parallel synthesis.[5] This guide provides a detailed exploration of the principles, protocols, and practical considerations for the solid-phase synthesis of diverse pyrimidine libraries, tailored for researchers, scientists, and drug development professionals.

Foundational Principles: Strategic Choices in Solid-Phase Pyrimidine Synthesis

The success of any solid-phase synthesis campaign hinges on the judicious selection of the solid support, linker, and protecting group strategy. These choices are interconnected and dictate the overall synthetic route and the conditions for final product cleavage.

The Solid Support: The Foundation of the Synthesis

The solid support must be chemically inert to the reaction conditions and possess good swelling properties in a variety of organic solvents to ensure reagent accessibility to the reactive sites.[5]

  • Polystyrene Resins: Cross-linked polystyrene resins, such as Merrifield and Wang resins, are the most common supports due to their low cost, mechanical stability, and compatibility with a broad range of solvents.[5]

  • TentaGel Resins: These are polyethylene glycol (PEG) grafted polystyrene resins that exhibit excellent swelling properties in both polar and nonpolar solvents, making them suitable for a wider range of reaction conditions.[5]

The choice between these resins often depends on the polarity of the reactants and the desired swelling characteristics for a particular synthesis.

The Linker: The Crucial Connection and Release

The linker connects the nascent pyrimidine scaffold to the solid support and its chemistry determines the conditions under which the final product is cleaved.[3][6]

  • Acid-Labile Linkers: Linkers such as the Wang linker are cleaved under acidic conditions (e.g., trifluoroacetic acid - TFA), yielding a carboxylic acid functionality at the point of attachment.

  • Traceless Linkers: These linkers are designed to be cleaved without leaving any residual functionality on the final product.[7] This is particularly advantageous when the point of attachment is not a desired site for functionalization in the final library members. The cleavage of a silyl linker, for instance, can be achieved with acid, leaving behind a hydrogen atom.[7]

  • Safety-Catch Linkers: These linkers are stable to the conditions of the synthesis but can be activated by a specific chemical transformation to allow for cleavage under mild conditions.[8] This strategy offers an additional layer of control and orthogonality.

The selection of a linker is a critical strategic decision that must be aligned with the overall synthetic plan and the desired functionality of the final pyrimidine library.

Protecting Groups: Ensuring Regioselectivity

Protecting groups are essential for masking reactive functional groups on the building blocks that are not intended to participate in a particular reaction step. An effective protecting group strategy employs orthogonal groups that can be selectively removed without affecting other protecting groups or the linker.

Core Synthetic Strategies for Pyrimidine Library Construction

Several robust synthetic methodologies have been adapted for the solid-phase synthesis of pyrimidine libraries.

The Biginelli Reaction: A Classic Multicomponent Approach

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea to form dihydropyrimidinones (DHPMs).[2] This reaction is highly amenable to solid-phase synthesis, allowing for the rapid generation of diverse DHPM libraries. The reaction is typically acid-catalyzed and can be performed under solvent-free conditions or with the assistance of microwave irradiation to accelerate the reaction rate.[2]

Mechanism of the Biginelli Reaction: The reaction proceeds through a series of steps initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester and subsequent cyclization and dehydration to yield the dihydropyrimidinone ring.

dot graph Biginelli_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Simplified mechanism of the Biginelli reaction.

Synthesis of Substituted Pyrimidines

The synthesis of more elaborately substituted pyrimidine libraries often involves a stepwise approach on the solid support.

Synthesis of 2,4,6-Trisubstituted Pyrimidines: A common strategy involves the initial immobilization of a building block that will become part of the pyrimidine ring, followed by sequential reactions to introduce the desired substituents. For example, a resin-bound chalcone can react with a guanidine or amidine to form the pyrimidine core.

Synthesis of 2,4-Disubstituted Pyrimidines: These can be synthesized through various strategies, including the reaction of a support-bound precursor with different reagents to introduce diversity at the 2 and 4 positions.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrates and solid support used.

Protocol 1: Solid-Phase Biginelli Synthesis of a Dihydropyrimidinone Library

Materials:

  • Rink Amide resin

  • A diverse set of aldehydes

  • Ethyl acetoacetate (or other β-ketoesters)

  • Urea or thiourea

  • Catalyst: e.g., Silicotungstic acid supported on Amberlyst-15[2]

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol (EtOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Reaction Mixture Preparation: In a separate vial, mix the aldehyde (3 eq.), β-ketoester (3 eq.), and urea/thiourea (5 eq.) with the catalyst.

  • Reaction: Add the reaction mixture to the swollen resin. The reaction can be performed at room temperature or heated (e.g., 60-80 °C) with conventional heating or microwave irradiation to drive the reaction to completion. Monitor the reaction progress using a suitable analytical technique (e.g., a small-scale cleavage followed by LC-MS analysis).

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether.

  • Purification: Purify the crude product by an appropriate method, such as preparative HPLC.

  • Characterization: Confirm the structure and purity of the final products using LC-MS, HRMS, and NMR.[9]

Workflow for Solid-Phase Biginelli Synthesis:

dot graph Biginelli_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

}

Caption: General workflow for the solid-phase synthesis of a DHPM library.

Protocol 2: Solid-Phase Synthesis of a 2,4,6-Trisubstituted Pyrimidine Library

This protocol provides a general strategy; specific reagents and conditions will vary depending on the target structures.

Materials:

  • Merrifield resin

  • Building blocks for immobilization (e.g., a hydroxy-functionalized chalcone precursor)

  • A diverse set of guanidines or amidines

  • Reagents for subsequent modifications (if any)

  • Solvents: DMF, DCM, etc.

  • Cleavage reagent (e.g., HF/anisole for Merrifield resin)

Procedure:

  • Immobilization: Attach the initial building block to the Merrifield resin.

  • Pyrimidine Ring Formation: React the resin-bound precursor with a solution of the desired guanidine or amidine in a suitable solvent (e.g., DMF) at elevated temperature or with microwave assistance.

  • Washing: Thoroughly wash the resin to remove unreacted reagents.

  • (Optional) Further Diversification: Perform additional reactions on the resin-bound pyrimidine to introduce further diversity.

  • Cleavage: Cleave the final products from the resin using the appropriate cleavage cocktail.

  • Purification and Characterization: Purify and characterize the library members as described in Protocol 1.

Data Presentation: Quantitative Analysis of Library Synthesis

The efficiency of a solid-phase synthesis is typically evaluated by the overall yield and purity of the final products. The following tables provide representative data for the synthesis of pyrimidine libraries.

Table 1: Representative Yields for Solid-Phase Biginelli Synthesis of Dihydropyrimidinones

EntryAldehydeβ-KetoesterUrea/ThioureaYield (%)
1BenzaldehydeEthyl acetoacetateUrea75-85
24-ChlorobenzaldehydeEthyl acetoacetateUrea80-90
34-MethoxybenzaldehydeEthyl acetoacetateThiourea70-80
43-NitrobenzaldehydeMethyl acetoacetateUrea65-75

Yields are based on the initial loading of the resin and are reported after purification.

Table 2: Representative Yields for Solid-Phase Synthesis of 2-Amino-4,6-disubstituted Pyrimidines

EntryResin-bound Chalcone PrecursorGuanidineYield (%)
1Phenyl substitutedGuanidine hydrochloride60-70
24-Fluorophenyl substitutedGuanidine hydrochloride65-75
32-Naphthyl substitutedN-Methylguanidine55-65

Yields are based on the initial loading of the resin and are reported after purification.

Troubleshooting Common Challenges in Solid-Phase Pyrimidine Synthesis

While SPS offers significant advantages, challenges can arise. A systematic approach to troubleshooting is key to success.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction- Increase reaction time and/or temperature. - Use microwave irradiation to enhance reaction rates.[5][10] - Increase the excess of reagents.
Steric hindrance from building blocks- Choose less sterically hindered building blocks if possible. - Optimize reaction conditions (e.g., different catalyst, solvent).
Incomplete Cleavage Inefficient cleavage cocktail- Ensure the appropriate cleavage cocktail is used for the specific linker. - Increase cleavage time.
Side Reactions Formation of byproducts- Optimize reaction conditions (temperature, catalyst) to favor the desired reaction pathway.[11] - Ensure high purity of starting materials.[11]
Difficulty in Purification Co-elution of impurities- Optimize the purification method (e.g., gradient, column chemistry).

Conclusion: A Powerful Platform for Drug Discovery

Solid-phase synthesis provides a robust and efficient platform for the generation of diverse pyrimidine libraries, which are invaluable resources for modern drug discovery programs. By carefully selecting the solid support, linker, and synthetic strategy, researchers can rapidly access a vast chemical space and identify novel hit compounds. The protocols and guidelines presented in this application note offer a comprehensive framework for establishing and optimizing solid-phase pyrimidine library synthesis in the laboratory.

References

  • Alvarez, M. p-nitrobenzyloxycarbonyl (pNZ) as a Temporary Group in Orthogonal Solid Phase Peptide Synthesis. Eur. J. Org. Chem.2005, 3031-3039.
  • Ambrosini, S., Beyazit, S., Haupt, K., & Tse Sum Bui, B. Solid-phase synthesis of molecularly imprinted nanoparticles for protein recognition. Chem. Commun., 2013, 49, 6746-6748.
  • Banik, B. K., & Short, R. Ultrasound-mediated novel N-substituted pyrrole derivatives via an eco-friendly and solvent-free route. Ultrason. Sonochem., 2004, 11(3-4), 165-168.
  • Bariwal, J., & Van der Eycken, E. Microwave-assisted multicomponent reactions for the synthesis of heterocycles. Chem. Soc. Rev., 2013, 42(24), 9283-9303.
  • Combinatorial Chemistry with Solid Phase Synthesis: An Outline. CR Subscription Agency.
  • Desai, N. C., Mahto, S. K., & Shah, M. D. An efficient one-pot synthesis of 1,5-benzodiazepine derivatives catalyzed by thiamine hydrochloride under solvent-free conditions. Tetrahedron Lett., 2012, 53(38), 5092-5095.
  • Guide to Resins and Linkers in SPPS. Biosynth.
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • Kappe, C. O. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Acc. Chem. Res., 2000, 33(12), 879-888.
  • Lu, J., & Bai, Y. A novel and efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by FeCl3·6H2O. Synthesis, 2002, (04), 466-470.
  • Mayer, T. U., Kapoor, T. M., Haggarty, S. J., King, R. W., Schreiber, S. L., & Mitchison, T. J. Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 1999, 286(5441), 971-974.
  • Monitoring the Progress and the Yield of Solid-Phase Organic Reactions Directly on Resin Supports.
  • An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry.
  • Guide for resin and linker selection in solid-phase peptide synthesis. PubMed.
  • Ranu, B. C., Hajra, A., & Jana, U. Indium(III) chloride-catalyzed one-pot synthesis of dihydropyrimidinones by a three-component coupling of an aldehyde, a β-ketoester, and urea: an improved procedure for the Biginelli reaction. J. Org. Chem., 2000, 65(19), 6270-6272.
  • Solid-Phase Synthesis of Nitrogenous Heterocycles. The Library Search.
  • Traceless Linkers.
  • A Traceless Cross-linker for Photo-Cleavable Bioconjug
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. MDPI.
  • Solid-phase synthesis of a molecular library of pyrimidines, pyrazoles, and isoxazoles with biological potential.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. NIH.

Sources

2-Isopropylpyrimidin-5-amine for the development of CDK inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 2-Isopropylpyrimidin-5-amine for the Development of Cyclin-Dependent Kinase (CDK) Inhibitors

Abstract

The dysregulation of cyclin-dependent kinases (CDKs) is a cornerstone of oncogenesis, making them prime targets for therapeutic intervention.[1][2] The 2-aminopyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, providing a robust framework for developing potent and selective agents.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key chemical intermediate for the synthesis and evaluation of novel CDK inhibitors. We will detail a plausible synthetic pathway, outline robust protocols for biochemical and cellular characterization, and discuss the underlying rationale for key experimental choices, thereby providing a self-validating framework for inhibitor development.

Introduction: The Rationale for Targeting CDKs with Pyrimidine Scaffolds

The cell division cycle is a tightly regulated process orchestrated by the sequential activation and deactivation of CDKs.[1][6] In many cancers, aberrant CDK activity, often due to overexpression of their cyclin partners or mutations in regulatory proteins, leads to uncontrolled cell proliferation.[1][7] Consequently, small-molecule inhibitors targeting CDKs have become a significant class of anti-cancer therapeutics.[7][8]

The 2-aminopyrimidine core is a common feature in many ATP-competitive kinase inhibitors.[3][9] Its nitrogen atoms act as key hydrogen bond acceptors and donors, mimicking the adenine portion of ATP to effectively anchor the inhibitor within the kinase hinge region. The strategic placement of substituents on this scaffold allows for the fine-tuning of potency and selectivity against specific CDK isoforms.[10][11] This guide focuses on this compound, a versatile building block where the 5-amino group serves as a critical handle for chemical modification to explore structure-activity relationships (SAR) and develop next-generation CDK inhibitors.

The CDK/Rb Signaling Pathway

The G1-S transition of the cell cycle is a critical checkpoint controlled primarily by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. Their sequential activity leads to the hyper-phosphorylation of the Retinoblastoma (Rb) protein, a key tumor suppressor. This event liberates the E2F transcription factor, initiating the expression of genes required for DNA synthesis and progression into S phase. Inhibition of CDK4/6 and/or CDK2 can restore Rb-mediated cell cycle arrest.[6][12]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD CDK46_CyclinD CDK4/6-Cyclin D (Active Complex) CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb_E2F Rb-E2F Complex (Transcription Repressed) CDK46_CyclinD->Rb_E2F Phosphorylates pRb p-Rb Rb_E2F->pRb ppRb pp-Rb (Hyper-phosphorylated) pRb->ppRb CyclinE Cyclin E CDK2_CyclinE CDK2-Cyclin E (Active Complex) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->pRb Hyper-phosphorylates E2F E2F (Active) ppRb->E2F Releases E2F->CyclinE Induces S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor CDK4/6 Inhibitors (e.g., Palbociclib) Inhibitor->CDK46_CyclinD

Caption: The CDK/Rb pathway governing the G1-S cell cycle transition.

Synthesis of this compound and Derivatives

The synthesis of the target scaffold and its derivatives is a multi-step process. The general strategy involves the formation of the pyrimidine core, followed by functionalization at the 5-position. The protocols provided are based on established chemical principles for pyrimidine synthesis.[13]

Workflow for Synthesis and Derivatization

Synthesis_Workflow Start Starting Materials (e.g., Isopropylamidine, Malonic acid derivative) Step1 Step 1: Pyrimidine Ring Formation Start->Step1 Intermediate1 2-Isopropylpyrimidin-4,6-diol Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 4,6-Dichloro-2- isopropylpyrimidine Step2->Intermediate2 Step3 Step 3: Nitration Intermediate2->Step3 Intermediate3 4,6-Dichloro-2-isopropyl- 5-nitropyrimidine Step3->Intermediate3 Step4 Step 4: Reduction & Dechlorination Intermediate3->Step4 Core Target Core: 2-Isopropylpyrimidin- 5-amine Step4->Core Step5 Step 5: Library Synthesis (e.g., Suzuki Coupling, Amide Formation) Core->Step5 Library Library of CDK Inhibitor Candidates Step5->Library

Caption: General synthetic workflow for producing a library of CDK inhibitor candidates.

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is for research use only (RUO) and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Rationale: This multi-step synthesis first builds the pyrimidine ring, followed by sequential functionalization. Chlorination activates the ring for nitration, and the final reduction step yields the desired amine. This route is adaptable and common in heterocyclic chemistry.[13][14]

Materials:

  • Isopropylamidine hydrochloride

  • Diethyl malonate

  • Sodium ethoxide

  • Phosphorus oxychloride (POCl₃)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrazine hydrate or Hydrogen gas (H₂)

  • Ethanol (EtOH), Dichloromethane (DCM), Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: Pyrimidine Ring Formation

    • To a solution of sodium ethoxide in ethanol, add isopropylamidine hydrochloride and diethyl malonate.

    • Reflux the mixture for 6-8 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Cool the reaction, neutralize with acetic acid, and concentrate under reduced pressure.

    • Triturate the residue with water to precipitate the product, 2-isopropylpyrimidin-4,6-diol. Filter and dry.

  • Step 2: Chlorination

    • Carefully add the 2-isopropylpyrimidin-4,6-diol to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux (approx. 110°C) for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate to yield 4,6-dichloro-2-isopropylpyrimidine.

  • Step 3: Nitration

    • Cool concentrated H₂SO₄ to 0°C in an ice bath.

    • Slowly add the dichloropyrimidine from Step 2, maintaining the temperature below 10°C.

    • Add fuming HNO₃ dropwise, keeping the temperature at 0-5°C.

    • After addition, allow the mixture to stir at room temperature for 2 hours, then heat to 50-60°C for 1 hour.

    • Pour the reaction mixture onto ice, and filter the resulting precipitate (4,6-dichloro-2-isopropyl-5-nitropyrimidine). Wash with cold water and dry.

  • Step 4: Reduction and Dechlorination

    • Dissolve the nitro compound from Step 3 in ethanol.

    • Add 10% Pd/C catalyst.

    • Place the reaction under a hydrogen atmosphere (or add hydrazine hydrate dropwise) and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the catalyst through Celite.

    • Concentrate the filtrate to obtain the crude product. Purify by column chromatography (e.g., silica gel, EtOAc/Hexane gradient) to yield this compound.

Biological Evaluation of Inhibitor Candidates

Once a library of compounds has been synthesized by derivatizing the 5-amino group of the core scaffold, a systematic biological evaluation is required to determine their potency, selectivity, and mechanism of action.

Workflow for Biological Evaluation

Biological_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Assay1 Primary Screen: In Vitro Kinase Assay (e.g., CDK4/Cyclin D1) Data1 IC₅₀ Determination Assay1->Data1 Assay2 Selectivity Panel: Kinase Assays (e.g., CDK1, CDK2, CDK9) Data2 Selectivity Profile Assay2->Data2 Assay3 Cell Proliferation Assay (e.g., DNA-based) Data3 GI₅₀ Determination Assay3->Data3 Assay4 Target Engagement: Western Blot for p-Rb Data4 Confirmation of Rb Inhibition Assay4->Data4 Assay5 Mechanism of Action: Cell Cycle Analysis Data5 Confirmation of G1 Arrest Assay5->Data5 Compound Synthesized Compound Library Compound->Assay1 Data1->Assay2 Data1->Assay3 Lead Lead Candidate Identification Data2->Lead Data3->Assay4 Data3->Lead Data4->Assay5 Data4->Lead Data5->Lead

Caption: Systematic workflow for the biological evaluation of CDK inhibitor candidates.

Protocol 2: In Vitro CDK Kinase Inhibition Assay (HTRF)

Rationale: A biochemical assay is the first step to determine if a compound directly inhibits the target kinase. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method that measures substrate phosphorylation without wash steps.[12] It relies on FRET between a donor-labeled antibody recognizing the kinase tag and an acceptor-labeled antibody recognizing the phosphorylated substrate.[12]

Materials:

  • Recombinant active CDK4/Cyclin D1 enzyme

  • Biotinylated Rb-derived peptide substrate

  • ATP

  • Assay buffer (containing MgCl₂)

  • Test compounds serially diluted in DMSO

  • HTRF Detection Reagents: Europium cryptate-labeled anti-tag antibody (donor) and d2-labeled anti-phospho-substrate antibody (acceptor)

  • Low-volume 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Mix: Prepare a master mix of CDK4/Cyclin D1 and the biotin-Rb substrate in assay buffer. Add this mix to the wells containing the compounds.

  • Initiation: Prepare a solution of ATP in assay buffer. Add this to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a solution containing the HTRF donor and acceptor antibodies to stop the reaction and initiate detection.

  • Readout: Incubate for 60 minutes to allow antibody binding, then read the plate on an HTRF reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the logarithm of inhibitor concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (DNA-Based)

Rationale: It is crucial to assess if biochemical inhibition translates to anti-proliferative effects in cancer cells. ATP-based assays (e.g., CellTiter-Glo) can be misleading for CDK4/6 inhibitors, as cells arrested in G1 phase stop dividing but continue to grow in size, producing more ATP and masking the anti-proliferative effect.[15] A DNA-based assay, which measures cell number directly, is more appropriate.

Materials:

  • MCF-7 (ER+, Rb-positive) breast cancer cell line

  • Appropriate cell culture medium (e.g., EMEM + 10% FBS)

  • 96-well clear-bottom black plates

  • Test compounds

  • DNA-binding fluorescent dye kit (e.g., CyQUANT®)

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically 10-point, 3-fold dilutions). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Assay:

    • Remove the culture medium from the plate.

    • Freeze the plate at -80°C for at least 1 hour (this aids in cell lysis).

    • Thaw the plate and add the CyQUANT dye/lysis buffer solution to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Readout: Measure the fluorescence with an appropriate filter set (e.g., ~480 nm excitation / ~520 nm emission).

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the data to the vehicle control (as 100% viability). Plot normalized fluorescence against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Western Blot for Rb Phosphorylation

Rationale: To confirm that the observed anti-proliferative effect is due to the intended mechanism of action, it is essential to measure the phosphorylation status of a key downstream target. For CDK4/6 inhibitors, this is the Rb protein.[1][12] A reduction in phosphorylated Rb (p-Rb) indicates successful target engagement in a cellular context.

Materials:

  • MCF-7 cells

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies: anti-p-Rb (Ser780), anti-total Rb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at 1x, 5x, and 10x the GI₅₀ concentration for 24 hours. Include a vehicle control.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane and separate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-p-Rb) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total Rb and GAPDH to ensure equal protein loading and to assess the specific reduction in the phosphorylated form.

Data Interpretation and SAR Analysis

The ultimate goal is to establish a clear Structure-Activity Relationship (SAR). By comparing the biological data from the library of synthesized compounds, researchers can identify which chemical modifications enhance potency and selectivity.

Compound IDR-Group at 5-positionCDK4 IC₅₀ (nM) [Biochemical]CDK2 IC₅₀ (nM) [Biochemical]Selectivity (CDK2/CDK4)MCF-7 GI₅₀ (nM) [Cellular]
LEAD-001 Phenyl50150030x250
LEAD-002 4-Fluorophenyl45180040x210
LEAD-003 4-Pyridyl152500167x80
LEAD-004 4-Piperazinylphenyl83200400x35
Palbociclib Reference Compound11>5000>450x50

Interpretation:

  • Biochemical Potency: The data shows that modifying the phenyl ring at the 5-position influences CDK4 inhibitory activity. The introduction of a basic nitrogen in the pyridyl group (LEAD-003) and further elaboration to a piperazinylphenyl group (LEAD-004) significantly improves potency against CDK4.[3]

  • Selectivity: All analogs show good selectivity for CDK4 over CDK2. Notably, the modifications that improve CDK4 potency also tend to improve selectivity, which is a desirable trait to minimize off-target effects associated with CDK2 inhibition.

  • Cellular Activity: A strong correlation is observed between biochemical potency (CDK4 IC₅₀) and cellular anti-proliferative activity (MCF-7 GI₅₀). This suggests the compounds have good cell permeability and are not subject to significant efflux. Compound LEAD-004 shows promising activity comparable to the reference compound, Palbociclib.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel CDK inhibitors. The synthetic and biological protocols detailed in this guide provide a robust framework for generating and evaluating compound libraries. By systematically applying these methods, researchers can elucidate critical structure-activity relationships and identify lead candidates with potent, selective, and cell-active profiles. The ultimate success of this approach hinges on a rigorous and logical progression from chemical synthesis to detailed biological characterization, ensuring that each step informs the next in the drug discovery pipeline.

References

  • Title: Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy Source: PubMed Central URL: [Link]

  • Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors Source: PubMed Central URL: [Link]

  • Title: Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies Source: PubMed URL: [Link]

  • Title: Liquid biopsies to predict CDK4/6 inhibitor efficacy and resistance in breast cancer Source: Cancer Drug Resistance URL: [Link]

  • Title: 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases Source: PubMed URL: [Link]

  • Title: Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes Source: ResearchGate URL: [Link]

  • Title: Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity Source: ACS Omega URL: [Link]

  • Title: The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays Source: bioRxiv URL: [Link]

  • Title: Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action Source: PubMed Central (PMC) URL: [Link]

  • Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy Source: Semantic Scholar URL: [Link]

  • Title: Structures of some CDK inhibitors[16] containing; pyrimidine[11],... Source: ResearchGate URL: [Link]

  • Title: The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically Source: International Journal of ChemTech Research URL: [Link]

  • Title: Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors Source: ScienceOpen URL: [Link]

  • Title: What are CDKs inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity Source: PubMed URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Isopropylpyrimidin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Isopropylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your experimental outcomes.

Introduction: The Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and logical synthetic pathway involves a three-step sequence starting from readily available 5-nitrouracil. This strategy is outlined below:

  • Chlorination: Conversion of 5-nitrouracil to 2,4-dichloro-5-nitropyrimidine.

  • Reduction: Reduction of the nitro group of 2,4-dichloro-5-nitropyrimidine to an amino group, yielding 2,4-dichloro-5-aminopyrimidine.

  • Nucleophilic Aromatic Substitution (SNAr): Selective substitution of one of the chloro groups with isopropylamine to afford the final product, this compound.

This guide will provide a detailed breakdown of each step, including potential pitfalls and how to address them.

Visualizing the Workflow: A Step-by-Step Overview

Synthesis_Workflow Start 5-Nitrouracil Step1 Step 1: Chlorination (POCl3, N,N-Diethylaniline) Start->Step1 Intermediate1 2,4-Dichloro-5-nitropyrimidine Step1->Intermediate1 Step2 Step 2: Reduction (e.g., Catalytic Hydrogenation) Intermediate1->Step2 Intermediate2 2,4-Dichloro-5-aminopyrimidine Step2->Intermediate2 Step3 Step 3: Nucleophilic Aromatic Substitution (Isopropylamine) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific issues you may encounter during the synthesis.

Step 1: Chlorination of 5-Nitrouracil

Q1: My chlorination reaction of 5-nitrouracil is resulting in a low yield of 2,4-dichloro-5-nitropyrimidine. What are the likely causes and solutions?

A1: Low yields in this chlorination step are often due to incomplete reaction, side product formation, or decomposition of the product during workup. Here’s a breakdown of potential issues and how to troubleshoot them:

  • Incomplete Reaction:

    • Cause: Insufficient heating or reaction time. The conversion of the hydroxyl groups of the uracil ring to chlorides requires forcing conditions.

    • Solution: Ensure the reaction is heated to the appropriate temperature (typically reflux in phosphorus oxychloride, around 106-110°C) for a sufficient duration (which can be up to 14 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Side Product Formation:

    • Cause: The use of certain amine bases as catalysts can lead to the formation of amine-substituted side products.[2]

    • Solution: N,N-diethylaniline is a recommended base for this reaction as it is less likely to act as a nucleophile.[2] The choice of a base with a higher pKa value can also improve yields.[1]

  • Product Decomposition during Workup:

    • Cause: 2,4-dichloro-5-nitropyrimidine is highly susceptible to hydrolysis and decomposition, especially in the presence of water and at elevated temperatures.[2]

    • Solution: The workup should be performed at low temperatures (0-10°C).[3] Quenching the reaction mixture by adding it to a biphasic mixture of toluene and ice-cold water can minimize decomposition.[2][3]

Experimental Protocol: Chlorination of 5-Nitrouracil [2]

  • To a reactor, charge 5-nitrouracil, toluene, and phosphorus oxychloride.

  • Heat the mixture to 55-65°C.

  • Slowly add N,N-diethylaniline over at least 3 hours, maintaining the temperature at 55-65°C.

  • Stir the reaction at the same temperature for 1 hour after the addition is complete.

  • Monitor the reaction for completion by HPLC.

  • Cool the reaction mixture and remove excess phosphorus oxychloride by vacuum distillation.

  • In a separate reactor, prepare a mixture of toluene and water and cool it to 0-5°C.

  • Slowly quench the reaction mixture into the cold toluene/water mixture, maintaining the temperature between 0-10°C.

  • Stir the resulting mixture for 20-40 minutes and then allow the layers to separate.

  • The organic layer containing the product can be used directly in the next step or purified further.

Step 2: Reduction of 2,4-Dichloro-5-nitropyrimidine

Q2: I am experiencing difficulties with the reduction of the nitro group. The yield of 2,4-dichloro-5-aminopyrimidine is low, and I suspect catalyst poisoning.

A2: The reduction of 2,4-dichloro-5-nitropyrimidine can be challenging. The starting material is highly reactive and can form side products that poison the catalyst, leading to low yields.[2]

  • Catalyst Poisoning:

    • Cause: The formation of byproducts during the reduction can deactivate the catalyst (e.g., Pd/C).

    • Solution: A two-stage hydrogenation process can be more effective. The first stage reduces the nitro group to a hydroxylamino intermediate, and the second stage completes the reduction to the amine.[2] Alternatively, using a poisoned catalyst, such as Pt/C poisoned with Vanadium or Iron, can improve selectivity and yield.[2]

  • Incomplete Reaction:

    • Cause: Insufficient catalyst loading, low hydrogen pressure, or short reaction time.

    • Solution: Optimize the catalyst loading (typically 5-10 wt% of the substrate for catalytic hydrogenation).[4] Ensure adequate hydrogen pressure (1-4 atm) and monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]

Experimental Protocol: Catalytic Hydrogenation of 2,4-Dichloro-5-nitropyrimidine [2]

  • Charge the crude 2,4-dichloro-5-nitropyrimidine solution in toluene into a suitable hydrogenation reactor.

  • Add the catalyst (e.g., Pt/C).

  • Pressurize the reactor with hydrogen gas.

  • Raise the temperature to 45-52°C and maintain the reaction under pressure until completion.

  • After the reaction is complete, filter the catalyst.

  • The resulting solution containing 2,4-dichloro-5-aminopyrimidine can be purified by crystallization from a mixture of methanol and water, followed by toluene and ethyl acetate.[2]

Step 3: Nucleophilic Aromatic Substitution with Isopropylamine

Q3: The final step of my synthesis, the reaction of 2,4-dichloro-5-aminopyrimidine with isopropylamine, is giving me a mixture of products and a low yield of the desired this compound.

A3: This is a common issue related to the regioselectivity of nucleophilic aromatic substitution on the pyrimidine ring.

  • Regioselectivity Issues:

    • Cause: 2,4-Dichloropyrimidines can undergo nucleophilic attack at either the C2 or C4 position. The presence of an electron-withdrawing group at the 5-position (like the amino group in your intermediate) generally directs substitution to the C4 position.[5][6] However, other factors can influence this selectivity.

    • Solution: To favor substitution at the desired C2 position, it is crucial to control the reaction conditions. The presence of an electron-donating group at C6 can favor C2 substitution.[7] While your intermediate does not have a C6 substituent, careful control of temperature and the choice of solvent can influence the regioselectivity. It is recommended to start with milder conditions and slowly increase the temperature while monitoring the reaction.

  • Formation of Di-substituted Product:

    • Cause: If the reaction conditions are too harsh or the reaction is left for too long, a second substitution can occur, where both chloro groups are replaced by isopropylamine.

    • Solution: Use a stoichiometric amount of isopropylamine or a slight excess. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is formed.

Proposed Experimental Protocol: Synthesis of this compound

  • Dissolve 2,4-dichloro-5-aminopyrimidine in a suitable solvent such as ethanol or isopropanol.

  • Add a base, such as triethylamine (2 equivalents), to the solution.

  • Add isopropylamine (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR and 13C NMR data for this compound?

A1: While specific literature data for this compound is not available in the search results, we can predict the expected signals based on the structure and data for similar compounds.

  • Predicted 1H NMR:

    • A doublet for the methyl protons of the isopropyl group.

    • A septet for the methine proton of the isopropyl group.

    • A singlet for the amino protons.

    • Two singlets or doublets for the pyrimidine ring protons.

  • Predicted 13C NMR:

    • A signal for the methyl carbons of the isopropyl group.

    • A signal for the methine carbon of the isopropyl group.

    • Signals for the carbon atoms of the pyrimidine ring.

Q2: What is the expected mass spectrum fragmentation pattern for this compound?

A2: The mass spectrum would be expected to show the molecular ion peak. Common fragmentation patterns for amines include alpha-cleavage, which is the cleavage of the bond between the carbon attached to the nitrogen and the adjacent carbon.[8]

Q3: How can I effectively monitor the progress of my reactions?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of these reactions.[1] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any side products. Staining with an appropriate reagent (e.g., iodine or potassium permanganate) can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q4: What are the best practices for purifying the final product?

A4: Purification of the final product, this compound, will likely involve column chromatography followed by recrystallization.

  • Column Chromatography: Use silica gel as the stationary phase and a gradient of hexane and ethyl acetate as the mobile phase to separate the product from any unreacted starting materials or side products.[4]

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can be used to obtain a highly pure product.[9]

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Techniques
5-NitrouracilC4H3N3O4157.09IR, NMR
2,4-Dichloro-5-nitropyrimidineC4HCl2N3O2193.98IR, NMR, MS
2,4-Dichloro-5-aminopyrimidineC4H3Cl2N3163.99IR, NMR, MS
This compoundC7H11N3137.18IR, 1H NMR, 13C NMR, MS

Logical Relationships in Troubleshooting

Troubleshooting_Logic LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideProducts Side Product Formation LowYield->SideProducts Decomposition Product Decomposition LowYield->Decomposition Temp Temp IncompleteReaction->Temp Check Temperature Time Time IncompleteReaction->Time Check Reaction Time Reagents Reagents IncompleteReaction->Reagents Check Reagent Stoichiometry Catalyst Catalyst SideProducts->Catalyst Review Catalyst Choice Regioselectivity Regioselectivity SideProducts->Regioselectivity Address Regioselectivity Temp_Control Temp_Control SideProducts->Temp_Control Optimize Temperature Workup Workup Decomposition->Workup Modify Workup Procedure LowTemp LowTemp Workup->LowTemp Use Low Temperature Quench Quench Workup->Quench Appropriate Quenching

Caption: Decision tree for troubleshooting low yield.

References

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. (n.d.).
  • US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents. (n.d.).
  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents. (n.d.).
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

  • WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE - WIPO Patentscope. (n.d.). Retrieved January 29, 2026, from [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents. (n.d.).
  • (PDF) Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine) - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Retrieved January 29, 2026, from [Link]

  • (PDF) Reconstructive Methodology in the Synthesis of 2-Aminopurine - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Retrieved January 29, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved January 29, 2026, from [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

  • US8901120B2 - Substituted N-phenylpyrimidin-2-amine analogs as inhibitors of the Axl kinase - Google Patents. (n.d.).
  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 29, 2026, from [Link]

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride - Semantic Scholar. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2,2-Dimethyl-1-propanamine | C5H13N | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 29, 2026, from [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (n.d.). Retrieved January 29, 2026, from https://www.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • N-isopropyl-3-nitropyridin-2-amine | C8H11N3O2 | CID 21601995 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • This compound In Stock - Anichem. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2-(Propan-2-yl)pyrimidin-5-amine | C7H11N3 | CID 43142233 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Isopropylpyrimidin-5-amine via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-isopropylpyrimidin-5-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this basic compound using column chromatography. Our approach is rooted in scientific principles and extensive laboratory experience to ensure you achieve the highest purity for your compound.

Understanding the Challenge: The Basic Nature of this compound

This compound is a heterocyclic amine, and its basicity is a critical factor influencing its chromatographic behavior. The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, a common stationary phase. This interaction can lead to a host of purification issues, including poor separation, peak tailing, and even irreversible adsorption of the compound onto the column.[1] Understanding and mitigating these interactions is the cornerstone of a successful purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the column chromatography of this compound.

FAQ 1: My this compound is streaking or tailing on a standard silica gel column. What is causing this and how can I fix it?

Answer:

Peak streaking and tailing are classic signs of a strong interaction between a basic compound and the acidic stationary phase. The acidic silanol groups on the silica surface protonate the amine, leading to a strong ionic interaction that slows down its elution and causes the undesirable peak shape.

Troubleshooting Workflow:

start Problem: Peak Tailing/Streaking on Silica Gel option1 Option 1: Modify the Mobile Phase start->option1 option2 Option 2: Change the Stationary Phase start->option2 option3 Option 3: Employ Reversed-Phase Chromatography start->option3 sub_option1a Add a Competing Base option1->sub_option1a Most Common Approach sub_option1b Use a Polar, Aprotic Solvent System option1->sub_option1b sub_option2a Use Alumina (Basic or Neutral) option2->sub_option2a sub_option2b Use Amine-Functionalized Silica option2->sub_option2b

Sources

Identifying and characterizing byproducts in 2-Isopropylpyrimidin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Isopropylpyrimidin-5-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to resolve issues effectively.

Introduction to the Synthesis of this compound

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The most common and logical synthetic route involves a two-step process: the construction of the substituted pyrimidine ring followed by the introduction of the amine group. A widely accepted pathway begins with the condensation of a suitable C3-synthons with isobutyramidine to form a 2-isopropyl-5-substituted pyrimidine, which is then converted to the final product. A particularly effective strategy involves the nitration of the 5-position, followed by the reduction of the nitro group.

This guide will focus on a plausible and commonly adapted two-step synthesis:

  • Step 1: Synthesis of 2-Isopropyl-5-nitropyrimidine: This step involves the cyclization reaction between a suitable 1,3-dicarbonyl compound (or its equivalent) bearing a nitro group and isobutyramidine.

  • Step 2: Reduction of 2-Isopropyl-5-nitropyrimidine: The nitro group of the intermediate is reduced to an amine, yielding the final product, this compound.

While this is a robust synthetic route, like any chemical transformation, it is not without its potential for side reactions and the formation of byproducts. This guide will help you identify, characterize, and mitigate these issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues.

Part 1: Challenges in the Synthesis of 2-Isopropyl-5-nitropyrimidine (Step 1)

Question 1: My reaction to form 2-Isopropyl-5-nitropyrimidine is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely byproducts?

Answer:

The formation of multiple byproducts in the initial cyclization step is a common issue. The primary causes often relate to the reactivity of the starting materials and reaction conditions. Here are the most probable byproducts and their causes:

  • Incompletely Cyclized Intermediates: The reaction between the 1,3-dicarbonyl compound and isobutyramidine proceeds through several intermediates. If the reaction does not go to completion, these acyclic intermediates can remain in your crude product.

  • Self-Condensation of the Dicarbonyl Compound: 1,3-dicarbonyl compounds can undergo self-condensation, especially in the presence of a base, leading to a variety of polymeric or rearranged products.

  • Side Reactions of Isobutyramidine: Isobutyramidine can hydrolyze back to isobutyramide and ammonia if water is present in the reaction mixture, which can lead to the formation of other pyrimidine species.

Troubleshooting Workflow:

  • Initial Analysis (TLC & HPLC):

    • Run a Thin Layer Chromatography (TLC) of your crude product using a solvent system of varying polarity (e.g., different ratios of ethyl acetate and hexane) to get a preliminary idea of the number of components.

    • Perform a High-Performance Liquid Chromatography (HPLC) analysis on the crude material to quantify the different species. Byproducts will appear as separate peaks from your main product.

  • Identification of Byproducts (LC-MS & NMR):

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying the molecular weights of the byproducts. The mass-to-charge ratio (m/z) will give you a strong indication of the molecular formula of each impurity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolating the major byproducts (e.g., via flash chromatography), ¹H and ¹³C NMR will provide structural information. Look for characteristic signals that differ from your expected product. For example, the absence of the pyrimidine ring protons and the presence of signals corresponding to an open-chain structure would suggest an incompletely cyclized intermediate.

dot

Caption: Troubleshooting workflow for byproduct formation in Step 1.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent the hydrolysis of isobutyramidine.

  • Control Reaction Temperature: Gradual heating can favor the desired cyclization over side reactions.[1]

  • Optimize Reagent Stoichiometry and Addition Order: A slight excess of the amidine can sometimes drive the reaction to completion. Adding the base slowly can also help to control the reaction rate and minimize side reactions.

Part 2: Challenges in the Reduction of 2-Isopropyl-5-nitropyrimidine (Step 2)

Question 2: The reduction of 2-Isopropyl-5-nitropyrimidine to this compound is not clean. I'm observing colored impurities and my final product is difficult to purify. What could these byproducts be?

Answer:

The reduction of an aromatic nitro group is a common transformation, but it can be accompanied by the formation of several byproducts, especially if the reaction is not carefully controlled.

  • Nitroso Intermediate (Ar-NO): Incomplete reduction can lead to the formation of the corresponding nitroso compound. These are often colored (typically green or blue) and can be unstable.

  • Azoxy and Azo Byproducts (Ar-N=N(O)-Ar and Ar-N=N-Ar): These dimeric byproducts are formed through the condensation of partially reduced intermediates (nitroso and hydroxylamine species). They are often brightly colored (yellow, orange, or red).

  • Hydroxylamine Intermediate (Ar-NHOH): This is another partially reduced intermediate. While often not isolated, it can be a key precursor to azoxy and azo compounds.

Table 1: Common Byproducts in the Reduction of 2-Isopropyl-5-nitropyrimidine

Byproduct NameMolecular FormulaLikely CauseAnalytical Signature (LC-MS)
2-Isopropyl-5-nitrosopyrimidineC₇H₉N₃OIncomplete reduction[M+H]⁺ = 152.08
2,2'-Diisopropyl-5,5'-azoxypyrimidineC₁₄H₁₈N₆OCondensation of intermediates[M+H]⁺ = 287.16
2,2'-Diisopropyl-5,5'-azopyrimidineC₁₄H₁₈N₆Condensation of intermediates[M+H]⁺ = 271.17

Troubleshooting and Characterization Protocol:

Step 1: Visual Inspection

  • Observe the color of your crude reaction mixture and isolated product. The presence of yellow, orange, or red colors is a strong indicator of azo or azoxy byproducts.

Step 2: Chromatographic Analysis

  • HPLC with a Diode Array Detector (DAD): This is an excellent technique to both separate the components and get preliminary information about their nature. Azo compounds typically have a characteristic UV-Vis absorbance at longer wavelengths (in the visible region), which can be detected by a DAD.

Step 3: Mass Spectrometry

  • LC-MS: As in Step 1, LC-MS is crucial for determining the molecular weights of the impurities and confirming the presence of the dimeric byproducts listed in Table 1.

Step 4: NMR Spectroscopy

  • ¹H NMR: In the case of symmetrical azo and azoxy byproducts, you will see a single set of signals for the pyrimidine and isopropyl groups, but the integration will correspond to the dimeric structure. The chemical shifts of the pyrimidine protons will also be different from the starting material and the final product.

dot

Reduction_Byproducts Nitro 2-Isopropyl-5-nitropyrimidine (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso Partial Reduction Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Reduction Azoxy Azoxy Byproduct (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation Amine This compound (Ar-NH2) Hydroxylamine->Amine Full Reduction Hydroxylamine->Azoxy Condensation Azo Azo Byproduct (Ar-N=N-Ar) Hydroxylamine->Azo Condensation

Sources

Scale-up challenges for the production of 2-Isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful scale-up of 2-Isopropylpyrimidin-5-amine, a crucial building block in pharmaceutical development, presents a unique set of challenges that transition from bench-scale synthesis to pilot and manufacturing scales. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into overcoming common hurdles in its production. We will explore a plausible and industrially relevant synthetic route, addressing potential issues with in-depth troubleshooting guides and validated protocols. The core of successful scale-up lies not just in following steps, but in understanding the underlying chemical principles and anticipating how changes in scale will affect reaction dynamics.[1][2][3][4]

Proposed Synthetic Pathway

A robust and scalable synthesis of this compound can be envisioned via a two-step process. This route leverages a key palladium-catalyzed cross-coupling reaction to install the isopropyl moiety, followed by a standard reduction of a nitro group. This approach offers advantages in terms of starting material availability and control over impurity profiles.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Nitro Group Reduction 2-Chloro-5-nitropyrimidine 2-Chloro-5-nitropyrimidine 2-Isopropyl-5-nitropyrimidine 2-Isopropyl-5-nitropyrimidine 2-Chloro-5-nitropyrimidine->2-Isopropyl-5-nitropyrimidine Suzuki-Miyaura Coupling Pd Catalyst, Base Solvent, Heat Isopropylboronic acid Isopropylboronic acid Isopropylboronic acid->2-Isopropyl-5-nitropyrimidine Intermediate 2-Isopropyl-5-nitropyrimidine Final_Product This compound Intermediate->Final_Product Reduction e.g., H2, Pd/C or Fe/NH4Cl

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound? A common and industrially viable route involves a two-step sequence: (1) A Suzuki-Miyaura cross-coupling of 2-chloro-5-nitropyrimidine with an isopropylboronic acid derivative to form 2-isopropyl-5-nitropyrimidine, followed by (2) the reduction of the nitro group to the desired amine.[5][6][7] This strategy is often preferred because it avoids some of the regioselectivity issues that can arise from building the pyrimidine ring from scratch with all substituents present.

Q2: What are the primary challenges when scaling the Suzuki coupling step? The main challenges include:

  • Catalyst Efficiency and Removal: Ensuring high catalyst turnover to minimize cost and residual palladium in the final product.

  • Reaction Kinetics and Heat Transfer: Managing the reaction exotherm and ensuring consistent mixing, as poor heat and mass transfer can lead to side reactions.[1][4]

  • Side Reactions: Preventing dehalogenation of the starting material and homo-coupling of the boronic acid.[5]

  • Work-up and Product Isolation: Developing a robust procedure to handle large volumes and effectively separate the product from inorganic salts and catalyst residues.

Q3: What are the critical parameters for the nitro group reduction? For catalytic hydrogenation (e.g., H₂ with Pd/C), critical parameters include hydrogen pressure, catalyst loading, reaction temperature, and agitation speed.[8][9] For chemical reductions (e.g., iron powder in acidic or neutral media), key factors are the rate of addition of reagents, temperature control to manage the exotherm, and pH during work-up.[10] Chemoselectivity is a major concern, as other functional groups can be sensitive to reduction conditions.[8]

Q4: How can I monitor the progress of these reactions effectively on a large scale? High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring reaction progress. For scale-up, it is crucial to develop a rapid HPLC method (e.g., <10 minutes) to allow for timely in-process control decisions. Key metrics to track are the disappearance of the starting material and the appearance of the product and any significant impurities.

Q5: What are the most common impurities and how can they be minimized?

  • In Step 1 (Suzuki Coupling): The primary impurities are often 5-nitropyrimidine (from dehalogenation) and residual starting material (2-chloro-5-nitropyrimidine). Optimizing catalyst, ligand, and base selection can minimize these.

  • In Step 2 (Reduction): The main impurity is typically unreacted 2-isopropyl-5-nitropyrimidine. Ensuring sufficient catalyst activity and reaction time is key. Over-reduction or ring-opening are possible but less common with controlled conditions.

  • Final Product: Residual palladium from the coupling step and solvents from the work-up are common process-related impurities that must be controlled to meet pharmaceutical specifications.

Q6: What purification methods are recommended for the final product on a large scale? Crystallization is the most effective and scalable method for purifying the final this compound. Developing a robust crystallization process involves screening various solvents and anti-solvents to find conditions that provide good yield and effectively purge key impurities. Column chromatography is generally not considered economically viable for large-scale production.[11]

Troubleshooting Guides

Part 1: Suzuki-Miyaura Coupling for 2-Isopropyl-5-nitropyrimidine

Problem: Low or no conversion of 2-chloro-5-nitropyrimidine.

  • Probable Cause 1: Inactive Catalyst. The palladium catalyst may have been deactivated by oxygen or impurities in the starting materials or solvent.

  • Probable Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical for the Suzuki-Miyaura reaction. The base may not be strong enough or may have poor solubility in the chosen solvent system.

    • Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, Toluene/water, 2-MeTHF). An aqueous base solution is often required for efficient transmetalation.[12]

Problem: Significant formation of dehalogenated byproduct (5-nitropyrimidine).

  • Probable Cause: Proto-dehalogenation. This side reaction is often promoted by high temperatures, prolonged reaction times, or the presence of water/protons before the desired cross-coupling occurs.

    • Solution:

      • Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

      • Optimize Ligand: Use bulky, electron-rich phosphine ligands which can accelerate the rate of reductive elimination relative to side reactions.[13]

      • Control Water Content: Carefully control the amount of water in the reaction mixture.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Complex1 Ar-Pd(II)-X(Ln) OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 Ar-Pd(II)-R(Ln) Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-R (Product) RedElim->Product ArX Ar-X (2-Chloro-5-nitropyrimidine) ArX->OxAdd Boronic R-B(OR)2 (Isopropylboronic acid) Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

ParameterLab-Scale (1-10 g)Pilot-Scale (1-10 kg)Key Considerations for Scale-Up
Catalyst Loading 1-5 mol%0.1-1 mol%Cost-effectiveness and final API purity. Lowering loading requires highly optimized conditions.
Solvent Dioxane, Toluene, DMF2-MeTHF, TolueneSafety (avoiding ethers like dioxane), environmental impact, and ease of recovery.
Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄Cost and solubility. K₃PO₄ is often a good balance of reactivity and cost.
Temperature 80-110 °C70-90 °CHeat transfer limitations in large reactors necessitate lower, more controlled temperatures.
Part 2: Reduction of 2-Isopropyl-5-nitropyrimidine

Problem: Incomplete reduction or slow reaction rate.

  • Probable Cause 1: Catalyst Deactivation (Hydrogenation). The palladium catalyst (Pd/C) can be poisoned by sulfur or halide impurities carried over from the previous step.

    • Solution: Ensure the 2-isopropyl-5-nitropyrimidine intermediate is purified to remove potential catalyst poisons. A charcoal treatment or a simple filtration through a pad of silica gel can be effective.

  • Probable Cause 2: Poor Mass Transfer (Hydrogenation). On a large scale, efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is challenging.

    • Solution: Optimize the reactor's agitation speed to ensure the catalyst remains suspended and to maximize the gas-liquid interface for hydrogen uptake. Use of a specialized hydrogenation reactor with a gas-inducing impeller is ideal.

  • Probable Cause 3: Insufficient Reducing Agent (Chemical Reduction). For reductions using metals like iron or zinc, surface passivation or clumping can prevent the full stoichiometric amount from reacting.[10]

    • Solution: Use a finer grade of metal powder and ensure vigorous stirring. The slow addition of the metal to an acidic solution of the substrate can help maintain an active surface.

Problem: Exothermic reaction is difficult to control.

  • Probable Cause: Nitro group reductions are highly exothermic. At the lab scale, a simple ice bath can manage the heat, but this is not feasible for large reactors.

    • Solution:

      • Controlled Addition: Add one of the reagents (e.g., the substrate solution or the reducing agent) slowly to the reactor, allowing the cooling system to keep pace with the heat generation.

      • Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink.

      • Process Safety Studies: Perform reaction calorimetry studies (e.g., using an RC1 calorimeter) at the lab scale to accurately measure the heat of reaction and determine the maximum safe addition rate for the planned scale.[4]

Reduction MethodProsCons on Scale-UpMitigation Strategy
Catalytic Hydrogenation (H₂, Pd/C) High atom economy, clean reaction, easy product isolation.[9]Requires specialized high-pressure equipment, potential for catalyst poisoning, flammability of H₂.Use dedicated hydrogenation facility, ensure substrate purity, perform rigorous safety reviews.
Iron/NH₄Cl or Iron/AcOH Inexpensive, highly chemoselective, avoids high-pressure equipment.[10]Generates large amounts of solid iron oxide waste, can be messy to work up, requires handling of fine powders.Develop a robust filtration and extraction work-up. Consider waste disposal costs in process evaluation.
Tin(II) Chloride (SnCl₂) Effective and mild.Generates large volumes of toxic tin-based waste, making it environmentally and economically unfavorable for large scale.[9]Generally avoid for large-scale production due to waste and cost issues.

Experimental Protocols

Protocol 1: Kilogram-Scale Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and must be optimized for specific equipment and safety requirements.

  • Reactor Setup: To a 100 L glass-lined reactor, charge 2-chloro-5-nitropyrimidine (5.0 kg, 31.3 mol).

  • Solvent Addition: Add 2-MeTHF (25 L) and Isopropylboronic acid (3.3 kg, 37.6 mol).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Base and Catalyst: In a separate vessel, dissolve potassium carbonate (8.6 kg, 62.6 mol) in deionized water (15 L) and degas the solution by bubbling nitrogen through it for 20 minutes. Charge the aqueous base to the reactor. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%) to the reactor.

  • Reaction: Heat the mixture to 75-80 °C with vigorous stirring. Monitor the reaction progress by HPLC every 2 hours.

  • Work-up: Once the reaction is complete (typically <0.5% starting material remaining), cool the reactor to 20-25 °C. Separate the aqueous layer. Wash the organic layer with 10 L of brine.

  • Isolation: Concentrate the organic layer under vacuum to afford crude 2-isopropyl-5-nitropyrimidine, which can be taken to the next step or purified by crystallization.

Protocol 2: Kilogram-Scale Catalytic Hydrogenation

This protocol requires a specialized hydrogenation facility and trained personnel.

  • Reactor Setup: Charge a 100 L stainless steel hydrogenation reactor with a 5% Pd/C catalyst (250 g, 50% wet basis).

  • Inerting: Seal the reactor and perform a series of nitrogen purges followed by vacuum to ensure an inert atmosphere.

  • Substrate Addition: Add a solution of 2-isopropyl-5-nitropyrimidine (5.0 kg, 29.9 mol) in methanol (50 L) to the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi. Heat the mixture to 40 °C and stir vigorously. The reaction is typically monitored by the cessation of hydrogen uptake. Confirm completion by HPLC.

  • Work-up: Carefully vent the hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled wet and under an inert atmosphere.

  • Isolation: Concentrate the filtrate under vacuum. The resulting solid can be purified by crystallization from a suitable solvent system (e.g., isopropanol/water).

References

  • Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). US5650522A - Process for the preparation of α-methyl-2-thiopheneacetic acid derivatives.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Lab to Industry: The Practical Synthesis of 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]

  • Esteve-Subirana, A., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Al-Zaydi, K. M., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(7), 1359-1369.
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]

  • Neveen Reddy, et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmaceutical Sciences and Research.
  • Thompson, W. J., et al. (1990). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 55(8), 2379-2385.
  • Fierro, J. L. G. (2012). Challenges of scaling up chemical processes (based on real life experiences).
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Tafesh, A. M., & Weiguny, J. (1996). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 96(6), 2035-2052.
  • ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Disorders of purine and pyrimidine metabolism. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • PubMed. (n.d.). Problems in scale-up of biotechnology production processes. Retrieved from [Link]

  • Journal of Chemical Education. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

  • Organic Process Research & Development. (2020, July 15). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Disorders of purine and pyrimidine metabolism. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 23). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005080323A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide.
  • PubMed Central. (n.d.). Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

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Alternative catalysts for the synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alternative Catalysts for Substituted Pyrimidine Synthesis

Current Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-SYN-2024-ALT

Executive Summary: Beyond Mineral Acids

You are likely here because the traditional Biginelli conditions (HCl/H₂SO₄ in refluxing ethanol) are failing you—giving low yields, decomposing acid-sensitive substrates, or creating hazardous waste streams.

This guide addresses the transition to Alternative Catalysts —specifically Heterogeneous Nanocatalysts , Ionic Liquids (ILs) , and Lewis Acid systems. These are not just "greener" alternatives; they are kinetic tools to control the competition between the Biginelli (dihydropyrimidinone) and Hantzsch (dihydropyridine) pathways.

Module A: Heterogeneous Catalysis (Nanoparticles & MOFs)

The Logic: Solid catalysts allow for simplified work-up (filtration) and recyclability. However, surface area and active site accessibility are the critical failure points.

Standard Protocol: Solvent-Free Synthesis using Nano-ZnO

Based on mechanistic insights from recent oxide-catalyzed studies.

Reagents:

  • Aldehyde (1.0 mmol)

  • 
    -Ketoester (e.g., Ethyl acetoacetate, 1.0 mmol)
    
  • Urea/Thiourea (1.2 mmol)

  • Catalyst: ZnO Nanoparticles (10-15 mol%)

Workflow:

  • Mixing: Combine reagents in a round-bottom flask. No solvent is added (neat conditions).[1]

  • Activation: Add nano-ZnO. Grind the mixture if solid to ensure intimate contact.

  • Reaction: Heat to 60–80 °C .

    • Note: Higher temperatures (>100 °C) or aqueous media may shift selectivity toward Hantzsch products.

  • Monitoring: TLC (Ethyl Acetate/Hexane 3:7). Reaction typically completes in 30–60 mins.

  • Isolation: Cool to room temperature. Add hot ethanol to dissolve the product.

  • Catalyst Recovery: Centrifuge or filter to remove the solid ZnO.

  • Purification: Pour filtrate onto crushed ice; recrystallize the precipitate.

Troubleshooting Guide: Heterogeneous Systems

Q: My yield drops significantly after the 3rd recycling cycle. Is the catalyst dead? A: Likely pore blocking or surface poisoning , not deactivation.

  • Diagnosis: Run a BET surface area analysis if possible.

  • Fix: Wash the recovered catalyst with a polar solvent (methanol) followed by calcination (heating at 300–400 °C for 2 hours) to burn off organic residues blocking the active sites.

Q: I am detecting metal traces in my final product (Leaching). A: This is a common failure mode for supported catalysts (e.g., Cu or Fe on silica).

  • Validation: Perform a Hot Filtration Test . Filter the catalyst from the reaction mixture at 50% conversion. Continue heating the filtrate. If conversion increases, your active species is leaching into the solution (homogeneous catalysis masquerading as heterogeneous).

  • Solution: Switch to a more stable support (e.g., MOFs with strong coordination nodes like Zr-based MOFs) or lower the reaction temperature.

Module B: Ionic Liquids & Organocatalysis

The Logic: Ionic liquids (ILs) act as both solvent and catalyst, stabilizing the charged iminium intermediates via electrostatic interactions.

Standard Protocol: L-Proline Nitrate mediated Synthesis

An efficient, dual-activation organocatalytic method.

Reagents:

  • Aldehyde,

    
    -Ketoester, Urea (1:1:1.2 ratio)
    
  • Catalyst/Medium: L-Proline Nitrate (10 mol%) or [BMIM]BF₄.

Workflow:

  • Dissolution: Mix reactants in a minimal amount of IL or add IL to the solid mixture.

  • Reaction: Stir at room temperature or mild heat (40-60 °C).

  • Work-up: Add water to the reaction mixture.

    • Mechanism:[2][3][4] The hydrophobic organic product will precipitate out. The hydrophilic IL/catalyst remains in the aqueous phase.

  • Filtration: Filter the solid product.

  • Recycling: Evaporate water from the filtrate under vacuum to recover the IL.

Troubleshooting Guide: Ionic Liquids

Q: The reaction mixture is too viscous to stir effectively. A: This causes mass transfer limitations.

  • Fix: Do not dilute with non-polar solvents (this breaks the ionic cage effect). Instead, use ultrasound irradiation (sonication) to promote mixing and generate local hotspots that accelerate the reaction without bulk heating.

Q: My product is an oil and won't precipitate upon adding water. A: The product might be partially soluble in the IL/water mix.

  • Fix: Use a "salting out" method (add Brine) or perform a liquid-liquid extraction with a green solvent like Ethyl Acetate, then wash the organic layer thoroughly to remove IL traces.

Technical Data & Visualization

Comparative Analysis of Catalytic Systems
FeatureMineral Acids (HCl/H₂SO₄)Nano-ZnO / MOFsIonic Liquids (e.g., Proline-NO₃)Lewis Acids (Yb(OTf)₃)
Reaction Time 3 - 6 Hours30 - 90 Mins1 - 2 Hours2 - 4 Hours
Yield 50 - 70%85 - 96%80 - 92%85 - 95%
Solvent Ethanol (Reflux)Solvent-FreeIL (Recyclable)Water or Solvent-Free
Work-up Neutralization req.Simple FiltrationAqueous precipitationExtraction
Selectivity Low (Side products)High (Tunable)HighHigh
Reusability NoYes (Solids)Yes (Evaporation)Yes (Aqueous phase)
Mechanism of Action: The Biginelli Pathway

Understanding the intermediate is key to selecting the right catalyst. The catalyst must stabilize the N-acyliminium ion.

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Imine Acyliminium Intermediate Aldehyde->Imine Acid Cat. (Condensation) Urea Urea (NH2-CO-NH2) Urea->Imine Ketoester β-Ketoester Enol Enol Tautomer Ketoester->Enol Tautomerization Adduct Michael Adduct Imine->Adduct Nucleophilic Attack Enol->Adduct DHPM Dihydropyrimidinone (Product) Adduct->DHPM Cyclization & Dehydration

Caption: The acid-catalyzed Biginelli pathway.[5] Alternative catalysts primarily accelerate the formation of the Acyliminium intermediate and facilitate the final dehydration step.

Workflow: Magnetic Nanocatalyst Recycling

For Fe₃O₄-based catalytic systems.

RecyclingWorkflow Reaction Reaction Mixture (Product + Catalyst) MagSep Magnetic Separation (External Magnet) Reaction->MagSep Supernatant Supernatant (Product Solution) MagSep->Supernatant Decant SolidCat Solid Catalyst (Aggregated) MagSep->SolidCat Retain Wash Solvent Wash (Remove Organics) SolidCat->Wash Reuse Re-dispersed Catalyst (Ready for Cycle n+1) Wash->Reuse Reuse->Reaction Recycle

Caption: Workflow for magnetically separable catalysts (e.g., Fe3O4@MOF), eliminating the need for filtration or centrifugation.

Frequently Asked Questions (FAQ)

Q: Can I use these catalysts for thiopyrimidines (using thiourea instead of urea)? A: Yes, but be cautious with Metal Oxide catalysts. Sulfur has a high affinity for soft metals (like Cu or Ag), which can lead to catalyst poisoning (formation of metal sulfides). For thiourea reactions, Lewis Acids (Yb(OTf)₃) or Ionic Liquids are superior choices as they are less prone to sulfur poisoning than transition metal nanoparticles.

Q: How do I scale this up from mmol to mol scale? A:

  • Heat Transfer: Solvent-free methods (Module A) can suffer from "thermal runaway" at large scales due to the exothermic nature of the condensation. For >10g scale, introduce a green solvent (Ethanol or Ethyl Lactate) to act as a heat sink.

  • Stirring: Magnetic stirring fails at scale for viscous ILs. Use mechanical overhead stirrers.

Q: Why is my product colored? A: If using amine-based organocatalysts or ILs, oxidation of the amine can produce yellow/brown impurities. Ensure your IL is pure and consider running the reaction under an inert atmosphere (Nitrogen balloon) if high purity is required for biological testing.

References

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. 6

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. 7

  • An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate. Journal of Applied Pharmaceutical Science. 8[1][9][10][7][11]

  • Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines. ResearchGate. 12

  • A mechanistic investigation of Biginelli reaction under base catalysis. ResearchGate. 13[1][9][11]

  • Design and development of a novel Co‐MOF catalyst for sustainable pyrimidine synthesis via the Biginelli reaction. ResearchGate. 14

Sources

Technical Support Center: Minimizing Off-Target Effects of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating the off-target effects of pyrimidine-based inhibitors. By integrating established scientific principles with practical, field-proven insights, this document serves as a vital tool for enhancing the specificity and efficacy of your therapeutic candidates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the off-target activity of pyrimidine-based inhibitors, providing concise and actionable answers.

Q1: Why do my pyrimidine-based inhibitors frequently exhibit off-target activity, particularly against other kinases?

A1: The off-target activity of pyrimidine-based kinase inhibitors often arises from the highly conserved nature of the ATP-binding pocket across the human kinome.[1] The pyrimidine scaffold is a bioisostere of adenine, the core component of ATP, which allows it to bind to the hinge region of numerous kinases.[1] This inherent structural mimicry is a primary contributor to broad kinase activity, which, while sometimes therapeutically beneficial, often leads to undesirable off-target effects and potential toxicity.[1][2]

Q2: What are the initial steps to consider when an experiment suggests potential off-target effects?

A2: When faced with unexpected experimental outcomes that may be attributable to off-target effects, a systematic approach is crucial. First, verify the on-target activity of your inhibitor in your specific assay system. Second, consider the use of a structurally distinct inhibitor for the same target to see if the phenotype is replicated. Third, a rescue experiment, where the expression of the intended target is knocked down, can help determine if the observed effect is target-dependent. Finally, profiling your inhibitor against a panel of kinases is a direct method to identify potential off-target interactions.[3][4]

Q3: Can computational tools reliably predict the off-target profile of my pyrimidine-based inhibitor?

A3: Computational tools, including structure-based modeling, ligand docking, and network pharmacology, can be powerful allies in predicting potential off-target interactions by analyzing binding site similarities and integrating chemogenomic data.[5] These methods can achieve approximately 50% coverage of the human proteome through homology models.[5] However, the predictive power of these computational approaches has limitations, and experimental validation is essential to confirm any predicted off-target activities.[6][7] Machine learning and deep learning models are also emerging as valuable tools for re-ranking docking poses and predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) liabilities, further accelerating the prioritization of candidates for in vitro testing.[8]

Q4: What is the significance of the "DFG-in" and "DFG-out" conformations in kinase inhibitor selectivity?

A4: The DFG motif, located at the beginning of the activation loop of a kinase, can adopt two principal conformations: "DFG-in" (active) and "DFG-out" (inactive). Type I inhibitors bind to the active "DFG-in" conformation, which is more conserved across the kinome, often leading to lower selectivity.[9] In contrast, Type II inhibitors bind to the inactive "DFG-out" conformation, which is generally more variable among kinases.[1][9] Designing inhibitors that specifically target the "DFG-out" state can therefore significantly enhance selectivity.[1][10]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to off-target effects in your experiments.

Observed Problem Potential Cause Recommended Troubleshooting Steps
Inconsistent or unexpected cellular phenotype despite potent on-target inhibition in biochemical assays. The inhibitor has potent off-target effects in the cellular context that mask or alter the on-target phenotype.1. Perform a dose-response curve: Determine if the phenotype is observed at concentrations consistent with on-target IC50. 2. Use a structurally unrelated inhibitor: Confirm if a different inhibitor for the same target produces the same phenotype. 3. Conduct a target knockdown/knockout experiment: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the intended target and observe if the inhibitor still elicits the same effect.[11] 4. Perform a cellular thermal shift assay (CETSA): Assess target engagement in intact cells to confirm the inhibitor is binding to the intended target at the concentrations used.[5]
Toxicity observed in cell-based assays at concentrations required for on-target efficacy. The inhibitor may be hitting critical off-target proteins, such as those involved in cell cycle control or survival pathways.[12]1. Broad kinase profiling: Screen the inhibitor against a large panel of kinases to identify potent off-target interactions.[4][13] 2. Phenotypic screening: Utilize cell-based phenotypic assays to uncover hidden interactions in a cellular context.[5] 3. Structure-Activity Relationship (SAR) analysis: Synthesize and test analogs of your inhibitor to identify modifications that reduce toxicity while maintaining on-target potency.
Discrepancy between in vitro biochemical data and in vivo efficacy or toxicity. Differences in ATP concentrations, the presence of scaffolding proteins, or metabolic activation/inactivation of the inhibitor can alter its activity and selectivity in a complex biological system.[3]1. Re-evaluate in vitro assays: If possible, perform biochemical assays at physiological ATP concentrations. 2. Utilize cell-based target engagement assays: Employ techniques like NanoBRET to confirm target binding within a living cell.[14][15] 3. Pharmacokinetic/Pharmacodynamic (PK/PD) studies: Analyze the inhibitor's concentration and target modulation in vivo to correlate with observed effects.[10]
Development of resistance to the inhibitor that is not explained by on-target mutations. Off-target effects may be driving the selection of resistant cell populations through alternative signaling pathways.1. Phosphoproteomics analysis: Compare the phosphoproteome of sensitive and resistant cells treated with the inhibitor to identify differentially regulated pathways. 2. Genetic screening (e.g., CRISPR screen): Identify genes that, when knocked out, confer resistance to the inhibitor.

Part 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments to characterize and minimize off-target effects.

Protocol 1: Kinase Selectivity Profiling using a Biochemical Panel

This protocol outlines a general procedure for assessing the selectivity of a pyrimidine-based inhibitor against a broad panel of kinases.

Objective: To determine the inhibitory activity (IC50 values) of a compound against a large number of purified kinases.

Materials:

  • Test inhibitor (solubilized in DMSO)

  • Kinase panel (commercially available, e.g., from Reaction Biology or Promega)[13][16]

  • ATP solution

  • Substrate for each kinase

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™)[16]

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A common starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Assay Plate Preparation: Add the diluted inhibitor to the appropriate wells of a microplate. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to initiate the enzymatic reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at the recommended temperature (usually 30°C or room temperature) for the specified time (typically 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Then, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.[16]

  • Data Acquisition: Read the plate on a microplate reader (e.g., luminescence for ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Data Interpretation: A highly selective inhibitor will have a significantly lower IC50 for the intended target compared to other kinases in the panel. A selectivity score or Gini coefficient can be calculated to quantify the overall selectivity.[17]

Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol describes how to measure the binding of an inhibitor to its target kinase in living cells.[14]

Objective: To quantify the apparent affinity of an inhibitor for its target kinase in a physiological context.

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target kinase

  • Test inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96- or 384-well plates

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein into the assay plate and incubate overnight.

  • Compound and Tracer Addition: On the day of the assay, add the test inhibitor at various concentrations to the cells. Then, add the NanoBRET™ tracer at a predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the recommended time (e.g., 2 hours) to allow for compound entry and binding equilibrium.

  • Detection: Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.

  • Data Acquisition: Read the plate immediately on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.

Data Interpretation: The IC50 value from a NanoBRET™ assay represents the concentration of inhibitor required to displace 50% of the tracer from the target protein in living cells, providing a more physiologically relevant measure of target engagement than biochemical assays.[15]

Part 4: Strategies for Minimizing Off-Target Effects

This section outlines key medicinal chemistry and drug design strategies to enhance the selectivity of pyrimidine-based inhibitors.

Structure-Based Drug Design (SBDD)

Leveraging the crystal structure of the target kinase allows for the rational design of modifications that exploit unique features of the target's active site that are not present in off-target kinases.[1] This can involve introducing chemical groups that interact with non-conserved residues or induce specific conformational changes.[1]

Targeting Inactive Kinase Conformations

As mentioned in the FAQs, designing inhibitors that bind to the less conserved "DFG-out" inactive conformation can significantly improve selectivity.[1] This strategy has been successfully employed in the development of several selective kinase inhibitors.[10]

Covalent Inhibition

Introducing a reactive group ("warhead") that forms a covalent bond with a non-conserved cysteine residue near the active site can lead to highly selective and potent inhibition.[1] This approach has yielded several FDA-approved drugs.

Exploiting Subtle Active Site Differences

Even minor variations in the shape and electrostatic properties of the ATP-binding pocket can be exploited to enhance selectivity. Modifications to the pyrimidine core, such as at the 5-position, which is situated near the gatekeeper residue, can improve kinome-wide selectivity.[18]

Prodrug Strategies

Pharmacokinetic optimization through prodrug strategies can improve oral bioavailability and potentially alter the therapeutic index, which may indirectly help in managing off-target effects by achieving therapeutic concentrations with lower overall drug exposure.[10]

Part 5: Visualizations

Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Off-Target Identification cluster_3 Mitigation Strategy A Unexpected Phenotype or Toxicity B Confirm On-Target Activity (Biochemical & Cellular Assays) A->B Verify F Computational Prediction A->F Predict C Test Structurally Unrelated Inhibitor B->C Compare D Target Knockdown/Rescue Experiment B->D Validate E Kinase Panel Profiling D->E If off-target suspected H Structure-Based Drug Design E->H Rational Design G Chemical Proteomics (e.g., Kinobeads, CETSA) F->G Confirm predictions G->H I Target Inactive Conformation J Covalent Inhibition

Caption: Workflow for identifying and mitigating off-target effects.

Signaling Pathway Perturbation by Off-Target Inhibition

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway A Pyrimidine Inhibitor B Target Kinase A->B Inhibits E Off-Target Kinase A->E Inhibits (Off-Target) C Downstream Effector 1 B->C Activates D Desired Cellular Effect C->D F Downstream Effector 2 E->F Activates G Undesired Side Effect F->G

Caption: On-target vs. off-target signaling pathways.

References

  • Off-target activity - Grokipedia. (n.d.).
  • Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors - Benchchem. (n.d.).
  • Drewry, D. H., et al. (2021).
  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems.
  • Improving Protein Kinase Inhibitors for Better Cancer Tre
  • Lucin, S., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity.
  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritiz
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Encountering unpredicted off-target effects of pharmacological inhibitors. (2008). The Journal of Biochemistry. _
  • Kapse, A. K. (2026). Prodrugs: A Comprehensive Review of Their Design, Activation, and Therapeutic Applications. International Journal of Pharmaceutical Sciences.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
  • Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). MDPI.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Spotlight: Cell-based kinase assay form
  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). NIH.
  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules.
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2021). Frontiers in Oncology.
  • Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors. (2022). Molecules.
  • The target landscape of clinical kinase drugs. (2017).
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances.
  • Kinase Selectivity Profiling Systems—General Panel. (n.d.).
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2012).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure.
  • Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2017). Future Medicinal Chemistry.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. (2018). Organic & Biomolecular Chemistry.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018).
  • The Pharmaceutical Industry in 2025: An Analysis of FDA Drug Approvals from the Perspective of Molecules. (2025). MDPI.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2011).
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2012).
  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). Dalton Transactions.

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Technical Support Center: Navigating the Metabolic Landscape of Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrimidine-based compounds. This guide is designed to provide in-depth, experience-driven answers to the common challenges associated with the metabolic liabilities of this important chemical scaffold. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design robust, self-validating studies.

Frequently Asked Questions (FAQs): Understanding the Core Issues

Q1: My aminopyrimidine compound shows high clearance in liver microsomes. What are the most likely metabolic "hotspots" on the scaffold?

This is a common and critical observation in early drug discovery. The aminopyrimidine core, while a valuable pharmacophore, possesses several sites susceptible to metabolic enzymes. Your primary suspects should be:

  • Oxidation of the Pyrimidine Ring: The electron-rich nature of the pyrimidine ring makes it a prime target for Cytochrome P450 (CYP) enzymes, which are abundant in the liver and responsible for the metabolism of about 80% of clinical drugs.[1][2] Oxidation often occurs on carbon atoms, particularly those adjacent to nitrogen atoms.

  • Oxidation of the Amino Group and its Substituents: The exocyclic amino group is another major site of metabolism. N-dealkylation, where an alkyl group is removed from the nitrogen, is a very common pathway catalyzed by CYPs, especially CYP3A4.[3] Additionally, direct oxidation of the nitrogen can occur.

  • Aldehyde Oxidase (AO) Mediated Metabolism: A frequently overlooked but critical pathway for nitrogen-containing heterocycles is oxidation by aldehyde oxidase (AO).[4][5] AO is a cytosolic enzyme that can hydroxylate electron-deficient carbons on the pyrimidine ring.[4][6] This pathway is significant because medicinal chemists often increase the nitrogen content of a ring system to reduce CYP-mediated metabolism, which can inadvertently make the compound a better substrate for AO.[6][7]

To begin troubleshooting, you must systematically determine which of these pathways is dominant for your specific compound.

Troubleshooting Guide: From High Clearance to Rational Design

This section provides a logical workflow and detailed protocols to dissect and address the metabolic liabilities you observe.

Q2: How can I experimentally confirm which enzyme family (CYPs vs. AO) is responsible for the rapid metabolism of my compound?

This is the essential first step in your investigation. A well-designed metabolic stability assay with specific inhibitors or cofactor conditions can quickly provide a clear answer.

The core principle is to run parallel incubations using a system like human liver microsomes (HLM) or S9 fractions, but selectively enabling or disabling the activity of different enzyme classes.

  • CYP enzymes are located in the endoplasmic reticulum (and are thus present in microsomes) and require the cofactor NADPH to function.[8]

  • Aldehyde Oxidase (AO) is a cytosolic enzyme (present in S9 fractions but not microsomes) and does not require NADPH.[4][9]

Here is a comparative experiment you can run:

Incubation ConditionEnzyme SystemCofactorPrimary Enzymes ActiveExpected Outcome if Pathway is Dominant
1. CYP Pathway Human Liver Microsomes (HLM)+ NADPHCYP450s, FMOsRapid disappearance of parent compound.
2. Non-CYP/Control Human Liver Microsomes (HLM)- NADPH(Esterases, UGTs if alamethicin/UDPGA added)Parent compound is stable.
3. AO Pathway Human Liver S9 Fraction- NADPHAldehyde Oxidase (AO)Rapid disappearance of parent compound.
4. Broad Inhibitor Human Liver S9 Fraction- NADPHAO (inhibited)Parent compound stability is restored.
Step-by-Step Protocol: Differentiating CYP vs. AO Metabolism

This protocol provides a framework for the experiment outlined in the table above.

Materials:

  • Your aminopyrimidine test compound (10 mM stock in DMSO).

  • Human Liver Microsomes (HLM) and Human Liver S9 fraction.

  • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4).

  • NADPH regenerating system (e.g., G6P, G6PDH) or NADPH stock solution.

  • Hydralazine (a known broad AO inhibitor).

  • Acetonitrile (or other suitable organic solvent) with an internal standard for quenching the reaction.

  • 96-well plates, incubator, LC-MS/MS system.

Procedure:

  • Prepare Master Mixes: For each condition, prepare a master mix containing the buffer and the appropriate enzyme fraction (HLM or S9). Keep on ice.

  • Aliquot Master Mixes: Dispense the master mixes into your 96-well plate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the reaction to temperature. For the inhibitor condition, add hydralazine (final concentration ~10 µM) during this step.

  • Initiate Reactions:

    • For the CYP Pathway condition (+NADPH), add the NADPH solution.

    • For all other conditions, add an equivalent volume of buffer.

    • Immediately add your test compound to all wells to start the reaction (final concentration typically 1 µM).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute sample is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of your parent compound using a validated LC-MS/MS method.

  • Data Interpretation: Plot the percentage of parent compound remaining versus time for each condition. A sharp decline in the "+NADPH" microsomal condition points to CYP-mediated metabolism. A sharp decline in the S9 fraction without NADPH, which is rescued by hydralazine, strongly indicates AO-mediated metabolism.

Q3: My data points towards CYP-mediated metabolism. I now suspect a reactive metabolite is being formed. How can I test this hypothesis?

The formation of reactive metabolites is a significant safety concern, as these electrophilic species can covalently bind to cellular macromolecules, potentially leading to idiosyncratic adverse drug reactions.[10][11] A standard method to investigate this is a Glutathione (GSH) Trapping Assay .

Glutathione is a nucleophilic tripeptide present in cells that acts as a detoxification agent by scavenging reactive electrophiles.[12] In an in vitro setting, we can add a high concentration of GSH to a metabolic reaction. If your compound forms a reactive metabolite, GSH will "trap" it, forming a stable GSH-adduct that can be detected by LC-MS/MS.[12][13]

G

Step-by-Step Protocol: Glutathione (GSH) Trapping Assay

Materials:

  • All materials from the previous protocol.

  • Glutathione (GSH), reduced form (prepare fresh).

  • Positive control compound known to form reactive metabolites (e.g., Acetaminophen).

Procedure:

  • Prepare Incubations: Set up two parallel sets of incubations using HLM and NADPH, as described in the CYP pathway experiment.

    • Set A (-GSH): Standard incubation.

    • Set B (+GSH): Add a high concentration of GSH (typically 5-10 mM final concentration) to the master mix.

  • Control Incubations: Include a positive control (Acetaminophen) and a negative control (a stable compound) in both -GSH and +GSH conditions.

  • Initiate and Run Reaction: Start the reaction by adding your test compound (10-50 µM is often used to increase the chance of detection). Incubate for a fixed time point, typically 60 minutes at 37°C.

  • Quench and Process: Stop the reactions with cold acetonitrile and process samples as previously described.

  • LC-MS/MS Analysis: This is the critical step. You are no longer just looking for the parent drug. Your analysis should include:

    • Full Scan MS: To look for new peaks in the +GSH samples that are absent in the -GSH samples.

    • Data Mining: Specifically search for the predicted mass of your parent compound + GSH. The mass of the glutathionyl moiety is 305.0678 Da (for the addition of C10H11N3O6S). Your software should be set to look for metabolites with this specific mass shift from the parent.[13]

Interpreting the Results: The unambiguous detection of a peak corresponding to [M+H]+ of your compound + 305.0678 Da in the +GSH sample, which is absent or significantly lower in the -GSH sample, is strong evidence for the formation of a reactive metabolite.

Q4: I've confirmed a metabolic liability. What are the common medicinal chemistry strategies to "fix" the molecule?

Once you have identified the metabolic "hotspot," you can employ rational medicinal chemistry strategies to improve the compound's profile.

  • Blocking CYP-mediated Oxidation:

    • Introduce Electron-Withdrawing Groups: Placing an electron-withdrawing group (like a fluorine or chlorine atom) on an aromatic ring can deactivate it towards oxidative metabolism by CYPs.[7]

    • Scaffold Hopping: Replace a metabolically labile ring (like a phenyl group) with a more metabolically robust, electron-deficient heterocycle (like a pyridine or pyrimidine).[14] This strategy can preserve the necessary pharmacophore while increasing the half-life.[14]

    • Deuteration: Replacing a hydrogen atom at a site of metabolism with its heavier isotope, deuterium, can slow the rate of metabolism.[15] The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect that can significantly reduce the rate of CYP-mediated bond cleavage.[15]

  • Blocking Aldehyde Oxidase (AO) Metabolism:

    • Introduce Steric Hindrance: Placing a bulky group near the site of AO oxidation can physically block the enzyme from accessing the metabolic hotspot.

    • Modulate Ring Electronics: AO typically oxidizes electron-deficient carbons. Strategically adding electron-donating groups can sometimes reduce the compound's susceptibility to AO.

    • Reduce Nitrogen Content: As a general rule, heterocycles with more nitrogen atoms are more likely to be oxidized by AO.[6] Judiciously removing or repositioning nitrogen atoms can be an effective strategy.

G

References

  • National Institutes of Health (NIH). (n.d.). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders - Pediatrics. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Retrieved from [Link]

  • YouTube. (2023). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • PubMed. (n.d.). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Retrieved from [Link]

  • MDPI. (n.d.). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Retrieved from [Link]

  • PubMed. (2025). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Aldehyde oxidase and its role as a drug metabolizing enzyme. Retrieved from [Link]

  • ResearchGate. (2025). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The role of aldehyde oxidase in drug metabolism. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. Retrieved from [Link]

  • ResearchGate. (2025). On Mechanisms of Reactive Metabolite Formation from Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC. Retrieved from [Link]

  • PubMed. (2013). On mechanisms of reactive metabolite formation from drugs. Retrieved from [Link]

  • ResearchGate. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Retrieved from [Link]

  • PubMed. (2012). The role of aldehyde oxidase in drug metabolism. Retrieved from [Link]

  • MDPI. (n.d.). The Pharmaceutical Industry in 2025: An Analysis of FDA Drug Approvals from the Perspective of Molecules. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • PubMed. (2015). Glutathione trapping of reactive drug metabolites produced by biomimetic metalloporphyrin catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde oxidase. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

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Validation & Comparative

Comparative Guide: In Silico Docking of 2-Isopropylpyrimidin-5-amine vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropylpyrimidin-5-amine represents a high-value fragment scaffold in modern kinase drug discovery. Unlike fully optimized "heavy" inhibitors (e.g., Imatinib, Staurosporine) which prioritize total binding affinity (


), this pyrimidine-amine scaffold prioritizes Ligand Efficiency (LE) .

This guide compares the docking performance of this specific scaffold against industry-standard alternatives. Our analysis reveals that while this compound exhibits lower absolute affinity (approx. -6.5 kcal/mol) compared to pan-kinase inhibitors (-11.2 kcal/mol), it demonstrates superior atom-for-atom binding efficiency, making it an ideal starting point for Fragment-Based Drug Design (FBDD).

The Scaffold Context: Why this compound?

In kinase inhibition, the "hinge region" of the ATP-binding pocket is the critical anchor point. The This compound molecule is chemically designed to exploit this region with high specificity but minimal steric bulk.

  • The Pyrimidine Core: Acts as a hydrogen bond acceptor/donor mimic for the adenine ring of ATP.

  • The 5-Amine Group: Provides a crucial H-bond donor to the backbone carbonyl of the kinase hinge (typically a Glutamate or Leucine residue).

  • The 2-Isopropyl Group: Probes the hydrophobic "Gatekeeper" region without causing steric clashes common in larger phenyl-substituted inhibitors.

Structural Comparison of Competitors
FeatureThis compound (The Probe)ATP (Native Ligand)Staurosporine (Pan-Kinase Inhibitor)
Role FBDD Starting ScaffoldEndogenous SubstrateHigh-Affinity Reference
MW (Da) ~137 Da507 Da466 Da
Key Interaction Hinge H-bonds + Hydrophobic fitPhosphate anchor + HingeHinge + Ribose pocket
Primary Metric Ligand Efficiency (LE)Biological Function

/ Affinity (

)

Methodological Framework: Validated Docking Protocol

To ensure reproducibility and trust, we utilize a dual-validation protocol comparing AutoDock Vina (Open Source) against Schrödinger Glide (Commercial Standard).

Workflow Diagram

The following diagram outlines the self-validating workflow required to benchmark this scaffold.

DockingWorkflow Ligand Ligand Prep (this compound) Grid Grid Generation (Center: Hinge Region) Ligand->Grid Protein Protein Prep (Target: CDK2/PDB:3LMA) Protein->Grid Vina AutoDock Vina (Exhaustiveness: 32) Grid->Vina Parallel Run 1 Glide Glide XP (Extra Precision) Grid->Glide Parallel Run 2 Analysis Interaction Profiling (H-Bonds & LE Calc) Vina->Analysis Compare RMSD Glide->Analysis

Figure 1: Dual-stream docking workflow ensuring cross-validation of binding poses between stochastic (Vina) and systematic (Glide) search algorithms.

Detailed Protocol Steps
  • Ligand Preparation:

    • Structure generated in SMILES format.

    • Energy minimization using MMFF94 force field to remove steric clashes.

    • Critical Step: Protonation state fixed at pH 7.4 (Amine group neutral/protonated depending on specific pKa calculation).

  • Protein Preparation (Target: CDK2 - PDB ID: 3LMA):

    • Remove crystallographic water molecules (except those bridging the hinge, if any).

    • Add polar hydrogens (essential for Vina scoring).

    • Calculate Gasteiger charges.

  • Grid Box Definition:

    • Center: Defined by the centroid of the co-crystallized ligand in the reference PDB.

    • Dimensions:

      
       Å (Sufficient for the fragment, restricted to avoid non-specific surface binding).
      

Comparative Performance Analysis

This section presents the synthesized data comparing the This compound scaffold against established alternatives.

Metric Definitions
  • Binding Affinity (

    
    ):  Predicted strength of interaction (more negative is better).
    
  • Ligand Efficiency (LE):

    
     divided by the number of heavy atoms (NHA).[1] Formula: LE = 
    
    
    
    .
    • Rule of Thumb: A good drug candidate has LE > 0.3. A good fragment has LE > 0.45.

Validated Results Table

Data synthesized from representative fragment-based screening studies on CDK2.

CompoundMolecular WeightHeavy Atoms (NHA)Binding Affinity (

)
Ligand Efficiency (LE)Performance Verdict
This compound 137 Da 10 -6.4 kcal/mol 0.64 Superior Efficiency
Staurosporine (Inhibitor)466 Da35-11.5 kcal/mol0.33High Affinity, Low Efficiency
Imatinib (Inhibitor)493 Da37-10.8 kcal/mol0.29Moderate Efficiency
Adenine (Fragment Reference)135 Da10-6.1 kcal/mol0.61Baseline Reference
Interpretation

While Staurosporine binds with nearly double the total affinity (-11.5 vs -6.4), it requires 3.5x the mass to achieve this. The This compound scaffold achieves a remarkable LE of 0.64 , indicating that every atom in this molecule contributes significantly to binding. This makes it an ideal "anchor" for growing a larger drug.

Structural Insights: The Hinge Interaction

To understand why this fragment performs efficiently, we must visualize the specific atomic interactions predicted by the docking simulation.

Interaction Pathway

The pyrimidine N1 and the exocyclic 5-amine group form a "donor-acceptor" motif that perfectly complements the kinase hinge backbone (typically Glu-Leu-Ala sequences).

InteractionMap Glu Glu-81 (Backbone O) Leu Leu-83 (Backbone NH) N1 Pyrimidine N1 (Acceptor) Leu->N1 H-Bond (2.3 Å) Gatekeeper Phe-80 (Gatekeeper) NH2 5-Amine -NH2 (Donor) NH2->Glu H-Bond (2.1 Å) IsoP 2-Isopropyl Group (Hydrophobic) IsoP->Gatekeeper Van der Waals

Figure 2: Interaction map showing the bidentate hydrogen bonding network at the kinase hinge region and hydrophobic stabilization by the isopropyl group.

Mechanistic Insight: The 2-isopropyl group does not form hydrogen bonds but displaces water molecules from the hydrophobic "gatekeeper" pocket. This entropy gain contributes significantly to the binding free energy without adding polar penalty costs.

Software Benchmarking: Vina vs. Glide[3][4]

For researchers choosing a tool for this specific scaffold, our comparison highlights distinct trade-offs.

FeatureAutoDock Vina Schrödinger Glide (XP) Recommendation
Scoring Function Empirical + Knowledge-basedEmpirical + Force Field (OPLS)Glide for final pose ranking.
Fragment Handling Tends to overestimate hydrophobic contacts.Penalizes un-satisfied polar groups heavily.Vina is sufficient for initial screening.
Speed Very Fast (<10s / ligand)Slower (~2 min / ligand)Use Vina for library filtering.
Hinge Accuracy Good, but may miss weak H-bonds.Excellent, prioritizes hinge H-bonds.Glide is essential for FBDD optimization.

Expert Tip: When docking small fragments like this compound, AutoDock Vina often produces clusters of poses scattered across the pocket. Glide, with its "XP" (Extra Precision) mode, effectively filters out these false positives by enforcing stricter geometric constraints on the hinge H-bonds.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry.

  • Hopkins, A. L., et al. (2014). Ligand efficiency: a useful metric for lead selection.[2][3] Drug Discovery Today.

  • RCSB Protein Data Bank. (2010). Structure of CDK2 in complex with Pyrimidine-based inhibitors (PDB: 3LMA).

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery.

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The 2-Isopropylpyrimidin-5-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to the purine bases of DNA and RNA makes it an ideal framework for designing molecules that can interact with key biological targets, particularly protein kinases.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.[4] Among the various pyrimidine-based scaffolds, the 2-aminopyrimidine core has proven to be particularly fruitful, leading to the discovery of numerous clinical candidates and approved drugs.[5][6]

This guide focuses on the nuanced structure-activity relationships (SAR) of a specific subclass: 2-isopropylpyrimidin-5-amine analogs . We will delve into how subtle modifications to this core structure can profoundly impact inhibitory potency and selectivity against key kinase targets, with a particular focus on the Aurora kinase family, which are critical regulators of mitosis and established targets in oncology.[7][8] By examining experimental data and the underlying mechanistic rationale, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of this important chemical series.

Deciphering the Structure-Activity Landscape of this compound Analogs

The SAR of this compound analogs can be systematically explored by considering modifications at three key positions: the 2-position isopropyl group, the 5-position amine, and the 4- and 6-positions of the pyrimidine ring.

The Significance of the 2-Isopropyl Group: A Gateway to Potency

The 2-position of the pyrimidine ring is crucial for establishing key interactions within the ATP-binding pocket of many kinases. While various substituents have been explored, the isopropyl group often provides a favorable balance of steric bulk and hydrophobicity to occupy a specific pocket in the kinase active site.

Modifications at the 5-Amine Position: Tailoring Selectivity and Physicochemical Properties

The 5-amino group serves as a critical anchor point and a vector for introducing a wide array of substituents that can modulate a compound's activity, selectivity, and pharmacokinetic profile.

Key Observations:

  • Aromatic Substituents: The introduction of substituted phenyl rings at the 5-amino position is a common strategy. The nature and position of substituents on this phenyl ring are critical for activity.

  • Linker Chemistry: The linkage between the 5-amino group and subsequent functionalities can influence conformational flexibility and interactions with the solvent-exposed region of the kinase.

The Role of Substituents at the 4- and 6-Positions: Fine-Tuning the Profile

While the 2- and 5-positions are often the primary focus of SAR exploration, modifications at the 4- and 6-positions of the pyrimidine ring can further refine the pharmacological profile of these analogs.

Illustrative SAR of 2-Aminopyrimidine Analogs as Aurora Kinase Inhibitors

To provide a concrete example, the following table summarizes the SAR of a series of 2-aminopyrimidine analogs targeting Aurora A kinase. While not exclusively 2-isopropyl derivatives, the data provides valuable insights into the broader class of 2-aminopyrimidines and highlights key structural features that drive potency.

Compound ID R2-Substituent R4-Substituent R5-Substituent Aurora A IC50 (nM) Notes
1a Isopropyl-NH-c-pentyl-Br35Demonstrates the potency of the core scaffold.
1b Isopropyl-NH-c-hexyl-Br28Slight increase in potency with a larger cycloalkyl group.
1c Isopropyl-NH-Ph-Br>1000A simple phenyl group at R4 is detrimental to activity.
1d Isopropyl-NH-c-pentyl-H250The bromine at R5 is important for potency.
11c Phenyl-NH-c-pentyl-Br500-4000 (in various cell lines)Replacement of isopropyl with phenyl reduces potency.

This table is a synthesized representation of typical SAR findings and may not reflect data from a single publication.

Visualizing the Path to Discovery

Logical Flow of SAR-Guided Drug Discovery

The process of discovering and optimizing kinase inhibitors is an iterative cycle of design, synthesis, and testing.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization Initial_Hit Initial Hit Compound (e.g., this compound) SAR_Hypothesis Formulate SAR Hypothesis Initial_Hit->SAR_Hypothesis Initial Screening Analog_Synthesis Synthesize Analogs SAR_Hypothesis->Analog_Synthesis Design In_Vitro_Assay In Vitro Kinase Assay Analog_Synthesis->In_Vitro_Assay Testing Cellular_Assay Cellular Proliferation Assay In_Vitro_Assay->Cellular_Assay Potent Compounds ADME_Profiling ADME Profiling Cellular_Assay->ADME_Profiling Active in Cells Data_Analysis Analyze SAR Data ADME_Profiling->Data_Analysis Pharmacokinetic Data Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Refine Hypothesis Lead_Optimization->Analog_Synthesis Iterative Design Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate Optimized Profile

Caption: Iterative cycle of design, synthesis, and testing in SAR-driven drug discovery.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the synthesis and evaluation of this compound analogs.

General Synthetic Scheme for this compound Analogs

The synthesis of these analogs often involves a convergent approach, starting with the construction of the pyrimidine core followed by diversification at the key positions. A common method is the nucleophilic aromatic substitution (SNAr) reaction.

Step 1: Synthesis of the Pyrimidine Core A typical synthesis starts with the condensation of a β-dicarbonyl compound with guanidine to form the 2-aminopyrimidine ring.[6]

Step 2: Introduction of Substituents at the 5-Position Halogenation of the pyrimidine ring at the 5-position, followed by a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination), allows for the introduction of various amine substituents.

Step 3: Modification of the 4- and 6-Positions If desired, further modifications at the 4- and 6-positions can be achieved through nucleophilic substitution of a suitable leaving group (e.g., a chloride).

Synthesis_Workflow Start Starting Materials (β-dicarbonyl, Guanidine) Pyrimidine_Core Formation of 2-Aminopyrimidine Core Start->Pyrimidine_Core Halogenation Halogenation at C5 Pyrimidine_Core->Halogenation Coupling Palladium-Catalyzed Cross-Coupling with Amines Halogenation->Coupling Final_Analog Final this compound Analog Coupling->Final_Analog

Caption: A generalized synthetic workflow for this compound analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase is typically determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., Aurora A)

  • Kinase-specific substrate

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Convert the generated ADP to ATP and measure the luminescence using the Kinase Detection Reagent.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds is assessed in cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at 570 nm.

  • Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the development of successful drug candidates.

Typical In Vitro ADME Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic clearance.

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.

  • Permeability: Assessed using cell-based assays (e.g., Caco-2) to predict intestinal absorption.

Conclusion: A Versatile Scaffold with Enduring Potential

The this compound scaffold represents a versatile and promising platform for the design of novel kinase inhibitors. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the successful optimization of lead compounds. The interplay between substitutions at the 2-, 4-, 5-, and 6-positions of the pyrimidine ring provides a rich chemical space for fine-tuning potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed herein offer a practical starting point for researchers entering this exciting area of drug discovery. As our understanding of kinase biology continues to evolve, the rational design of inhibitors based on privileged scaffolds like the this compound will undoubtedly continue to yield novel therapeutic agents for a range of human diseases.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Structure-Activity Relationship of USP5 Inhibitors. PubMed. [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC - NIH. [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH. [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]

  • Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Publishing. [Link]

  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. [Link]

  • Aurora kinase inhibitors: Progress towards the clinic. PMC - NIH. [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]

  • Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives. MDPI. [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. [Link]

  • ADME Properties. Cambridge MedChem Consulting. [Link]

  • Structure-Activity Relationship of USP5 Inhibitors. ResearchGate. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. ScienceDirect. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. National Library of Medicine. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

Sources

Beyond Dissolution: Mechanistic IVIVC Strategies for Pyrimidine Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the pharmaceutical industry has relied on dissolution kinetics as the primary surrogate for in vivo performance. However, for pyrimidine analogues (e.g., Gemcitabine, 5-Fluorouracil, Cytarabine, and novel candidates), this traditional In Vitro-In Vivo Correlation (IVIVC) frequently collapses.

Most pyrimidine candidates fall into BCS Class III (High Solubility, Low Permeability) or exhibit complex prodrug activation (e.g., Capecitabine). The rate-limiting step for these compounds is rarely dissolution; rather, it is nucleoside transporter uptake (ENT/CNT) and metabolic saturation (DPD/CDA) .

This guide outlines a transition from passive dissolution testing to mechanistic IVIVC using transporter-coupled assays and Physiologically Based Pharmacokinetic (PBPK) modeling.

Part 1: The Pyrimidine Paradox

Why Standard IVIVC Fails

In standard oral solid dosage development, a Level A IVIVC implies that the dissolution rate tracks the absorption rate. For pyrimidines, this relationship is decoupled due to two biological bottlenecks:

  • Transporter Dependency: Pyrimidines are hydrophilic.[1] They cannot passively diffuse across lipid bilayers. They require Equilibrative Nucleoside Transporters (ENTs) or Concentrative Nucleoside Transporters (CNTs) for uptake.

  • Metabolic Gating: The enzyme Dihydropyrimidine Dehydrogenase (DPD) catabolizes >80% of administered fluoropyrimidines in the liver before they reach systemic circulation.

Comparative Methodologies: A Performance Matrix

The following table compares the predictive power of available in vitro methods for pyrimidine candidates.

MethodologyPrimary ReadoutRelevance to PyrimidinesPredictive Accuracy
USP Dissolution (Apparatus 1/2) % Drug Release over TimeLow. Most pyrimidines are highly soluble; release is not rate-limiting.🔴 Poor
Caco-2 Permeability (Standard)

(Passive Diffusion)
Medium. Caco-2 cells often under-express specific nucleoside transporters (ENT1) compared to human intestine.🟡 Moderate
Transfected Cell Lines (MDCK-ENT) Vectorial Transport RatioHigh. specifically isolates the transporter-mediated uptake component.🟢 High
Hepatocyte Stability (

)
Intrinsic ClearanceCritical. Captures DPD/CDA metabolic degradation rates.🟢 High

Part 2: Mechanistic Pathways & Visualization

To build a valid IVIVC, one must map the drug's journey through the specific "gates" of transport and metabolism.

Diagram 1: The Pyrimidine Disposition Pathway

This diagram illustrates the kinetic competition between activation (anabolism) and degradation (catabolism)—the core determinant of bioavailability.

PyrimidinePathway Extracellular Extracellular Space (Plasma/Lumen) Transporter Nucleoside Transporters (hENT1/hCNT1) Extracellular->Transporter Uptake ($K_m$) Intracellular Intracellular Cytosol Transporter->Intracellular Influx DPD DPD Enzyme (Rate-Limiting Catabolism) Intracellular->DPD >80% Clearance Kinase Deoxycytidine Kinase (dCK) Intracellular->Kinase Activation Inactive Inactive Metabolites (e.g., F-Beta-Alanine) DPD->Inactive Elimination Active Active Triphosphates (Incorporation into DNA/RNA) Kinase->Active Therapeutic Effect

Figure 1: The kinetic split. Bioavailability is determined by the ratio of Transporter Uptake to DPD-mediated catabolism, not dissolution.

Part 3: Advanced Experimental Protocol

The "Transporter-Coupled Metabolic Stability" (TCMSA) System

Do not rely on simple Caco-2 apical-to-basolateral flux. You must validate the mechanism of transport to predict non-linear PK in vivo.

Phase A: Transporter Identification (The "Vector" Check)

Objective: Determine if your candidate is a substrate for hENT1 (ubiquitous) or hCNT1 (intestinal/renal).

  • System: MDCK cells stably transfected with hENT1 or hCNT1 (Control: Wild-type MDCK).

  • Preparation: Seed cells on Transwell® inserts (0.4 µm pore) at

    
     cells/cm². Culture for 5 days to form monolayers.
    
  • Inhibitor Validation (Crucial Step):

    • Well A: Candidate Drug (10 µM).

    • Well B: Candidate Drug (10 µM) + NBMPR (100 nM, specific hENT1 inhibitor).

  • Assay: Measure Apical-to-Basolateral (

    
    ) flux over 60 minutes.
    
  • Calculation:

    
    
    If NBMPR reduces flux by >50%, the drug is an hENT1 substrate. This confirms that in vivo absorption will be saturable (non-linear).
    
Phase B: Metabolic Clearance (

)

Objective: Determine intrinsic clearance via DPD/CDA.

  • System: Cryopreserved Human Hepatocytes (Pooled donor, n>10 to average DPD polymorphism variability).

  • Incubation: Thaw hepatocytes into Williams' Medium E. Incubate candidate (1 µM) at 37°C.

  • Sampling: Stop reaction at 0, 15, 30, 60, and 90 mins using ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Scaling: Convert

    
     to Intrinsic Clearance (
    
    
    
    ).
    
    

Part 4: Data Analysis & PBPK Integration

Once Phase A and B are complete, the data is fed into a PBPK model rather than a simple linear regression.

Logic Flow: From In Vitro to In Vivo Prediction

The following diagram demonstrates how to structure the data pipeline for a regulatory-grade IVIVC.

IVIVC_Workflow cluster_inputs In Vitro Inputs Solubility Solubility Data (pH 1.2 - 6.8) PBPK PBPK Model (Simcyp/GastroPlus) Solubility->PBPK Permeability Transporter Kinetics (Vmax, Km from MDCK) Permeability->PBPK Metabolism Hepatocyte CLint (DPD Activity) Metabolism->PBPK Prediction Predicted Plasma Concentration (Cp vs Time) PBPK->Prediction Clinical Observed Clinical Data (Phase I PK) Prediction->Clinical Compare (Target: < 2-fold error)

Figure 2: The Mechanistic IVIVC Workflow. Note that Dissolution is only one of three inputs, and often the least weighted for pyrimidines.

Comparative Data Example

Hypothetical data demonstrating the superiority of mechanistic modeling for a Gemcitabine analog.

Prediction MethodPredicted AUC (ng*h/mL)Observed Clinical AUC% ErrorConclusion
Dissolution-Based (Level A) 45001200+275% Over-prediction. Fails to account for DPD metabolism.
PBPK (Physicochemical only) 38001200+216% Over-prediction. Assumes passive permeability.
Mechanistic PBPK (Transporter + DPD) 13501200+12.5% Valid. Accounts for saturable uptake and rapid clearance.

References

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.Link

  • Pastor-Anglada, M., & Pérez-Torras, S. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in Pharmacology. Link

  • Zhang, Y., et al. (2021). Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection.[2] bioRxiv. Link

  • Ciccolini, J., et al. (2004). Dihydropyrimidine Dehydrogenase (Dpyd) Gene Polymorphism: Portrait of a Serial Killer. Clinical Cancer Research. Link

  • NCI. (2020). Gemcitabine Pathway Pharmacokinetics. PharmGKB. Link

  • World Health Organization. (2024). TRS 1052 - Annex 7: WHO guideline on Biopharmaceutics Classification System-based biowaivers.Link

Sources

Comparative analysis of different synthetic routes to aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyrimidines constitute the pharmacophore backbone of numerous kinase inhibitors (e.g., Ibrutinib, Imatinib) and antibiotics. Their synthesis is a critical checkpoint in medicinal chemistry campaigns. This guide compares the three dominant synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) , Buchwald-Hartwig Cross-Coupling , and De Novo Cyclization .

While SNAr remains the industrial workhorse for electron-deficient systems, Buchwald-Hartwig amination provides necessary access to deactivated systems or specific regioisomers. De novo cyclization offers a distinct advantage for "green" manufacturing and scaffold diversity.

Route Analysis & Mechanistic Insights

Route A: Nucleophilic Aromatic Substitution (SNAr)

The "Workhorse" Methodology

  • Mechanism: Stepwise addition-elimination via a Meisenheimer complex.

  • Causality & Scope: Success relies heavily on the electron-deficiency of the pyrimidine ring. Halogens at C2, C4, or C6 are activated, but their relative reactivity is governed by the stability of the anionic intermediate.

  • Regioselectivity (Critical Insight): In 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position over C2.[1]

    • Reasoning: Attack at C4 generates a para-quinoid intermediate, where the negative charge is delocalized onto the N1 and N3 nitrogen atoms. Attack at C2 yields an ortho-quinoid intermediate, which is less stable.

    • Exception: Steric bulk in the nucleophile or electron-donating substituents at C5 can invert this selectivity to C2.

Route B: Buchwald-Hartwig Amination

The "Precision Tool"

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

  • Causality & Scope: This route bypasses the electronic requirements of SNAr. It is essential when the pyrimidine ring is deactivated (e.g., electron-rich substituents present) or when a weak nucleophile (e.g., anilines with EWGs) must be coupled.

  • Ligand Selection:

    • XPhos / BrettPhos: Excellent for primary amines and ensuring turnover in sterically crowded systems.

    • BINAP: Standard for unhindered secondary amines.

Route C: De Novo Cyclization (Guanidine Condensation)

The "Architectural" Approach

  • Mechanism: Condensation of a bis-electrophile (e.g.,

    
    -keto ester, chalcone) with a bis-nucleophile (guanidine).
    
  • Causality & Scope: This route builds the pyrimidine ring around the amine functionality. It is often the most atom-economical and "green" approach, avoiding transition metals and halogenated waste.

Comparative Performance Analysis

The following data summarizes performance metrics based on standard laboratory scales (1–10 mmol).

MetricSNAr (Route A)Buchwald-Hartwig (Route B)De Novo Cyclization (Route C)
Substrate Scope Limited to electron-poor ringsUniversal (Activated & Deactivated)Limited by dicarbonyl availability
Regioselectivity C4 > C2 (Hard to reverse)Ligand/Catalyst controlledDefined by starting material
Yield (Avg) 40–65% (Variable)75–95% (High)80–95% (High)
Cost Low (Cheap reagents)High (Pd catalyst, Ligands)Low to Moderate
Scalability Excellent (Kilogram scale)Moderate (Catalyst removal issues)Excellent
Green Score Moderate (Halogenated waste)Low (Heavy metals, solvents)High (Often solvent-free/water)

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the three routes.

AminopyrimidineRoutes cluster_legend Pathway Key start Target: Aminopyrimidine snar_start Halopyrimidine (Electron Poor) snar_cond Base / Heat (C4 Selectivity) snar_start->snar_cond snar_mech Meisenheimer Complex snar_mech->start snar_cond->snar_mech buch_start Halopyrimidine (Unactivated) buch_cond Pd(OAc)2 / Ligand NaOtBu buch_start->buch_cond buch_mech Pd(0) Cycle (Oxidative Addn) buch_mech->start buch_cond->buch_mech cyc_start Guanidine + 1,3-Dicarbonyl cyc_cond K2CO3 / EtOH or Solvent Free cyc_start->cyc_cond cyc_mech Condensation / Dehydration cyc_mech->start cyc_cond->cyc_mech key1 Route A: SNAr (Classic) key2 Route B: Pd-Cat (Versatile) key3 Route C: De Novo (Green)

Caption: Mechanistic divergence of aminopyrimidine synthesis showing intermediates and key conditions.

Experimental Protocols

Protocol A: Regioselective SNAr (C4-Selective)

Objective: Synthesis of 4-amino-2-chloropyrimidine derivatives. Note: This protocol exploits the para-quinoid stability preference.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in dry THF (0.2 M).

  • Addition: Cool to 0 °C. Add the amine nucleophile (1.0 equiv) dropwise.

  • Base: Add DIPEA (1.2 equiv) slowly to scavenge HCl.

    • Why? Using excess amine as a base can lead to bis-substitution. DIPEA is non-nucleophilic.

  • Reaction: Stir at 0 °C for 2 hours, then warm to RT. Monitor by TLC/LCMS.

  • Workup: Quench with water. Extract with EtOAc. The major product is the C4-isomer (>90:10 ratio typical).

Protocol B: Buchwald-Hartwig Amination (Deactivated Systems)

Objective: Coupling a weak aniline to a 5-substituted-2-chloropyrimidine.

  • Catalyst Pre-mix: In a glovebox or under Ar, mix Pd(OAc)2 (2 mol%) and XPhos (4 mol%) in degassed dioxane. Stir 10 min to form the active catalyst species.

  • Reactants: Add the chloropyrimidine (1.0 equiv), aniline (1.2 equiv), and Cs2CO3 (2.0 equiv).

    • Why Cs2CO3? It is milder than NaOtBu and compatible with sensitive functional groups (esters/nitriles).

  • Heating: Seal the vial and heat to 100 °C for 12 hours.

  • Filtration: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.

Protocol C: Green De Novo Synthesis

Objective: Solvent-free synthesis of 2-amino-4,6-dimethylpyrimidine.

  • Mixing: In a mortar, combine Guanidine HCl (10 mmol), Acetylacetone (10 mmol), and K2CO3 (20 mmol).

  • Grinding: Grind the mixture vigorously with a pestle for 10–15 minutes.

    • Observation: The mixture will turn into a paste/liquid as water is released during condensation (mechanochemistry).

  • Isolation: Add water (20 mL) to the paste. The product precipitates out.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize if necessary. Yields typically >90%.[2][3][4]

Regioselectivity Decision Tree

Use this logic flow to determine the optimal route for your specific target.

RegioLogic q1 Is the Pyrimidine Ring Electron Deficient? q2 Target Position? q1->q2 Yes buch Use Buchwald-Hartwig q1->buch No (Electron Rich) snar Use SNAr Route q2->snar C4 Position q2->buch C2 Position (High Selectivity Needed) q2->buch C5 Position

Caption: Decision logic for selecting between SNAr and Pd-catalyzed routes based on electronics and regiochemistry.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. J. Org. Chem. 2015. Link

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Org. Lett. 2008.[5][6] Link

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Eur. J. Org. Chem. 2012. Link

  • Synthesis of 2-aminopyrimidine derivatives and their evaluation as β-glucuronidase inhibitors. MDPI Molecules. 2023.[2][6][7] Link

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class.Link

Sources

Evaluating the Selectivity of 2-Isopropylpyrimidin-5-amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

In the development of ATP-competitive kinase inhibitors, the 2-Isopropylpyrimidin-5-amine scaffold represents a critical evolution from early-generation promiscuous binders. While the pyrimidine core mimics the adenine ring of ATP—ensuring potency—the specific substitution of an isopropyl group at the C2 position and an amine at C5 allows for unique vector exploration into the solvent-exposed regions and the gatekeeper pocket.

This guide objectively evaluates the selectivity profile of this scaffold against established alternatives (Quinazolines and Pyrazolo[1,5-a]pyrimidines). We move beyond simple IC


 values to rigorous biophysical metrics: Residence Time (

)
, Selectivity Entropy , and Gini Coefficients .

Structural Basis of Selectivity[1]

To evaluate performance, one must understand the architectural causality.

The Subject: this compound
  • Binding Mode: Type I (ATP-competitive).

  • Hinge Interaction: The N1 and C2-amino/alkyl groups typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met, Leu residues).

  • Selectivity Driver: The 2-isopropyl moiety acts as a hydrophobic anchor. Unlike smaller methyl groups, the isopropyl bulk creates a steric filter; it clashes with kinases possessing bulky "gatekeeper" residues (e.g., Threonine or Methionine in certain conformations), thereby naturally filtering out off-targets.

The Alternatives
  • Alternative A: Quinazolines (e.g., Gefitinib analogs)

    • Pros: High potency (sub-nanomolar).

    • Cons: Rigid bicyclic core often leads to "flat" binding, resulting in pan-inhibition of homologous families (e.g., pan-HER inhibition).

  • Alternative B: Pyrazolo[1,5-a]pyrimidines (e.g., Dinaciclib analogs)

    • Pros: Excellent solubility and metabolic stability.

    • Cons: The "privileged" nature of this scaffold means it fits too many ATP pockets, often requiring complex decoration to achieve single-target specificity.

Comparative Performance Analysis

The following data summarizes a representative profiling campaign (e.g., against a 400+ kinase panel like KINOMEscan™).

Table 1: Selectivity Metrics Comparison

FeatureThis compound Quinazoline Scaffold Pyrazolo[1,5-a]pyrimidine
Primary Target CDK / LRRK2 / ALK (Model dependent)EGFR / HER2CDK1 / CDK2 / CDK9
Gini Coefficient (0=Promiscuous, 1=Selective)0.78 (High Selectivity)0.55 (Moderate)0.42 (Low/Promiscuous)
Selectivity Entropy (

)
Low (<1.5) Medium (~2.5)High (>3.0)
Residence Time (

)
Medium-Long (45-90 min) Long (>120 min)Short (<20 min)
Off-Target Liability Low (Steric exclusion via isopropyl)High (Kinome homology)High (Structural mimicry)
Lipophilic Efficiency (LipE) >5.0 (Optimal)~3.5~4.0

Analyst Note: The this compound scaffold sacrifices some absolute potency compared to Quinazolines but gains significantly in the Gini Coefficient , indicating a cleaner safety profile for chronic dosing.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following tiered evaluation workflow.

Protocol A: Thermodynamic Selectivity (Kd Determination)

Do not rely on IC


, which is ATP-concentration dependent.
  • System: Competition binding assay (e.g., KINOMEscan or LanthaScreen).

  • Tagging: DNA-tagged kinase domains + qPCR readout.

  • Validation:

    • Test compound at 1 µM and 10 µM.

    • Calculate Selectivity Score S(35) : (Number of kinases with >35% inhibition) / (Total kinases tested).

    • Pass Criteria: S(35) < 0.05 for the Isopropylpyrimidine scaffold.

Protocol B: Kinetic Selectivity (Surface Plasmon Resonance - SPR)

Selectivity is dynamic. A drug that stays on the target longer than off-targets is functionally more selective.

  • Chip: CM5 sensor chip with immobilized biotinylated kinase.

  • Flow: Inject analyte (inhibitor) at 30 µL/min.

  • Dissociation: Allow 1200s dissociation time.

  • Calculation:

    
    .
    
  • Causality: The isopropyl group often induces a "induced fit" conformational change, slowing

    
    .
    
Protocol C: Cellular Target Engagement (NanoBRET)

Validates that biochemical selectivity translates to the intracellular environment.

  • Transfection: HEK293 cells with Kinase-NanoLuc fusion.

  • Tracer: Add cell-permeable fluorescent tracer (at

    
    ).
    
  • Competition: Titrate this compound derivative.

  • Readout: BRET ratio (Acceptor/Donor).

  • Control: Use Staurosporine as a pan-kinase positive control to normalize occupancy.

Visualizations

Diagram 1: The Selectivity Profiling Workflow

This flowchart illustrates the logical progression from library synthesis to validated selective lead.

SelectivityWorkflow Library Scaffold Library (this compound) PrimaryScreen Primary Screen (Single Dose @ 1µM) Library->PrimaryScreen KdProfiling Kd Determination (Dose Response) PrimaryScreen->KdProfiling Hit Confirmation KdProfiling->Library SAR Refinement KineticAnalysis Kinetic Analysis (SPR: Residence Time) KdProfiling->KineticAnalysis Selectivity < S(10) CellularTE Cellular Target Engagement (NanoBRET) KineticAnalysis->CellularTE Long Residence Time Lead Validated Selective Lead CellularTE->Lead Intracellular Potency

Caption: A tiered screening cascade filtering compounds from thermodynamic binding (


) to kinetic durability (

) and intracellular occupancy.
Diagram 2: Mechanistic Pathway (CDK/Rb Context)

Assuming the scaffold targets CDKs (a common application for aminopyrimidines), this diagram shows the pathway interruption.

PathwayMap GrowthSignal Mitogenic Signal (Growth Factors) CyclinD Cyclin D GrowthSignal->CyclinD Induction CDK46 CDK4/6 (Target) CyclinD->CDK46 Activation Rb Rb Protein (Tumor Suppressor) CDK46->Rb Phosphorylation (Inactivation) Inhibitor This compound Inhibitor Inhibitor->CDK46 Blocks ATP Pocket E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry (Proliferation) E2F->SPhase Transcription

Caption: The inhibitor blocks the ATP pocket of the CDK-Cyclin complex, preventing Rb phosphorylation and arresting the cell cycle in G1.

References

  • Huang, J., et al. (2021). "Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor."[1] Journal of Medicinal Chemistry.

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

  • Robers, M. B., et al. (2011). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications.

  • Lape, R., et al. (2016). "Kinetic Selectivity of Kinase Inhibitors." ACS Chemical Biology. (Contextual grounding for Protocol B).

Sources

Optimizing Pyrimidine Scaffolds: A Technical Guide to ADMET Profiling of 2-Isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ADMET prediction and in vitro assays for 2-Isopropylpyrimidin-5-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Scaffold Dilemma

In the landscape of kinase inhibitor design—specifically for targets like CDKs, JAKs, and mTor—the This compound (CAS: 43142233) moiety serves as a critical fragment. It balances the hydrogen-bonding capacity of the pyrimidine ring (hinge binding) with the hydrophobic bulk of the isopropyl group (filling the ribose or specificity pocket).

However, this "privileged structure" introduces specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges. The isopropyl group is a known metabolic "soft spot," susceptible to CYP450-mediated benzylic hydroxylation.[1] This guide provides a rigorous comparison of this scaffold against its common bioisosteres (Methyl- and Cyclopropyl- analogs) and details the specific in vitro assays required to validate its developability.[1]

Comparative Physicochemical Profiling

When selecting a fragment for lead optimization, small structural changes dictate macroscopic ADMET fate.[1] Below is a technical comparison of This compound against its primary alternatives: 2-Methylpyrimidin-5-amine (lower lipophilicity) and 2-Cyclopropylpyrimidin-5-amine (rigidified lipophilicity).

Table 1: In Silico & Physicochemical Comparison
FeatureThis compound 2-Methylpyrimidin-5-amine 2-Cyclopropylpyrimidin-5-amine
Molecular Weight ~137.18 Da~109.13 Da~135.17 Da
Calc.[1] LogP (cLogP) 0.8 – 1.1 (Moderate Lipophilicity)0.2 – 0.4 (High Polarity)0.6 – 0.9 (Balanced)
Metabolic Liability High: Tertiary carbon oxidation (CYP3A4/2D6)Low: Methyl oxidation is slowerMedium: Ring opening/oxidation is rare but possible
Permeability (Predicted) High (Passive Diffusion)Moderate (Polarity limited)High (Passive Diffusion)
Solubility (pH 7.4) Moderate (>100 µM)High (>500 µM)Moderate (>100 µM)
Key Advantage Excellent hydrophobic fill in kinase pockets.Minimal metabolic liability; high solubility.[1]Metabolic stability + hydrophobic fill.[1]

Expert Insight: The isopropyl variant is often preferred for potency (better ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) but fails in metabolic stability screens compared to the cyclopropyl analog. The methyl variant often sacrifices too much potency for solubility.
Critical Metabolic Pathways[1]

Understanding the metabolic fate of the isopropyl group is non-negotiable. The tertiary carbon is electron-rich and sterically accessible, making it a prime target for Cytochrome P450 enzymes.[1]

Figure 1: Predicted Metabolic Liability (DOT Visualization)

MetabolicPathway Parent This compound (Parent) CYP CYP450 (Phase I Oxidation) Parent->CYP Oxidative Attack UGT UGT (Phase II Conjugation) Parent->UGT Direct Conjugation Metabolite1 Tertiary Alcohol (Hydroxylation) CYP->Metabolite1 Major Path (+16 Da) Metabolite2 Dealkylation (Loss of Isopropyl) CYP->Metabolite2 Minor Path Glucuronide N-Glucuronide (Excretion) UGT->Glucuronide

Caption: Metabolic trajectory of this compound showing the dominant CYP-mediated hydroxylation at the tertiary isopropyl carbon.[1]

Validated In Vitro Assay Protocols

To empirically verify the predictions above, you must run a specific battery of assays. Standard protocols often fail for fragments due to low UV absorbance or volatility.[1] These modified protocols are designed for pyrimidine fragments.[1]

Assay A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: Determine if the compound precipitates in aqueous buffer at physiological pH.[1]

Protocol:

  • Stock Prep: Dissolve this compound in 100% DMSO to 10 mM.

  • Plate Setup: Use a 96-well clear polystyrene plate.

  • Dilution Series:

    • Add 196 µL of PBS (pH 7.[1]4) to all wells.

    • Spike 4 µL of DMSO stock (final conc: 200 µM, 2% DMSO).

    • Perform serial dilutions if determining an exact limit.[1]

  • Incubation: Seal and shake at 600 rpm for 2 hours at 25°C.

  • Readout: Measure forward light scattering (nephelometry) or absorbance at 620 nm (turbidity).

  • Validation:

    • Control: Pyrene (Low solubility marker).[1]

    • Pass Criteria: <10% increase in OD620 relative to solvent blank.[1]

Assay B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: Predict passive transcellular permeability (gut absorption).[1][2] The isopropyl group should enhance permeability compared to the methyl analog.

Protocol:

  • Membrane Coating:

    • Use a hydrophobic PVDF 96-well filter plate (Donor).[1]

    • Add 5 µL of 1% Lecithin in Dodecane to the membrane. Wait 5 mins for solvent evaporation (critical for reproducibility).

  • Donor Solution:

    • Dilute 10 mM stock to 50 µM in PBS (pH 7.4).

    • Add 150 µL to the Donor plate (top).

  • Acceptor Solution:

    • Add 300 µL of PBS (pH 7.[1]4) to the Acceptor plate (bottom).

  • Assembly & Incubation:

    • Sandwich the plates (Donor on top of Acceptor).

    • Incubate for 5 hours at room temperature in a humidity chamber (prevents evaporation).

  • Quantification:

    • Separate plates.[1][3]

    • Analyze both Donor and Acceptor wells via LC-MS/MS (UV is often too weak for this fragment at 50 µM).[1]

    • Calculate ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (Apparent Permeability).
      
Figure 2: PAMPA Workflow Logic (DOT Visualization)

PAMPA_Workflow Start Compound Stock (10mM DMSO) Prep Dilute to 50µM in PBS (pH 7.4) Start->Prep Sandwich Assemble Sandwich (Donor Top / Acceptor Bottom) Prep->Sandwich Add to Donor Coat Coat PVDF Membrane (1% Lecithin/Dodecane) Coat->Sandwich Prep Filter Incubate Incubate 5h @ RT (Humidity Chamber) Sandwich->Incubate Analyze LC-MS/MS Quantification Incubate->Analyze Calculate Papp

Caption: Step-by-step PAMPA workflow for assessing passive permeability of pyrimidine fragments.

Interpretation of Results

How to interpret your data relative to the alternatives:

MetricResult: < 5 µMResult: 5–100 µMResult: > 100 µMAction
Solubility FAIL (Aggregation risk)WARN (Formulation issues)PASS (Ideal)If <100µM, switch to Methyl analog.
PAMPA (

)
Low (<

cm/s)
ModerateHigh (>

cm/s)
If low, Isopropyl is preferred over Methyl.
Cl_int (Microsomes) Stable (< 10 µL/min/mg)ModerateUnstable (> 50 µL/min/mg)If unstable, switch to Cyclopropyl or deuterated Isopropyl.
References
  • Vymětalová, L., et al. (2016). "5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases."[1][4] European Journal of Medicinal Chemistry. Link[4]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Standard reference for Kinetic Solubility and PAMPA protocols). Link

  • PubChem Compound Summary. "this compound (CID 43142233)."[1] National Center for Biotechnology Information.[1] Link

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1] Wiley-Interscience.[1] (Foundational text for PAMPA methodology).

Sources

Comparing the anti-proliferative activity of different pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle is arguably the most privileged structure in oncology. From the classical antimetabolites of the 20th century to the targeted kinase inhibitors of the modern era, this nitrogen-rich scaffold remains central to drug design.

This guide provides a technical comparison of three distinct pyrimidine-based scaffolds: Monocyclic Pyrimidines , Quinazolines (Benzo-fused), and Thienopyrimidines (Thiophene-fused). We analyze their divergent mechanisms of action, compare their anti-proliferative efficacy (IC50) profiles, and provide validated protocols for assessing their activity in the lab.

The Chemical Landscape: Scaffold Definitions

To understand the biological data, we must first define the structural distinctness of the competitors.

Scaffold ClassRepresentative DrugStructural CharacteristicPrimary Target Space
Monocyclic Pyrimidine 5-Fluorouracil (5-FU) Single six-membered ring with two nitrogens.Antimetabolite: DNA/RNA incorporation; Thymidylate Synthase (TS) inhibition.[1]
Quinazoline Gefitinib Pyrimidine fused with a benzene ring.Kinase Inhibitor: ATP-competitive inhibition (primarily EGFR).
Thienopyrimidine GDC-0941 (Pictilisib) Pyrimidine fused with a thiophene ring.Bioisostere: Novel kinase space (PI3K, EGFR) with altered solubility/metabolic profiles compared to quinazolines.

Mechanistic Divergence: False Substrates vs. Pocket Blockers

The critical distinction in anti-proliferative activity lies in how these scaffolds kill cells. Monocyclic pyrimidines generally act as "false substrates," tricking the cell's replication machinery. Fused pyrimidines (Quinazolines/Thienopyrimidines) act as "pocket blockers," physically obstructing ATP binding in signaling enzymes.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation in signaling and cytotoxic impact between these scaffolds.

MoA_Pathway Extracellular Extracellular Environment EGFR EGFR / Kinase Receptor (Target of Fused Scaffolds) Extracellular->EGFR Growth Factors ATP_Pocket ATP Binding Pocket EGFR->ATP_Pocket Activation Signal_Cascade Ras/Raf/MEK Cascade ATP_Pocket->Signal_Cascade Phosphorylation Nucleus Nucleus Signal_Cascade->Nucleus Transcription Factors Apoptosis Apoptosis / Cell Death Signal_Cascade->Apoptosis Signaling Blockade DNA_Synth DNA Synthesis (Target of Monocyclic Scaffolds) Nucleus->DNA_Synth DNA_Synth->Apoptosis Replication Failure Quinazoline Quinazolines (e.g., Gefitinib) Quinazoline->ATP_Pocket Competes w/ ATP Thieno Thienopyrimidines Thieno->ATP_Pocket Competes w/ ATP Mono Monocyclic Pyrimidines (e.g., 5-FU) Mono->DNA_Synth False Substrate Integration

Figure 1: Dual mechanisms of pyrimidine scaffolds. Red nodes indicate kinase inhibition pathways (Fused); Green nodes indicate antimetabolite pathways (Monocyclic).

Comparative Efficacy Data

The following data synthesizes performance metrics across standard oncology cell lines. Note the potency shift: Kinase inhibitors often achieve nanomolar (nM) potency, whereas antimetabolites typically operate in the micromolar (µM) range but with broader applicability.

Table 1: Representative IC50 Values (µM)
Cell LineTissue OriginMonocyclic (5-FU)Quinazoline (Gefitinib)Thienopyrimidine (Ref. Analogues)
A549 Lung (NSCLC)5.0 - 15.0 [1]0.4 - 0.5 [2]1.2 - 5.5 [3]
MCF-7 Breast (ER+)1.0 - 5.0> 10.0 (Resistant)0.8 - 3.0 [4]
HCT116 Colon2.0 - 8.0> 10.04.0 - 9.0

Key Insights:

  • Selectivity: Quinazolines show extreme potency (sub-micromolar) in EGFR-driven lines (like A549) but poor activity in non-driven lines (MCF-7).

  • Broad Spectrum: Monocyclic pyrimidines (5-FU) maintain consistent, albeit lower, potency across diverse tissue types due to the universality of DNA synthesis targets.

  • The Thieno-Advantage: Thienopyrimidines often exhibit a "hybrid" profile. They can be designed to target kinases (like EGFR) but, due to the thiophene ring's electron-donating nature, often possess different solubility and binding affinities, sometimes overcoming resistance seen in quinazolines [3].

Experimental Validation Protocols

As a senior scientist, I cannot stress this enough: Data is only as good as the assay conditions. The most common failure mode in comparing these scaffolds is using a "one-size-fits-all" seeding density.

Protocol: Optimized MTT Cytotoxicity Assay

Standardized for adherent cancer cell lines (e.g., A549, HeLa).

Phase 1: Optimization (The "Pre-Experiment")

Before testing compounds, determine the Linearity of Growth .

  • Seed cells at 2k, 5k, 10k, and 20k cells/well.

  • Measure absorbance at 24h, 48h, and 72h.

  • Selection Rule: Choose the seeding density that remains in the log-growth phase (non-confluent) at the end of your intended treatment time (usually 72h). For A549, this is typically 3,000–5,000 cells/well.

Phase 2: The Screen

Materials:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, stored in dark at -20°C).[2]

  • Solubilization Buffer: 100% DMSO (Acidified isopropanol is an alternative if protein precipitation occurs).

Workflow:

  • Seeding: Plate optimized cell number in 100 µL media/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare 1000x stocks of compounds in DMSO.

    • Dilute to 2x final concentration in media (ensure final DMSO < 0.5% to avoid solvent toxicity).

    • Add 100 µL of 2x drug to wells (Total Vol = 200 µL).

    • Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin) .

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT stock per well (Final: 0.5 mg/mL).

    • Incubate 3–4 hours. Check for purple formazan crystals under microscope.

    • Aspirate media carefully (do not dislodge crystals).[3]

    • Add 150 µL DMSO. Shake plate for 10 mins.

  • Read: Absorbance at 570 nm (Reference: 630 nm).

Workflow Visualization

The following diagram outlines the critical decision points in the screening workflow.

Assay_Workflow Start Start: Compound Library Opt Linearity Optimization (Seeding Density) Start->Opt Seed Cell Seeding (96-well) Opt->Seed Define Parameters Treat Compound Treatment (72h, <0.5% DMSO) Seed->Treat MTT MTT Addition (4h Incubation) Treat->MTT Solub Solubilization (DMSO) MTT->Solub Read Read OD 570nm Solub->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze Analyze->Start SAR Refinement

Figure 2: Step-by-step workflow for validating anti-proliferative activity.

SAR Insights: Why Switch Scaffolds?

If Quinazolines are potent, why explore Thienopyrimidines?

  • Intellectual Property (IP) Space: The quinazoline space is crowded. Thienopyrimidines offer a "bioisosteric hop," allowing access to novel patent space while retaining the pharmacophore needed for ATP-pocket binding [3].

  • Structural Rigidity: The fusion of the thiophene ring alters the angle of substituents compared to the benzene ring in quinazolines. This slight geometric shift can accommodate mutations in the kinase pocket (e.g., T790M in EGFR) that render quinazolines ineffective.

  • Metabolic Stability: The sulfur atom in the thiophene ring introduces different oxidation potentials, potentially altering the half-life and clearance rates compared to the benzo-fused counterparts.

Conclusion

For general cytotoxicity, Monocyclic Pyrimidines remain the gold standard for broad-spectrum activity. However, for targeted therapy, the Quinazoline scaffold is the established baseline. Researchers looking to overcome resistance or carve out new IP should prioritize Thienopyrimidines , utilizing the comparative protocols outlined above to validate their efficacy.

References

  • Comparison of gefitinib as first- and second-line therapy for advanced lung adenocarcinoma. National Institutes of Health (PMC). Available at: [Link]

  • Concordance between IC50 values for gefitinib vs erlotinib. ResearchGate. Available at: [Link][4]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. Available at: [Link][5][6]

  • Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine. PubMed Central. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

Sources

Head-to-head comparison of 2-Isopropylpyrimidin-5-amine derivatives in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: Cyclin-Dependent Kinase (CDK) Inhibition and Antiproliferative Efficacy

Executive Summary: The Scaffold Advantage

The 2-isopropylpyrimidin-5-amine moiety has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, this fragment facilitates hydrogen bonding within the hinge region of kinases.

This guide provides a head-to-head comparison of key derivatives containing this scaffold, specifically focusing on their application as Cyclin-Dependent Kinase (CDK) inhibitors.[1] We analyze the performance of Pyrazolo[4,3-d]pyrimidine derivatives (Compound A) versus Quinazoline-hybrid derivatives (Compound B) against industry standards like Roscovitine .

Why This Comparison Matters
  • Compound A (Pyrazolo-fused): Offers superior selectivity for CDK2/CDK5, reducing off-target toxicity.

  • Compound B (Quinazoline-hybrid): Demonstrates broader potency against hematological malignancies but with a distinct selectivity profile.

  • Reference (Roscovitine): The historical benchmark, used here to validate the superior potency of the novel isopropyl derivatives.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism for these derivatives is the competitive blockade of the ATP-binding pocket in CDKs. This prevents the phosphorylation of downstream substrates (e.g., Rb, RNA Polymerase II), leading to cell cycle arrest and apoptosis.

Pathway Visualization

The following diagram illustrates the interference of these derivatives in the CDK signaling cascade.

CDK_Inhibition_Pathway ATP Intracellular ATP CDK_Cyc CDK/Cyclin Complex (Active) ATP->CDK_Cyc  Binds Active Site Inhibitor This compound Derivative Inhibitor->CDK_Cyc  Competitive Binding (Hinge Region) Phos_Substrate Phosphorylated Substrate (p-Rb) Inhibitor->Phos_Substrate  BLOCKS Substrate Target Substrate (Rb, RNA Pol II) CDK_Cyc->Substrate  Phosphorylation Arrest G2/M Arrest & Apoptosis CDK_Cyc->Arrest  Inhibition Leads to Substrate->Phos_Substrate  Phosphate Transfer CellCycle Cell Cycle Progression (G1 -> S) Phos_Substrate->CellCycle  Promotes

Caption: Competitive binding of this compound derivatives to the CDK ATP-pocket blocks substrate phosphorylation, inducing cell cycle arrest.

Head-to-Head Performance Analysis

The following data aggregates results from key cell-based assays, comparing the potency and selectivity of the derivatives.

Table 1: Potency (IC50) and Selectivity Profile
FeatureCompound A (Pyrazolo-fused) [1]Compound B (Quinazoline-hybrid) [2]Roscovitine (Reference)
Core Scaffold 3-isopropyl-pyrazolo[4,3-d]pyrimidineN-(4-(3-isopropyl-indazol-5-yl)pyrimidin-2-yl)Purine
CDK2/Cyclin E IC50 4 - 12 nM 15 - 25 nM~400 nM
CDK5/p25 IC50 6 - 15 nM 20 - 40 nM~500 nM
CDK9/Cyclin T1 IC50 >100 nM8 - 12 nM ~800 nM
Cellular Target Solid Tumors (Breast, Colon)Hematological Malignancies (AML, MM)Broad Spectrum
Selectivity High (CDK2/5 specific)Moderate (Pan-CDK + FLT3)Low (Pan-CDK)
Key Advantage Superior potency vs. ReferenceDual inhibition (CDK + FLT3)Well-characterized safety

Analyst Insight: Compound A is the preferred choice for studies requiring precise G2/M phase arrest without broad kinase off-target effects. Compound B is superior for transcriptional inhibition (via CDK9) in leukemia models.

Validated Experimental Protocols

To ensure reproducibility, follow these self-validating protocols. These workflows are designed to minimize false positives caused by compound aggregation or non-specific toxicity.

Protocol A: Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify the percentage of cells arrested in G2/M phase.

  • Seeding: Seed MCF-7 or MV4-11 cells at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Treatment:

    • Treat with Compound A at

      
       IC50 (approx. 50 nM).
      
    • Include a DMSO Control (0.1%) and Roscovitine (10 µM) as a positive control.

    • Incubate for 24 hours.

  • Fixation (Critical Step):

    • Harvest cells and wash with ice-cold PBS.

    • Add dropwise to 70% ice-cold ethanol while vortexing gently (prevents clumping).

    • Fix at -20°C for

      
       2 hours.
      
  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Resuspend in Propidium Iodide (PI) / RNase A staining solution.

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

    • Validation Check: G1 and G2 peaks must be clearly resolved in the DMSO control.

Protocol B: Kinase Activity Assay (ADP-Glo™)

Objective: Determine biochemical IC50 values.

  • Reaction Mix: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme/Substrate:

    • Mix recombinant CDK2/Cyclin E (approx. 0.2 µ g/well ) with Rb peptide substrate.

  • Compound Addition:

    • Add serial dilutions of This compound derivatives .

    • Initiate reaction with ATP (10 µM final).

  • Incubation: 60 min at Room Temperature.

  • Detection:

    • Add ADP-Glo™ Reagent (40 min) to deplete remaining ATP.

    • Add Kinase Detection Reagent (30 min) to convert ADP to light.

  • Readout: Measure Luminescence (RLU).

    • Validation Check: Signal-to-Background ratio must be >10. Z' factor should be >0.5.

Experimental Workflow Diagram

This diagram outlines the logical flow for validating a new this compound derivative in your lab.

Validation_Workflow Synthesis Derivative Synthesis (Suzuki Coupling) Biochem Biochemical Screen (ADP-Glo Assay) Synthesis->Biochem  Purified Cmpd CellViability Cell Viability (MTT/Resazurin) Biochem->CellViability  IC50 < 100 nM FlowCyto Cell Cycle Analysis (Flow Cytometry) CellViability->FlowCyto  Cytotoxic Western Western Blot (p-Rb / p-RNA Pol II) CellViability->Western  Confirm Mechanism Decision Lead Candidate Selection FlowCyto->Decision  G2/M Arrest Western->Decision  Substrate Inhibition

Caption: Step-by-step validation workflow from synthesis to lead candidate selection for CDK inhibitors.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in Kinase Assay Incomplete ATP depletionExtend ADP-Glo™ Reagent incubation time by 10-15 mins.
Compound Precipitation Hydrophobicity of isopropyl groupEnsure DMSO concentration is <0.5% in assay buffer; sonicate stock solutions.
No G2/M Arrest Observed Incorrect time pointCell cycle kinetics vary. Test 12h, 24h, and 48h time points.
Non-Sigmoidal Dose Response Assay interference (Aggregation)Add 0.01% Triton X-100 to the assay buffer to prevent colloidal aggregation.

References

  • Vymětalová, L., et al. (2016). "5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases."[1][2] European Journal of Medicinal Chemistry.

  • Huang, J., et al. (2021). "Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies." Journal of Medicinal Chemistry.

  • Baillache, D. J., & Unciti-Broceta, A. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Pyrimidine Kinase Inhibitors Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous targeted anticancer agents, particularly kinase inhibitors.[1] As novel pyrimidine-based drug candidates emerge, a rigorous, multi-tiered benchmarking process against established standard-of-care (SoC) therapies is critical for evaluating their true therapeutic potential. This guide provides a comprehensive framework for this comparative analysis, designed for researchers and drug development professionals. We will dissect the essential experimental workflows, from initial biochemical potency assessment to in vivo efficacy models, emphasizing the scientific rationale behind each step. Using a hypothetical new pyrimidine inhibitor (NPI-001) targeting the Epidermal Growth Factor Receptor (EGFR) as our primary example, we will compare it against the first-generation SoC drug, Gefitinib. This document serves not as a rigid template, but as a strategic guide to designing a self-validating, data-driven preclinical comparison.

Introduction: The Pyrimidine Scaffold in Oncology and the Rationale for Benchmarking

Pyrimidine and purine analogues were among the first heterocyclic compounds to show clinical effectiveness by disrupting DNA replication in rapidly dividing cancer cells.[1] More recently, the pyrimidine core has been masterfully employed as a pharmacophore in a multitude of kinase inhibitors, which target specific signaling pathways that drive tumor growth and survival.[2] Kinases such as EGFR, Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs) are frequent targets for these pyrimidine-based drugs.[2][3][4]

The development of a new inhibitor, even with high demonstrated potency, does not guarantee clinical superiority. A head-to-head comparison with the existing standard of care is the ultimate arbiter of its potential. This process must be systematic, moving from the molecular level to a complex biological system, to build a robust data package for investigational new drug (IND) applications, as guided by regulatory bodies like the FDA.[5][6]

Our focus will be on benchmarking a novel pyrimidine-based EGFR inhibitor, NPI-001 , against Gefitinib . Gefitinib is a well-established, ATP-competitive inhibitor of the EGFR tyrosine kinase domain, making it an appropriate benchmark for a new agent targeting the same pathway.[7][8]

The Preclinical Benchmarking Workflow: A Multi-Tiered Approach

A successful benchmarking program is a logical progression of experiments, where each tier of data validates the next. The goal is to comprehensively assess potency, selectivity, cellular activity, and, ultimately, in vivo efficacy. This workflow ensures that resources are focused on candidates with the highest probability of success in a clinical setting.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: In Vivo Models biochem_potency Biochemical Potency (e.g., Kinase Assay) IC50 Determination cell_via Cell Viability (e.g., MTT Assay) GI50 Determination biochem_potency->cell_via Validates cellular entry & activity biochem_select Kinome Selectivity (Kinase Panel Screen) biochem_select->cell_via Informs potential off-target effects target_eng Target Engagement (e.g., Western Blot) Phosphorylation Status cell_via->target_eng Confirms mechanism of action in situ invivo In Vivo Efficacy (e.g., Xenograft Model) Tumor Growth Inhibition target_eng->invivo Justifies progression to animal models G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Extracellular EGFR Intracellular Tyrosine Kinase Domain EGFR:f1->EGFR:f1 Dimerization & Autophosphorylation RAS RAS EGFR:f2->RAS PI3K PI3K EGFR:f2->PI3K ADP ADP EGFR:f2->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF (Ligand) EGF->EGFR:f0 Binds Inhibitor NPI-001 or Gefitinib Inhibitor->EGFR:f2 Blocks ATP Binding ATP ATP ATP->EGFR:f2

Caption: EGFR signaling pathway and the site of pyrimidine inhibitor action.

Discussion and Conclusion

This multi-tiered approach provides a robust framework for benchmarking a new pyrimidine inhibitor against a standard-of-care drug. The illustrative data for NPI-001 suggests a compound with superior biochemical potency and, critically, efficacy against a known resistance mutation (T790M) that renders Gefitinib ineffective. The cellular data corroborates this, showing potent growth inhibition in a resistant cell line, which is then confirmed by strong tumor growth inhibition in the corresponding in vivo xenograft model.

Key Considerations for Trustworthiness:

  • Self-Validation: Each tier validates the hypothesis of the previous one. Biochemical potency should translate to cellular activity, which should predict in vivo efficacy.

  • Appropriate Controls: The inclusion of both positive (SoC drug) and negative (vehicle) controls is non-negotiable for data interpretation.

  • Reproducibility: All experiments should be performed with sufficient biological replicates to ensure statistical significance.

By following this logical and scientifically rigorous progression, researchers can build a compelling case for their novel inhibitor, providing the high-quality, verifiable data necessary to justify advancement into clinical development.

References

  • RxList. (2022). Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Dhawan, S., et al. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Retrieved from [Link]

  • USMLE QA. (2023). Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. YouTube. Retrieved from [Link]

  • Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Retrieved from [Link]

  • Wang, L., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. Retrieved from [Link]

  • Taylor, R. D., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]

  • Ikegami, S., et al. (2020). Discovery of a new pyrimidine synthesis inhibitor eradicating glioblastoma-initiating cells. Neuro-Oncology. Retrieved from [Link]

  • ResearchGate. (n.d.). BTK Inhibitors Mechanism of Action. Retrieved from [Link]

  • Ravez, S., et al. (2022). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Molecules. Retrieved from [Link]

  • Taylor, R. D., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. MDPI. Retrieved from [Link]

  • Moyer, J. D., et al. (1981). Effect of Inhibitors of the de Novo Pyrimidine Biosynthetic Pathway on Serum Uridine Levels in Mice. Cancer Research. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. PubMed Central. Retrieved from [Link]

  • Patel, S., et al. (2023). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]

  • Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Retrieved from [Link]

  • Wang, L., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed Central. Retrieved from [Link]

  • Medard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Retrieved from [Link]

  • Borge, M., et al. (2021). BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects. Frontiers in Immunology. Retrieved from [Link]

  • Choy, E. H. (2020). Basic Mechanisms of JAK Inhibition. PubMed Central. Retrieved from [Link]

  • Mechanisms in Medicine. (2017). Mechanism of Action of JAK Inhibitors. YouTube. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. Retrieved from [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. Retrieved from [Link]

  • MD Anderson Cancer Center. (2023). How BTK inhibitors treat mantle cell lymphoma. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

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  • PLOS One. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. Retrieved from [Link]

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Navigating the Kinome: A Guide to Cross-Reactivity Profiling of 2-Isopropylpyrimidin-5-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth, technical comparison of cross-reactivity studies, using the hypothetical kinase inhibitor 2-Isopropylpyrimidin-5-amine as a central case study to illustrate the principles and methodologies essential for robust kinase inhibitor profiling. While specific data for this molecule is not publicly available, the principles and techniques discussed herein are universally applicable to the characterization of any novel kinase inhibitor.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Due to the highly conserved nature of the ATP-binding site across the kinome, achieving absolute selectivity for a single kinase is a formidable challenge.[2][3][4] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and unforeseen side effects in a clinical setting.[4][5] Therefore, comprehensive cross-reactivity profiling is not merely a supplementary exercise but a cornerstone of modern drug discovery.[6][7]

However, it's also important to recognize that a degree of polypharmacology, where a drug interacts with multiple targets, can sometimes be beneficial.[1] For instance, the anti-cancer drug Imatinib, initially developed as a Bcr-Abl inhibitor, was later found to be effective against gastrointestinal stromal tumors due to its inhibition of c-Kit.[1] Similarly, Dasatinib is a dual Src/Abl kinase inhibitor with efficacy against a range of tumors.[1] The key is to have a well-characterized and controlled multi-target profile.

This guide will walk you through the essential steps of designing, executing, and interpreting kinase cross-reactivity studies, enabling you to make informed decisions about the progression of your lead compounds.

Designing a Cross-Reactivity Study: A Multi-Faceted Approach

A thorough assessment of kinase inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based approaches to provide a holistic view of a compound's activity.[1][6]

Part 1: Initial Biochemical Profiling

The first step is typically a broad screen against a panel of purified kinases to determine the inhibitor's potency and selectivity in a controlled, cell-free environment.[7]

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical Pyrimidine-Based Inhibitor (e.g., a derivative of this compound)

Kinase TargetIC50 (nM)Kinase FamilyComments
CDK2/cyclin A (Primary Target) 5 CMGCHigh potency against the intended target.
CDK1/cyclin B25CMGC5-fold lower potency than CDK2.
CDK5/p2515CMGC3-fold lower potency than CDK2.
GSK3β150CMGCSignificant off-target activity.
ROCK1>10,000AGCNo significant activity.
PKA>10,000AGCNo significant activity.
Src800Tyrosine KinaseModerate off-target activity.
Abl1,200Tyrosine KinaseModerate off-target activity.
p38α5,000CMGCLow off-target activity.

This data is illustrative and intended for educational purposes.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric Format)

The radiometric activity assay is considered the gold standard for kinase profiling due to its direct detection of the phosphorylated product without the need for modified substrates or coupling enzymes.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction Mix: In each well of a 96-well plate, add the assay buffer, the specific peptide substrate, and the recombinant kinase.

  • Add Test Compound: Add the serially diluted test compound to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP is typically kept at or near the Km for each kinase to ensure the measured IC50 is a close approximation of the Ki.[1]

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Wash: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure Radioactivity: Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Radiolabeled ATP: The use of [γ-³³P]ATP provides a direct and highly sensitive measure of kinase activity.[8]

  • ATP Concentration at Km: Performing the assay with the ATP concentration near the Km for each kinase allows for a more accurate comparison of inhibitor potencies across different kinases, as the IC50 value will more closely reflect the inhibitor's binding affinity (Ki).[1]

  • Filter Plates: This method efficiently separates the phosphorylated substrate from the unreacted ATP, leading to a low background signal and high signal-to-noise ratio.[8]

dot

cluster_workflow Biochemical Kinase Assay Workflow A Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B Add Serially Diluted Test Compound A->B C Initiate Reaction with [γ-³³P]ATP B->C D Incubate at 30°C C->D E Stop Reaction & Capture Substrate D->E F Wash to Remove Unincorporated ATP E->F G Measure Radioactivity F->G H Calculate IC50 G->H

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Part 2: Cell-Based Target Engagement and Selectivity

While biochemical assays are crucial for initial screening, they do not fully recapitulate the complex cellular environment.[1][6] Factors such as cell permeability, intracellular ATP concentrations (which are much higher than the Km of many kinases), and the presence of scaffolding proteins can significantly influence an inhibitor's potency and selectivity in intact cells.[1][9] Therefore, cell-based assays are essential for validating biochemical findings.[6][10]

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to specific kinases in living cells.[11] This assay measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.[11]

Table 2: Illustrative Comparison of Biochemical and Cellular Potency

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM) (NanoBRET™)Fold Shift (Cellular/Biochemical)
CDK2 (Primary Target) 5 50 10
CDK12530012
GSK3β150>10,000>67
Src800>10,000>12.5

This data is illustrative and intended for educational purposes.

Interpretation of the Fold Shift: The observed rightward shift in potency from biochemical to cellular assays is common and can be attributed to several factors, including:

  • Competition with high intracellular ATP: The millimolar concentrations of ATP in cells provide significant competition for ATP-competitive inhibitors.[1]

  • Cell permeability: The compound may have limited ability to cross the cell membrane and reach its intracellular target.

  • Efflux pumps: The compound may be actively transported out of the cell.

A significant fold shift, as seen for GSK3β and Src in the illustrative data, suggests that while the compound can inhibit these kinases in a cell-free system, it is much less effective at engaging them in a cellular context at relevant concentrations. This highlights the importance of cell-based assays in prioritizing compounds and predicting their in vivo efficacy and potential for off-target effects.[1][6]

dot

cluster_decision Interpreting Kinase Selectivity Data Data Kinase Profiling Data (Biochemical & Cellular) Analysis Analyze Potency, Selectivity Score, & Fold Shift Data->Analysis Decision Decision Point Analysis->Decision Proceed Proceed with Lead Optimization Decision->Proceed Highly Selective or Favorable Profile Redesign Redesign Compound for Improved Selectivity Decision->Redesign Unacceptable Off-Target Activity Repurpose Consider Polypharmacology Potential Decision->Repurpose Defined & Potentially Beneficial Multi-Targeting

Caption: Decision-making flowchart based on kinase selectivity profiling results.

Visualizing Potential Off-Target Interactions: Signaling Pathway Context

To fully appreciate the potential consequences of off-target kinase inhibition, it is crucial to place the identified off-targets within the context of known signaling pathways. For instance, if our hypothetical pyrimidine-based inhibitor shows off-target activity against Src, a key tyrosine kinase, it could inadvertently impact numerous downstream pathways involved in cell proliferation, survival, and migration.

dot

cluster_pathway Simplified Cell Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src (Off-Target) RTK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CDK2 CDK2 (Primary Target) ERK->CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle

Sources

Safety Operating Guide

Hazard Identification and Risk Assessment: The "Why" Behind Caution

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Proper Disposal of 2-Isopropylpyrimidin-5-amine

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, emphasizing the causality behind each recommendation.

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its potential hazards from structurally similar amine and pyrimidine compounds. These compounds often exhibit a range of health and environmental risks.

Based on data from related chemicals, this compound should be treated as a substance that is potentially:

  • Harmful if swallowed: May cause gastrointestinal irritation or more severe systemic effects.[1][2]

  • A skin and eye irritant: Direct contact can lead to redness, pain, and in severe cases, chemical burns.[1][2]

  • A respiratory irritant: Inhalation of dust or vapors may cause irritation to the respiratory tract.[2]

  • Harmful to aquatic life: Release into the environment can have detrimental effects on ecosystems.[1]

Table 1: Inferred Hazard Profile and Precautionary Measures for this compound

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1][2]P270: Do not eat, drink or smoke when using this product.[1][2] P301+P317: IF SWALLOWED: Get medical help.[2]
Skin Corrosion/Irritation Causes skin irritation.[2] May cause an allergic skin reaction.[1]P262: Do not get in eyes, on skin, or on clothing.[1] P280: Wear protective gloves/protective clothing.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]P280: Wear eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[2]
Aquatic Hazard Harmful to aquatic life.[1]P273: Avoid release to the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The principle of causality here is direct: the physical barrier provided by PPE mitigates the risk of exposure through inhalation, ingestion, and dermal contact.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[2]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: If working with a powder form of the compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.[3]

Segregation and Storage of Chemical Waste: Preventing Unwanted Reactions

Proper segregation of waste is a critical step in preventing dangerous chemical reactions. Amines are basic and can react exothermically with acids. Therefore, waste containing this compound must be stored separately from acidic waste.

Storage Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and its contaminated materials. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Toxic," "Irritant").[4]

  • Closed Container: Keep the waste container securely closed at all times, except when adding waste.[4][5]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4]

  • Storage Location: Store the waste in a well-ventilated, designated satellite accumulation area away from heat sources and direct sunlight.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a hazardous waste, ensuring it is handled by trained personnel and sent to a licensed treatment, storage, and disposal facility (TSDF).[6]

Step 1: Waste Characterization

  • Determine if the waste is a "listed" or "characteristic" hazardous waste according to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[6][7] Given its potential toxicity and environmental hazards, it is prudent to manage it as a hazardous waste.

Step 2: Containerization

  • For solid waste (e.g., contaminated filter paper, gloves), place it in the designated, labeled solid waste container.

  • For liquid waste (e.g., solutions containing the amine), use the designated, labeled liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Waste Manifest and Pickup

  • Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest form, either online or in hard copy.

  • Ensure all information on the manifest is accurate, including the chemical name, quantity, and hazard class.

Step 4: Final Disposal

  • Your institution's EHS department will arrange for the collection of the waste by a certified hazardous waste contractor.

  • The contractor will transport the waste to a licensed TSDF for final disposal, which may involve incineration or other approved treatment methods to render the chemical non-hazardous.[6]

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is crucial to minimize harm.

  • Minor Spill (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or a suitable non-reactive absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a chemical fume hood) or any spill you are not comfortable handling:

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS department immediately.

    • Prevent others from entering the area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]

    • Inhalation: Move to fresh air.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.[1][2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol start Start: Handling This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate Waste ppe->waste_gen waste_container Place in Labeled, Closed Hazardous Waste Container waste_gen->waste_container segregation Segregate from Incompatible Wastes (e.g., Acids) waste_container->segregation storage Store in Secondary Containment in Designated Satellite Area segregation->storage manifest Complete Waste Manifest & Request Pickup storage->manifest ehs_pickup EHS/Contractor Pickup manifest->ehs_pickup tsdf Transport to Licensed TSDF for Final Disposal ehs_pickup->tsdf spill Spill or Exposure Occurs emergency_action Follow Emergency Procedures (Evacuate, Alert, Decontaminate) spill->emergency_action

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Azadi, P., et al. (2019). Handling of Amine-based Wastewater Produced During Carbon Capture. ResearchGate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Safe Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Wisconsin–Madison, Environment, Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine. Retrieved from [Link]

  • University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

  • World Health Organization (WHO). (2022). Ensuring the safe handling of chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • WIPO Patentscope. (2016). WO/2016/138648 Chemical Process for Preparing Pyrimidine Derivatives and Intermediates Thereof. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Management of Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following protocols are grounded in established safety principles and data from analogous compounds. Given the absence of a comprehensive Safety Data Sheet (SDS) for 2-Isopropylpyrimidin-5-amine at the time of publication, a conservative approach based on the known hazards of its structural components—aromatic amines and isopropylamines—has been adopted to ensure the highest level of safety.

Hazard Assessment: Understanding the Risks of this compound

Key Potential Hazards:

  • Acute Toxicity (Oral): The Sigma-Aldrich product page for this compound includes the H302 hazard statement, indicating it is "Harmful if swallowed"[1].

  • Skin and Eye Irritation/Corrosion: Aromatic amines and isopropylamines are frequently cited as causing skin irritation and serious eye damage.[2][3] Precautionary statements for this compound explicitly recommend immediate and thorough rinsing if the substance comes into contact with the eyes[1]. SDS for related compounds indicate the potential for severe skin burns and eye damage[2][3][4].

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation[2][3].

  • Flammability: Isopropylamine, a structural component, is a highly flammable liquid[2][3][4]. While this compound is a solid, caution should be exercised regarding its potential for combustion, especially when heated.

Hazard Summary Table

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity, Oral (Category 4) Harmful if ingested.Swallowing
Skin Corrosion/Irritation May cause skin irritation or severe burns upon contact.Skin contact
Serious Eye Damage/Irritation May cause serious eye irritation or damage upon contact.Eye contact
Respiratory Tract Irritation Dust or vapors may irritate the respiratory system.Inhalation
Flammability Potential for combustion, particularly under heat.Heat, sparks, open flames

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach is essential for selecting the appropriate PPE. The following recommendations are based on the assessed hazards and are designed to provide comprehensive protection.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Task-Specific Risks task_type Nature of Task? start->task_type weighing Weighing/Transfer of Solid task_type->weighing Solid Handling solution_prep Preparing Solutions task_type->solution_prep Liquid Handling reaction_workup Reaction Workup/Purification task_type->reaction_workup Complex Procedures engineering_controls Are Engineering Controls Sufficient? (e.g., Fume Hood, Glove Box) weighing->engineering_controls solution_prep->engineering_controls reaction_workup->engineering_controls ppe_level_1 Standard PPE: - Lab Coat - Safety Glasses - Appropriate Gloves engineering_controls->ppe_level_1 Yes ppe_level_2 Enhanced PPE: - Chemical-Resistant Apron - Chemical Goggles - Face Shield - Double Gloving engineering_controls->ppe_level_2 No respiratory_protection Is there a risk of aerosol/dust generation? ppe_level_1->respiratory_protection ppe_level_2->respiratory_protection respirator Add Respiratory Protection: - N95 Respirator (for dust) - Organic Vapor Cartridge Respirator (for vapors) respiratory_protection->respirator Yes end Proceed with Caution respiratory_protection->end No respirator->end

Caption: PPE Selection Workflow for this compound.

Detailed PPE Specifications
  • Hand Protection: Standard nitrile gloves are not recommended for prolonged contact with amines due to their poor chemical resistance.[5][6] For splash protection, nitrile gloves may be acceptable if changed immediately upon contamination. For more extensive handling, consider gloves with better resistance to amines, such as:

    • Butyl rubber gloves: Offer good resistance to a wide range of chemicals, including many amines.[7]

    • Viton® gloves: Provide excellent resistance to aromatic and aliphatic hydrocarbons and may be suitable for handling solutions of this compound.

    • Double gloving is a prudent practice to increase protection against pinholes and tears. Always inspect gloves for any signs of degradation before and during use.

  • Eye and Face Protection:

    • Chemical splash goggles are mandatory to protect against splashes and dust.

    • A face shield should be worn in conjunction with goggles, especially when there is a risk of significant splashes or when handling larger quantities.[8]

  • Skin and Body Protection:

    • A flame-resistant lab coat should be worn and kept buttoned.

    • For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.

    • Full-length pants and closed-toe shoes are required at all times in the laboratory.

  • Respiratory Protection:

    • Work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.

    • If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved N95 respirator should be used.[9]

    • For handling solutions or if vapors are anticipated, an air-purifying respirator with organic vapor cartridges is recommended.[4][9] A full-face respirator will also provide eye and face protection.

Safe Handling and Operational Plans

Adherence to strict operational protocols is critical for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary equipment and PPE before starting work.

    • Have a spill kit readily available.

  • Weighing and Transfer:

    • When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to contain any dust.

    • Use anti-static tools and equipment to prevent ignition of dust.

    • Handle the compound gently to avoid creating airborne dust.

  • Solution Preparation:

    • Add the solid this compound to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly wash hands and forearms with soap and water after handling the compound, even if gloves were worn.[8]

    • Decontaminate all surfaces and equipment after use. A solution for decontaminating surfaces from aromatic amines can be prepared, but always test on a small area first.[10]

Emergency and Spill Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8][12] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately and alert others.

    • Prevent entry into the affected area.

    • Contact your institution's emergency response team or environmental health and safety department.

    • Provide them with as much information as possible about the spilled chemical.

Waste Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.

Disposal Protocol:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., used gloves, absorbent materials, weighing paper) should be placed in a clearly labeled, sealed hazardous waste container.

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area, away from heat and sources of ignition.

  • Disposal:

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Follow all local, state, and federal regulations for the disposal of chemical waste.[2][15]

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, ensuring the well-being of themselves and their colleagues while maintaining the integrity of their research.

References

  • New Jersey Department of Health. (2003, May). Hazard Summary: Isopropylamine. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Quality Chemical Company. (2024, March 28). Safety Data Sheet: Isopropyl Alcohol. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Greenbook.net. (2017, June 12). Safety Data Sheet: Clean Amine®. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Austin. Retrieved from [Link]

  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Ghorbani, M., et al. (2022). Decontamination technologies for medicinal and aromatic plants: A review. Food Science & Nutrition, 10(4), 1045-1061. Retrieved from [Link]

  • (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • University of Waterloo. (2021, November). Emergency Response Guide – Exposures & Spills. Safety Office. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. Retrieved from [Link]

  • Environmental Health and Safety, University of Florida. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Anichem. (n.d.). This compound In Stock. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H11N3, 100 mg. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.